molecular formula C18H23NO4 B583496 Cocaethylene-D8 CAS No. 152521-09-0

Cocaethylene-D8

Cat. No.: B583496
CAS No.: 152521-09-0
M. Wt: 325.434
InChI Key: NMPOSNRHZIWLLL-DKCRSESOSA-N
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Description

Cocaethylene-D8 (Benzoylecgonine ethyl ester-D8) is a stable-labeled deuterated analog used as a certified internal standard for the precise quantitation of cocaethylene in biological matrices. Cocaethylene is a unique metabolite formed in the presence of ethanol, serving as a critical biomarker for the concurrent use of cocaine and alcohol . This certified reference material is essential for clinical toxicology, forensic analysis, and urine drug testing applications, enabling accurate measurement by LC/MS or GC/MS isotope dilution methods . Research utilizing this internal standard has demonstrated that simultaneous alcohol and cocaine consumption is associated with a significantly heightened risk of immediate death and increased cardiotoxicity compared to cocaine use alone . The application of this compound provides researchers with a reliable analytical tool for investigating patterns of polysubstance use and its correlation with adverse health outcomes, such as an elevated risk of liver fibrosis . This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPOSNRHZIWLLL-DKCRSESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043108
Record name Cocaethylene-D8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152521-09-0
Record name Cocaethylene-D8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152521-09-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Cocaethylene-D8 and its chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Analytical Quantification

Executive Summary

Cocaethylene-D8 is the stable isotope-labeled analog of Cocaethylene (ethylbenzoylecgonine), a psychoactive homolog of cocaine formed exclusively during the co-administration of cocaine and ethanol. As a Certified Reference Material (CRM), this compound serves as the gold-standard internal standard (IS) for the quantification of cocaethylene in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its utility lies in its ability to correct for matrix effects, extraction efficiency, and ionization variability due to its physicochemical near-identity to the target analyte, distinguished only by a mass shift of +8 Da. This guide details the chemical structure, synthesis pathways, and validated analytical protocols for its use in forensic and clinical toxicology.

Chemical Identity & Structural Analysis[2]

This compound is characterized by the substitution of eight hydrogen atoms with deuterium (


). The labeling typically occurs at two specific functional groups to ensure metabolic stability and optimal mass separation from the parent compound.
Physicochemical Properties
PropertySpecification
Chemical Name This compound (Benzoylecgonine ethyl ester-D8)
IUPAC Name Ethyl-d5 (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS Number 152521-09-0
Molecular Formula

Molecular Weight 325.43 g/mol (compared to 317.38 g/mol for unlabeled)
Solubility Soluble in Acetonitrile, Methanol, DMSO
DEA Schedule Schedule II (Derivative of Cocaine)
Structural Visualization

The deuterium labeling is strategically placed on the N-methyl group (


)  and the Ethyl ester side chain (

)
. The benzoyl ring remains unlabeled in this configuration, preserving the dominant fragmentation pathway (loss of benzoic acid) while maintaining the mass shift in the product ion.

CocaethyleneD8 cluster_legend Isotopic Labeling Locations Tropane Tropane Core (Bicyclic) N_Methyl N-Methyl Group (CD3 Label) Tropane->N_Methyl N-Position Ethyl Ethyl Ester (C2D5 Label) Tropane->Ethyl C2-Position (Ester) Benzoyl Benzoyl Group (Unlabeled) Tropane->Benzoyl C3-Position (Ester) Desc Total Deuterium Count: 8 Mass Shift: +8 Da Precursor Ion: 326.3 m/z

Figure 1: Structural connectivity of this compound highlighting the specific sites of deuteration (Red nodes).[1][2]

Synthesis & Mechanistic Context[5]

Synthesis Pathway

The production of this compound for analytical standards typically follows a transesterification or esterification route using isotopically labeled precursors.

  • Precursor Selection: The synthesis often begins with Benzoylecgonine-D3 (labeled at the N-methyl group) or Cocaine-D3 .

  • Esterification: The precursor is reacted with Ethanol-D6 (fully deuterated ethanol) in the presence of an acid catalyst (e.g., HCl) or base catalyst.

  • Purification: The resulting this compound is purified via HPLC to remove unreacted benzoylecgonine and hydrolysis byproducts.

Reaction Scheme (Simplified):



(Note: One deuterium from ethanol is lost to water during esterification, resulting in the -C2D5 ethyl group).
In Vivo Formation (The Analyte Context)

Understanding the formation of the analyte is crucial for interpreting toxicological results. Cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase enzymes (hCE1) when cocaine and ethanol are present simultaneously.[3]

Metabolism Cocaine Cocaine (Substrate) hCE1 Carboxylesterase 1 (Liver Enzyme) Cocaine->hCE1 Ethanol Ethanol (Co-Substrate) Ethanol->hCE1 Cocaethylene Cocaethylene (Active Metabolite) hCE1->Cocaethylene Transesterification (In presence of EtOH) Benzoylecgonine Benzoylecgonine (Inactive Metabolite) hCE1->Benzoylecgonine Hydrolysis (Absence of EtOH)

Figure 2: Metabolic pathway showing the competitive formation of Cocaethylene vs. Benzoylecgonine.

Analytical Methodology: LC-MS/MS Protocol[7][8][9][10][11]

This section outlines a validated protocol for the quantification of Cocaethylene in whole blood using this compound as the Internal Standard.

Sample Preparation (Solid Phase Extraction)

Principle: Mixed-mode cation exchange (MCX) is preferred due to the basic nitrogen in the tropane ring.

  • Aliquot: Transfer 200 µL of whole blood/urine to a tube.

  • IS Addition: Add 20 µL of This compound Working Solution (1.0 µg/mL in Acetonitrile). Vortex.

  • Buffer: Add 2 mL of Phosphate Buffer (pH 6.0). Vortex and centrifuge.[2][4]

  • Conditioning: Condition SPE cartridge (Oasis MCX or equivalent) with MeOH followed by Water.

  • Loading: Load supernatant onto cartridge.

  • Wash:

    • Wash 1: 2 mL 0.1M HCl (Removes neutrals/acids).

    • Wash 2: 2 mL MeOH (Removes hydrophobic interferences).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm). Mobile Phases:

  • A: 0.1% Formic Acid in Water.[5][6]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0.0 min: 10% B

  • 4.0 min: 90% B[2]

  • 5.0 min: 90% B

  • 5.1 min: 10% B (Re-equilibration)

MRM Transitions (Quantification Table)

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity. The mass shift of +8 Da in the precursor leads to a +8 Da shift in the fragment ion because the fragment (Ecgonine Ethyl Ester-D8) retains both the N-methyl and Ethyl labels.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Cocaethylene 318.2196.182.125
This compound 326.3 204.4 85.1 *25
  • Note on Fragmentation: The transition

    
     corresponds to the loss of the unlabeled Benzoic Acid moiety (
    
    
    
    , 122 Da).
    • Calculation:

      
      .
      
    • The fragment ion is Ecgonine Ethyl Ester-D8 (retains N-

      
       and Ethyl-
      
      
      
      ).
Data Interpretation & Quality Control
  • Retention Time: this compound will elute at the same time or slightly earlier (0.02–0.05 min) than unlabeled Cocaethylene due to the deuterium isotope effect on lipophilicity.

  • Linearity: Validated range typically 5–1000 ng/mL.

  • Acceptance Criteria: The signal-to-noise ratio for the IS must be >10:1. The calculated concentration of QC samples must be within ±15% of the nominal value.

References

  • Cerilliant Corporation. (2023). This compound Certified Reference Material, Certificate of Analysis. Sigma-Aldrich.[7] Link

  • Jatlow, P., et al. (1991). "Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion."[7][3][8][9] Life Sciences, 48(18), 1787-1794.[8] Link

  • Waters Corporation. (2015). "Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS." Application Note. Link

  • Agilent Technologies. (2012). "Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Application Note 5990-9618EN. Link

  • Cayman Chemical. (2023).[10] Cocaethylene (CRM) Product Information. Link

Sources

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cocaethylene, with a specific focus on the preparation of its deuterated isotopologue, cocaethylene-D8. The content herein is intended for a technical audience and delves into the chemical principles, experimental procedures, and analytical validation required for the successful production and characterization of this important internal standard.

Introduction: The Significance of Cocaethylene and its Labeled Analog

Cocaethylene (ethylbenzoylecgonine) is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently[1][2]. The formation of cocaethylene occurs through a transesterification process where the methyl ester of cocaine is converted to an ethyl ester, a reaction catalyzed by hepatic carboxylesterases[2]. Research has shown that cocaethylene exhibits a pharmacological profile similar to cocaine, acting as a dopamine reuptake inhibitor, but with a longer plasma half-life, potentially contributing to enhanced and prolonged psychoactive effects and increased cardiotoxicity[1][2][3].

Isotopically labeled internal standards are indispensable in quantitative analytical chemistry, particularly in the fields of clinical and forensic toxicology. This compound, in which eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of cocaethylene in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5][6]. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in the mass spectrometer, leading to highly accurate and precise quantification.

Core Synthesis Strategy: Transesterification of Cocaine

The most direct and widely employed method for the synthesis of cocaethylene is the transesterification of cocaine. This reaction involves the substitution of the methyl group of the ester functional group in cocaine with an ethyl group from an ethanol source. For the synthesis of this compound, a deuterated ethanol source is utilized.

Reaction Principle:

The core of the synthesis is a nucleophilic acyl substitution reaction. In this case, the ethoxide ion, generated from ethanol, acts as a nucleophile and attacks the carbonyl carbon of the methyl ester in the cocaine molecule. This leads to a tetrahedral intermediate, which then collapses, expelling a methoxide ion and forming the ethyl ester, cocaethylene. The reaction is typically catalyzed by an acid or a base to enhance the reaction rate.

Experimental Protocol: Synthesis of this compound

This section outlines a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound from cocaine.

Materials and Reagents:

  • Cocaine hydrochloride

  • Ethanol-D6 (CD3CD2OD) or Ethanol-d5 (C2D5OH)

  • Anhydrous sodium carbonate (Na2CO3) or other suitable base

  • Anhydrous solvent (e.g., toluene, benzene)

  • Deuterated water (D2O) for workup (optional)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Free-Basing of Cocaine Hydrochloride:

    • Dissolve cocaine hydrochloride in a minimal amount of water.

    • Slowly add a saturated solution of sodium carbonate with stirring until the precipitation of cocaine freebase is complete (pH > 9).

    • Extract the cocaine freebase into an organic solvent such as dichloromethane or diethyl ether.

    • Wash the organic layer with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield cocaine freebase as a white solid.

  • Transesterification Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cocaine freebase in an excess of deuterated ethanol (e.g., ethanol-D6). The use of an anhydrous solvent like toluene can aid in the dissolution and azeotropic removal of any trace water.

    • Add a catalytic amount of a suitable base, such as sodium ethoxide (prepared by carefully adding a small piece of sodium metal to the deuterated ethanol) or a non-nucleophilic base like sodium hydride.

    • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst by adding a few drops of a weak acid (e.g., acetic acid in deuterated ethanol).

    • Remove the solvent and excess deuterated ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or a dilute brine solution to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent.

    • Purify the crude this compound using column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separating the product from any unreacted cocaine and byproducts.

Visualization of the Synthesis Pathway:

Synthesis_Pathway Cocaine_HCl Cocaine Hydrochloride Freebase Cocaine Freebase Cocaine_HCl->Freebase  Base (e.g., Na2CO3) Reaction_Mixture Reaction under Reflux Freebase->Reaction_Mixture Ethanol_D6 Ethanol-D6 (CD3CD2OD) Ethanol_D6->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., NaOCD2CD3) Base_Catalyst->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product  Workup Purified_Product Purified this compound Crude_Product->Purified_Product  Purification (Column Chromatography)

Caption: Synthetic pathway for this compound from Cocaine HCl.

Analytical Characterization and Quality Control

The successful synthesis and purity of this compound must be confirmed through rigorous analytical testing.

1. Mass Spectrometry (MS):

Mass spectrometry is the primary technique for confirming the identity and isotopic enrichment of the final product.

  • Expected Molecular Weight: The molecular weight of unlabeled cocaethylene is 317.38 g/mol . For this compound, the expected molecular weight will be approximately 325.43 g/mol .

  • Fragmentation Pattern: The mass spectrum of cocaethylene will show characteristic fragment ions. In the deuterated analog, these fragments will exhibit a corresponding mass shift, confirming the location of the deuterium labels.

CompoundMolecular FormulaExact Mass (m/z)Key Fragment Ions (m/z)
CocaethyleneC18H23NO4317.16196, 168, 105, 82
This compoundC18H15D8NO4325.21204, 168, 105, 82

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and is crucial for confirming the position of the deuterium labels.

  • ¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group and potentially the benzoyl group (depending on the deuterated starting materials) will be absent or significantly reduced in intensity.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the cocaethylene carbon skeleton. The signals for the deuterated carbons will be observed as multiplets due to carbon-deuterium coupling.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their chemical environment.

3. Chromatographic Purity:

The purity of the synthesized this compound should be assessed using chromatographic techniques such as GC-MS or LC-MS/MS. The product should appear as a single, sharp peak with the correct mass-to-charge ratio, and the absence of impurities, particularly unlabeled cocaine or cocaethylene, should be confirmed.

Conclusion

The synthesis of this compound via the transesterification of cocaine with a deuterated ethanol source is a well-established and reliable method. Careful execution of the experimental protocol, coupled with thorough analytical characterization, is essential to ensure the production of a high-purity, isotopically enriched internal standard. This guide provides the foundational knowledge and practical steps for researchers and scientists to successfully synthesize and validate this compound for use in demanding analytical applications.

References

  • Hearn, W. L., et al. (1991). Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter. Journal of Neurochemistry, 56(2), 698–701. [Link]

  • Wikipedia. (n.d.). Cocaethylene. [Link]

  • Casale, J. F., & Waggoner, R. W. (1991). Synthesis of Deuterium Labelled Cocaine and Pseudococaine. Journal of Labelled Compounds and Radiopharmaceuticals, 29(10), 1141-1149. [Link]

  • Laizure, S. C., et al. (2003). Formation of cocaethylene in transesterification reaction between ethanol and cocaine catalyzed by liver carboxylesterases. Drug Metabolism and Disposition, 31(1), 1-5. [Link]

  • Farré, M., et al. (1997). Cocaethylene: When Cocaine and Alcohol Are Taken Together. Therapeutics and Drug Monitoring, 19(5), 535-545. [Link]

  • Janzen, K. (n.d.). Cocaethylene as a Component in Illicit Cocaine. DEA Microgram Journal. [Link]

  • O'Brien, J., et al. (1987). Preparation of deuterium-labeled cocaine and benzoylecgonine. Journal of Organic Chemistry, 52(23), 5270-5272. [Link]

  • Cooper, D. A. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1), 16-27. [Link]

  • Remberg, B., et al. (2017). Economical Synthesis of 13C-Labeled Opiates, Cocaine Derivatives and Selected Urinary Metabolites by Derivatization of the Natural Products. Molecules, 22(11), 1948. [Link]

  • McCance-Katz, E. F., et al. (1998). Cocaethylene Formation Following Ethanol and Cocaine Administration by Different Routes. Journal of Analytical Toxicology, 22(5), 375-380. [Link]

  • Clauwaert, K. M., et al. (2000). Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection. Journal of Analytical Toxicology, 24(7), 584-588. [Link]

  • Stout, P. R., & Klette, R. E. (2005). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid. Agilent Technologies Application Note. [Link]

  • El-Beqqali, A., et al. (2010). Identification and quantitation of cocaine, benzoylecgonine, and cocaethylene in blood, serum, and plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 603, 157-164. [Link]

  • Allen, A. C., et al. (1981). A Practical Total Synthesis of Cocaine's Enantiomers. Journal of Forensic Sciences, 26(1), 12-26. [Link]

  • Miller, S. R., et al. (1994). Determination of plasma cocaine and ethylcocaine (cocaethylene) in mice using gas chromatography-mass spectrometry and deuterated internal standards. Journal of Chromatography B: Biomedical Applications, 656(2), 335-341. [Link]

  • Kolbrich, E. A., et al. (2006). Sensitive Method For Detection Of Cocaine And Associated Analytes By Liquid Chromatography– Tandem Mass Spectrometry In Urine. Journal of Analytical Toxicology, 30(7), 485-492. [Link]

  • Jones, A. W. (2019). Forensic Drug Profile: Cocaethylene. Journal of Analytical Toxicology, 43(3), 155-160. [Link]

  • El-Beqqali, A., et al. (2010). Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and Plasma Using Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 603, 157-64. [Link]

  • McCance-Katz, E. F., et al. (1998). Cocaethylene formation following ethanol and cocaine administration by different routes. Journal of Pharmacology and Experimental Therapeutics, 287(2), 597-603. [Link]

  • Singh, S., et al. (1996). Enantiospecific Synthesis of Natural (-)-Cocaine and Unnatural (+)-Cocaine from D- and L-Glutamic Acid. Journal of Organic Chemistry, 61(22), 7720-7726. [Link]

  • Scott, P. J. H. (2017). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Future Medicinal Chemistry, 9(13), 1485-1498. [Link]

  • Hatanaka, M., et al. (1995). Effects of cocaine administration route on the formation of cocaethylene in drinkers: an experiment using rats. Forensic Science International, 72(1), 47-54. [Link]

  • Laizure, S. C., et al. (2000). Cocaethylene Metabolism and Interaction with Cocaine and Ethanol: Role of Carboxylesterases. Journal of Pharmacology and Experimental Therapeutics, 294(3), 903-909. [Link]

  • Cha, J. K. (n.d.). Cocaine - Synthesis of (±). University of Alabama. [Link]

  • Taylor & Francis Online. (n.d.). Cocaethylene – Knowledge and References. [Link]

  • Bishop, J. R., et al. (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry (DMS–MS-MS). Journal of Analytical Toxicology, 42(8), 558-565. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note. [Link]

  • News-Medical. (2020, August 7). Using NMR in Characterizing Cocaine. [Link]

Sources

Physical and chemical properties of Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cocaethylene-D8 as a Reference Standard

Executive Summary

This compound (Benzoylethylecgonine-D8) is a stable isotope-labeled analog of cocaethylene, a psychoactive homolog of cocaine formed exclusively in vivo during the co-consumption of cocaine and ethanol. In high-precision forensic and clinical toxicology, this compound serves as the "Gold Standard" Internal Standard (IS). Its utility is derived from its ability to mitigate matrix effects (ion suppression) and correct for extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This guide details the physicochemical properties, metabolic context, and validated analytical protocols for utilizing this compound, ensuring compliance with ISO 17025 standards for laboratory testing.

Chemical Identity & Structural Analysis

This compound is distinguished by the substitution of eight hydrogen atoms with deuterium (


). Based on commercial synthesis standards (e.g., Cerilliant, Sigma), the deuteration typically occurs at the N-methyl group (

)
and the Ethyl ester side chain (

)
. This specific labeling pattern leaves the benzoyl moiety unlabeled, which is critical for interpreting Mass Spectrometry fragmentation patterns.

Table 1: Chemical Identity Specifications

PropertySpecification
Chemical Name This compound (Benzoylethylecgonine-D8)
CAS Number 152521-09-0
Molecular Formula

Molecular Weight 325.43 g/mol (Parent Cocaethylene: 317.38 g/mol )
Exact Mass 325.2131 Da
Appearance White crystalline solid (often supplied as 100 µg/mL solution in Acetonitrile)
Purity

98% Deuterium Isotopic Enrichment
Schedule (US) Schedule II (Controlled Substance)

Physicochemical Stability & Solubility

Understanding the solubility profile is essential for preparing working standards that do not precipitate during the LC gradient phase.

  • Solubility: Highly soluble in organic solvents such as Acetonitrile (ACN) and Methanol (MeOH) . It has limited solubility in pure water but dissolves readily in aqueous buffers with pH < 5.

  • Stability & Storage:

    • Hydrolysis Risk: Like cocaine, this compound contains two ester linkages. It is susceptible to chemical hydrolysis at high pH (>9) or enzymatic hydrolysis (butyrylcholinesterase) in non-stabilized biological matrices.

    • Storage Protocol: Store ampoules at -20°C protected from light.

    • Working Solutions: Dilutions in urine or plasma should be prepared fresh or stored at -20°C. Acidification of the matrix (e.g., Sodium Fluoride/Potassium Oxalate tubes) preserves stability by inhibiting esterase activity.

Metabolic Context: The Formation Pathway

Cocaethylene is unique because it is the only known psychoactive drug formed entirely within the body.[1] It is produced via transesterification , catalyzed by hepatic carboxylesterase 1 (hCE1).[2]

Mechanism: In the presence of ethanol, hCE1 mediates the exchange of the methyl ester of cocaine with an ethyl group from ethanol.[3] This prevents the hydrolysis of cocaine into the inactive benzoylecgonine, effectively extending the psychoactive window and increasing cardiotoxicity.

Figure 1: Metabolic Transesterification Pathway

MetabolicPathway Cocaine Cocaine (Methyl Ester) hCE1 Enzyme: hCE1 (Liver) Cocaine->hCE1 Substrate Ethanol Ethanol (Co-substrate) Ethanol->hCE1 Transesterification Cocaethylene Cocaethylene (Ethyl Ester) hCE1->Cocaethylene Major Pathway (in presence of EtOH) Benzoylecgonine Benzoylecgonine (Inactive) hCE1->Benzoylecgonine Hydrolysis (No EtOH)

Caption: Figure 1: Hepatic transesterification of Cocaine to Cocaethylene mediated by hCE1 in the presence of Ethanol.

Analytical Protocols: LC-MS/MS Quantification

To utilize this compound effectively, researchers must employ an Isotope Dilution Mass Spectrometry (IDMS) approach. The D8 analog corrects for signal suppression caused by phospholipids and other matrix components in urine or blood.

Solid Phase Extraction (SPE) Methodology

A Mixed-Mode Cation Exchange (MCX) mechanism is required to isolate the basic amine of the tropane ring.

  • Sample Pre-treatment: Aliquot 200 µL biological sample (Urine/Blood). Add 20 µL This compound Internal Standard (working conc. 100 ng/mL). Dilute with 200 µL 4%

    
     (acidifies sample to charge the amine).
    
  • Conditioning: Condition SPE cartridge (e.g., Oasis MCX) with Methanol followed by Water.

  • Loading: Load pre-treated sample.

  • Washing:

    • Wash 1: 2% Formic Acid (removes acidic interferences).

    • Wash 2: Methanol (removes neutral/hydrophobic interferences).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase.
    
LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., ACQUITY HSS T3).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (

)
Product Ion (

)
Fragmentation Logic
Cocaethylene (Target) 318.2 (

)
196.1Loss of Benzoyl moiety (

)
This compound (IS) 326.2 (

)
204.1 Loss of unlabeled Benzoyl; Fragment retains D3 (N-methyl) and D5 (Ethyl)

Note: The mass shift of +8 Da in the precursor (318


 326) and the product ion (196 

204) confirms the label is located on the tropane/ethyl chain, not the benzoyl ring.

Figure 2: Analytical Workflow (IDMS)

AnalyticalWorkflow Sample Biological Matrix (Urine/Blood) IS_Add Add Internal Standard (this compound) Sample->IS_Add SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) IS_Add->SPE Equilibration LC UPLC Separation (C18 Column) SPE->LC Eluate Reconstitution MS MS/MS Detection (ESI+ MRM) LC->MS Retention Time Match Data Quantification (Ratio: Analyte Area / D8 Area) MS->Data 326->204 Transition

Caption: Figure 2: Isotope Dilution Mass Spectrometry workflow using this compound for matrix correction.

References

  • National Institutes of Health (NIH). (2022). Cocaethylene: When Cocaine and Alcohol Are Taken Together.[1][2][4] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Waters Corporation. (2010). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved February 21, 2026, from [Link]

  • DrugFuture. (n.d.). Cocaethylene Chemical Data. Retrieved February 21, 2026, from [Link]

Sources

Cocaethylene-D8 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Quality Assurance and Analytical Application of Cocaethylene-D8

Executive Summary

In forensic toxicology and clinical drug monitoring, the co-ingestion of cocaine and ethanol results in the formation of the unique biomarker Cocaethylene .[1] Accurate quantification of this metabolite is critical for establishing timeline of ingestion and toxicity profiles, as Cocaethylene exhibits higher cardiotoxicity and a longer half-life than cocaine itself.[2]

This guide focuses on This compound , the gold-standard deuterated internal standard (ISTD) for this assay.[2] Unlike its D3 counterparts, the D8 analog provides a mass shift of +8 Daltons, virtually eliminating isotopic overlap with the native analyte’s natural abundance isotopes. This document details the interpretation of the Certificate of Analysis (CoA), the necessity of high isotopic purity, and the "self-validating" experimental protocols required to ensure data integrity in LC-MS/MS workflows.

The Molecule: this compound[2][3][4][5][6][7][8]

Chemical Identity:

  • IUPAC Name: Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate-D8[2]

  • Formula: C₁₈H₁₅D₈NO₄[2]

  • Molecular Weight: ~325.43 g/mol (Native: 317.38 g/mol )[2]

  • Mass Shift: +8 Da

Mechanism of Formation (In Vivo): Cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase enzymes (hCE1) when ethanol is present during cocaine metabolism.[2][3] The ethyl group from ethanol replaces the methyl group of cocaine.[3]

The "D8" Advantage: In mass spectrometry, "Isotopic Contribution" (or "Cross-talk") occurs when the natural isotopes of a native drug (M+1, M+2, etc.) contribute signal to the internal standard channel.

  • D3 Standard: A +3 Da shift is often sufficient, but at high native concentrations (e.g., overdose cases), the M+3 natural isotope of the native drug can create a false signal in the ISTD channel, leading to under-quantification.

  • D8 Standard: A +8 Da shift moves the ISTD mass window completely outside the natural isotopic envelope of the native drug, ensuring absolute specificity.

Decoding the Certificate of Analysis (CoA)

The CoA is not merely a receipt; it is the primary traceability document for ISO 17025/17034 compliance. A robust CoA for this compound must validate three distinct purity metrics.

Critical CoA Parameters
ParameterSpecificationTechnical Rationale
Certified Concentration 100.0 µg/mL ± 0.5% (in Acetonitrile)Prepared gravimetrically. Defines the accuracy of the entire calibration curve.
Chromatographic Purity > 99.0% (HPLC/GC)Ensures no chemical impurities (precursors/byproducts) interfere with the retention time window.[2]
Isotopic Purity > 99.0% (D0 < 0.5%)Critical: Ensures the standard does not contain "Native" (D0) drug, which would falsely elevate patient results.
Residual Solvents Quantified (ppm)Ensures the solvent used for the standard (e.g., ACN) is not contaminated.
Identity Confirmed by ¹H-NMR & MSVerifies the structure and the specific position of deuterium labeling.
The Isotopic Purity Trap

A standard labeled "99% Chemical Purity" can still be fatal to an assay if it has low "Isotopic Purity." If a this compound standard contains 1% unlabeled Cocaethylene (D0), spiking this ISTD into a "clean" sample will result in a false positive for the drug.[2]

Protocol: Always review the CoA for the specific D0 content (Native Analyte). It must be negligible.

Visualization: CoA Validation Workflow

The following diagram illustrates the logical flow of validating a Reference Material before it enters the laboratory workflow.

CoA_Validation Raw Raw Material (this compound) Identity Identity Check (NMR / MS) Raw->Identity ChemPurity Chemical Purity (HPLC >99%) Identity->ChemPurity ChemPurity->Raw Fail (Purify) IsoPurity Isotopic Purity (D0 < 0.5%) ChemPurity->IsoPurity Pass IsoPurity->Raw Fail (Reject) Gravimetric Gravimetric Prep (100 µg/mL) IsoPurity->Gravimetric Pass Ampoule Ampouling & Stability Test Gravimetric->Ampoule Release Release CoA (ISO 17034) Ampoule->Release

Figure 1: The rigorous validation pathway for certifying this compound.[2] Note that Isotopic Purity is a "Kill Step"—failure here mandates rejection of the batch.

Experimental Protocols: Self-Validating Systems

To ensure the CoA specifications hold true in your specific matrix (blood/urine), you must perform a Cross-Talk Validation .

Protocol A: ISTD Purity Check (The "Blank + IS" Test)

Objective: Verify the ISTD (D8) does not contribute signal to the Native (D0) channel.

  • Prepare a "Zero Blank" (Matrix + Solvent).[2]

  • Prepare a "Reagent Blank" (Matrix + this compound at working concentration).

  • Inject both on LC-MS/MS.

  • Analyze the Native Transition (318.2 -> 196.1).

  • Pass Criteria: The signal in the Reagent Blank at the Native transition must be < 5% of the Lower Limit of Quantitation (LLOQ).

Protocol B: Native Interference Check (The "ULOQ" Test)

Objective: Verify high concentrations of Native drug do not contribute signal to the ISTD (D8) channel.

  • Prepare a sample spiked with Native Cocaethylene at the Upper Limit of Quantitation (e.g., 1000 ng/mL). Do NOT add ISTD.

  • Inject on LC-MS/MS.

  • Analyze the ISTD Transition (326.2 -> 204.1).

  • Pass Criteria: The signal in the ISTD channel must be negligible (< 1% of the typical ISTD response).

Application Workflow: LC-MS/MS Quantification

Methodology: Isotope Dilution Mass Spectrometry (IDMS).[2] Matrix: Human Whole Blood / Urine.

Extraction Workflow (Solid Phase Extraction - SPE)
  • Sample Prep: Aliquot 200 µL blood.

  • Internal Standard Addition: Add 20 µL of This compound (working soln). Crucial: Add prior to extraction to correct for recovery.

  • Buffer: Add 2 mL Phosphate Buffer (pH 6.0). Vortex.

  • SPE Loading: Condition Mixed-Mode Cation Exchange columns (MeOH -> Water -> Buffer). Load sample.

  • Wash: Water -> 0.1M HCl -> Methanol.[2]

  • Elution: 3 mL of Dichloromethane/Isopropanol/Ammonia (78:20:2).

  • Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase (0.1% Formic Acid in Water/ACN).

LC-MS/MS Parameters (Typical)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision EnergyRetention Time
Cocaethylene (Native) 318.2 m/z196.1 m/z25 eV4.5 min
This compound 326.2 m/z204.1 m/z25 eV4.5 min

Note: The co-elution (identical Retention Time) is desired.[2] It proves the ISTD is experiencing the exact same matrix effects as the analyte.

Visualization: LC-MS/MS Logic Flow

LCMS_Workflow cluster_correction ISTD Correction Mechanism Sample Patient Sample (Blood/Urine) Spike Spike ISTD (this compound) Sample->Spike Corrects Volume Error Extract SPE Extraction (Purification) Spike->Extract Corrects Recovery Loss LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing (Ratio: Native Area / D8 Area) MS->Data Corrects Ion Suppression

Figure 2: The Isotope Dilution workflow. The D8 standard physically accompanies the analyte through every step, neutralizing variability in extraction and ionization.

References

  • Cerilliant Corporation. (2025).[2] this compound Certified Reference Material, Product C-024.[2][4][5] Sigma-Aldrich.[2][5] Link

  • Cayman Chemical. (2025).[2] Cocaethylene (CRM) Technical Information. Cayman Chemical.[6] Link[2]

  • Hearn, W. L., et al. (1991). "Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter."[3] Journal of Neurochemistry, 56(2), 698-701.[2] Link

  • Agilent Technologies. (2020).[2] Determination of Cocaine and Metabolites in Human Hair Using LC-MS/MS. Application Note. Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 644006, Cocaethylene. Link

Sources

The Analytical Standard: A Technical Guide to Cocaethylene-D8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Cocaethylene-D8, a critical internal standard for the accurate quantification of cocaethylene in forensic and clinical toxicology. Cocaethylene, a psychoactive metabolite formed in the body only when cocaine and ethanol are used concurrently, serves as a definitive biomarker for the simultaneous use of these substances.[1][2] Its detection and quantification are therefore paramount in many toxicological analyses. This document will detail the properties of the deuterated analog, this compound, identify reputable suppliers, and provide a validated protocol for its use in a laboratory setting.

Understanding this compound

This compound is the stable isotope-labeled analog of cocaethylene, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to cocaethylene in terms of its chromatographic behavior and ionization patterns in mass spectrometry, yet it is easily distinguishable by its higher mass-to-charge ratio (m/z). This key difference allows this compound to serve as an ideal internal standard in analytical methods, particularly those employing mass spectrometry, to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative results.[3][4]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Chemical Formula C₁₈H₁₅D₈NO₄[3]
Molecular Weight 325.43 g/mol [3]
CAS Number 152521-09-0[3]
Appearance Typically supplied as a solution in acetonitrile (e.g., 100 µg/mL)[3][4]
Storage Temperature -20°C[4]
Synonyms Benzoylecgonine ethyl ester-D8[3]

Sourcing and Procurement of this compound

The integrity of any quantitative analysis is fundamentally linked to the quality of the reference standards used. For this compound, it is imperative to source a certified reference material (CRM) from a reputable manufacturer to ensure its identity, purity, and concentration are accurately characterized and documented.

Verified Manufacturers and Suppliers

The following table lists manufacturers and suppliers known to provide high-quality this compound as a certified reference material. Researchers should always request a Certificate of Analysis (CoA) for each lot purchased to verify its specifications.

Manufacturer/SupplierProduct NameCatalog Number (Example)Notes
Cerilliant (a brand of Merck/Sigma-Aldrich) This compound solution, 100 µg/mL in acetonitrileC-024Certified reference material, often supplied in ampules.[3]
LGC Standards This compound (0.1 mg/ml) in AcetonitrileCERC-024Provides reference materials for a wide range of applications.[5]
Supelco (a brand of Merck/Sigma-Aldrich) This compound solution, 100C-024-1MLDistributed by various laboratory suppliers.[4]

It is important to note that while other suppliers may be available, the above have been consistently identified as providing certified reference materials suitable for forensic and clinical applications.

Experimental Protocol: Quantification of Cocaethylene in Urine using LC-MS/MS with this compound Internal Standard

This section provides a detailed, step-by-step protocol for the solid-phase extraction (SPE) and subsequent analysis of cocaethylene from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is integral to this workflow.

Rationale for Methodological Choices

The selection of SPE is based on its ability to provide cleaner extracts compared to liquid-liquid extraction, which is crucial for minimizing matrix effects in LC-MS/MS analysis. The use of a mixed-mode SPE cartridge allows for the selective retention and elution of both the parent drug and its metabolites. LC-MS/MS is the analytical technique of choice due to its high sensitivity, selectivity, and ability to provide structural confirmation.

Materials and Reagents
  • This compound certified reference material (100 µg/mL in acetonitrile)

  • Urine samples (calibrators, controls, and unknowns)

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffer (pH 6)

  • Ammonium hydroxide

  • Ethyl acetate

Step-by-Step Methodology
  • Preparation of Internal Standard Working Solution:

    • Dilute the certified this compound stock solution (100 µg/mL) with methanol to a final concentration of 1 µg/mL. This will be the internal standard spiking solution.

  • Sample Preparation:

    • To 1 mL of each urine sample (calibrator, control, or unknown), add 25 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add 2 mL of phosphate buffer (pH 6) and vortex for 10 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition the mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water and 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to go dry.

    • Load the prepared urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2, v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate cocaethylene from other matrix components.

      • Flow Rate: 0.3 mL/min

    • Tandem Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Monitor the following transitions (precursor ion > product ion):

        • Cocaethylene: m/z 318.2 > 196.1

        • This compound: m/z 326.2 > 204.1

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of cocaethylene using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine Urine Sample is_spike Spike with This compound urine->is_spike buffer Add Buffer is_spike->buffer condition Condition Cartridge buffer->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evap Evaporate elute->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for cocaethylene quantification.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of cocaethylene. Its use as an internal standard in methods such as LC-MS/MS provides the necessary accuracy and precision for reliable results in both clinical and forensic settings. By sourcing high-quality certified reference materials and adhering to validated analytical protocols, laboratories can ensure the integrity of their findings.

References

  • Scientific Laboratory Supplies. (n.d.). This compound solution, 100 | C-024-1ML | SUPELCO. Retrieved from [Link]

  • Landry, M. J. (1992). An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite. Journal of psychoactive drugs, 24(3), 273–276.
  • Cerilliant. (n.d.). Benzoylecgonine-D8 | Certified Solutions Standards. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Cocaethylene. Retrieved from [Link]

  • de Oliveira, M. F., De Martinis, B. S., & de Paula, M. (2003). Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection. Journal of analytical toxicology, 27(5), 285–288.
  • Puopolo, P. R., Chamberlin, P., & Flood, J. G. (1992). Detection and confirmation of cocaine and cocaethylene in serum emergency toxicology specimens. Clinical chemistry, 38(9), 1838–1842.
  • McCance-Katz, E. F., Kosten, T. R., & Jatlow, P. (1998). Cocaethylene formation following ethanol and cocaine administration by different routes. Drug and alcohol dependence, 52(2), 147–153.
  • Hime, G. W., Hearn, W. L., Rose, S., & Cofino, J. (1991). Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. Journal of analytical toxicology, 15(5), 241–245.
  • Follador, M. J., Yonamine, M., & de Moraes, L. A. (2018). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Revista de Ciências Farmacêuticas Básica e Aplicada, 39.

Sources

Comparative Toxicological Profile: Cocaethylene vs. Cocaine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Cocaethylene (benzoylecgonine ethyl ester) represents a unique toxicological phenomenon: it is the only known psychoactive substance formed in vivo through the metabolic interaction of two other drugs—cocaine and ethanol. While often colloquially dismissed as a mere byproduct, cocaethylene possesses a distinct pharmacodynamic profile characterized by a longer half-life, higher volume of distribution, and significantly elevated cardiotoxicity compared to its parent compound, cocaine.[1][2]

This guide provides a mechanistic dissection of cocaethylene’s biosynthesis, comparative receptor affinity, and lethal cardiac potential. It includes validated protocols for analytical detection and in vitro toxicity assessment, designed for immediate application in research and forensic settings.

Biosynthesis: The hCE1 Transesterification Pathway

The formation of cocaethylene is not a passive mixing event but an enzymatic anomaly driven by Human Carboxylesterase 1 (hCE1) in the liver.

Mechanism of Action

Under standard conditions, hCE1 hydrolyzes cocaine into benzoylecgonine , a pharmacologically inactive metabolite excreted in urine. However, in the presence of ethanol, hCE1 undergoes a kinetic shift. Ethanol acts as a nucleophile, competing with water in the catalytic pocket. This results in transesterification , where the methyl group of cocaine is replaced by an ethyl group from ethanol, yielding cocaethylene.[1][3]

Clinical Implication: This reaction is concentration-dependent. High blood alcohol concentrations (BAC) shift the catalytic equilibrium toward cocaethylene production, effectively "recycling" cocaine into a more persistent toxin rather than clearing it.

Visualization: Metabolic Fork

The following diagram illustrates the competitive divergence in cocaine metabolism mediated by ethanol.

MetabolicPathway Cocaine Cocaine (Parent Substrate) hCE1 Enzyme: hCE1 (Liver) Cocaine->hCE1 Benz Benzoylecgonine (Inactive Metabolite) hCE1->Benz Standard Pathway (+ Water) Cocaethylene Cocaethylene (Active Toxin) hCE1->Cocaethylene In presence of EtOH (Inhibition of Hydrolysis) Water H2O (Hydrolysis) Water->hCE1 Ethanol Ethanol (Transesterification) Ethanol->hCE1

Figure 1: The metabolic divergence of cocaine mediated by hCE1. Note the shift from hydrolysis (green) to transesterification (red) in the presence of ethanol.

Comparative Pharmacodynamics & Pharmacokinetics[5]

Cocaethylene is not merely "longer-lasting cocaine."[2][3][4][5] Its receptor binding profile differs subtly but significantly, altering the subjective "high" and the physiological risk.

Receptor Affinity (Ki Values)

While both compounds block monoamine transporters, cocaethylene exhibits higher selectivity for the Dopamine Transporter (DAT) relative to the Serotonin Transporter (SERT).

  • Cocaine: Potent blocker of DAT, SERT, and NET (Norepinephrine Transporter).[6] The SERT blockade contributes to the "anxious" comedown.

  • Cocaethylene: Equipotent at DAT but weaker at SERT . This pharmacological profile (high Dopamine/lower Serotonin blockade) is associated with a more intense, euphoric, and less dysphoric subjective experience, potentially driving abuse liability.

Quantitative Comparison Table
ParameterCocaineCocaethyleneClinical Significance
Half-Life (

)
0.5 – 1.0 hours1.5 – 2.5 hoursCE accumulates with repeated dosing; delayed toxicity.
DAT Affinity (

)
~240 nM~260 nM (Equipotent)Similar psychostimulant magnitude.
SERT Affinity (

)
~170 nM~400 nM (Weaker)CE produces less serotonergic "jitteriness."
Clearance High (~2 L/min)LowSlower hepatic elimination.
Volume of Distribution ~2 L/kg~3.5 L/kgCE penetrates tissues (brain/heart) more extensively.
LD50 (Murine) ~93 mg/kg~60 mg/kgCE is significantly more lethal.

Mechanisms of Cardiotoxicity[7][9][10][11][12]

The primary driver of cocaethylene's lethality is its direct action on myocardial ion channels.[7] It is significantly more cardiotoxic than cocaine, carrying an estimated 18-25 fold higher risk of immediate cardiac death.

The Sodium Channel Blockade ( )

Both drugs act as Class I antiarrhythmics (local anesthetics) by blocking voltage-gated sodium channels (


) in the heart. However, cocaethylene binds with higher affinity and slower dissociation kinetics.
  • Depolarization Delay: CE potently inhibits the rapid influx of

    
     during Phase 0 of the cardiac action potential.
    
  • QRS Widening: This slowing of conduction velocity manifests as QRS complex widening on an ECG.

  • Re-entrant Arrhythmia: The slowed conduction creates a substrate for re-entrant circuits, leading to ventricular tachycardia or fibrillation.

Calcium and Potassium Channels[10][13]
  • hERG Blockade: CE inhibits the rapid component of the delayed rectifier potassium current (

    
    ), prolonging the QT interval and increasing the risk of Torsades de Pointes.
    
  • 
     Transient Depression:  CE depresses intracellular calcium transients more severely than cocaine, leading to a profound negative inotropic effect (reduced contractile force), which complicates resuscitation efforts.
    

Cardiotoxicity CE Cocaethylene Nav15 Blockade of Nav1.5 (Sodium Channels) CE->Nav15 hERG Blockade of hERG (Potassium Channels) CE->hERG Phase0 Slowed Phase 0 Depolarization Nav15->Phase0 Repol Delayed Repolarization hERG->Repol ECG_QRS ECG: QRS Widening Phase0->ECG_QRS ECG_QT ECG: QT Prolongation Repol->ECG_QT Arrhythmia Ventricular Tachycardia / Fibrillation ECG_QRS->Arrhythmia ECG_QT->Arrhythmia

Figure 2: The dual-channel blockade mechanism leading to cocaethylene-induced cardiac arrest.

Analytical Methodology: Detection in Biological Matrices[12][14][15]

For forensic and clinical researchers, distinguishing cocaethylene from cocaine requires precise chromatography. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for definitive identification.

Protocol: Solid Phase Extraction (SPE) & GC-MS

Validation Note: This protocol relies on deuterated internal standards to correct for extraction efficiency.

Reagents:

  • Internal Standard (IS): Cocaine-

    
     or Propylbenzoylecgonine.
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.0).

  • Derivatizing Agent: BSTFA with 1% TMCS (required for benzoylecgonine, optional for CE/Cocaine).

Workflow Steps:

  • Sample Prep: Aliquot 1 mL of whole blood/plasma.[8] Add 50 ng of Internal Standard. Dilute with 2 mL Phosphate buffer. Vortex.

  • SPE Conditioning: Use a Mixed-Mode Cation Exchange column (e.g., OASIS MCX).

    • Wash 1: 2 mL Methanol.[9][8]

    • Wash 2: 2 mL Water.[8]

  • Loading: Load sample at gravity flow (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: 0.1 N HCl (removes neutrals/anionics).

    • Wash 2: Methanol (removes lipophilic interferences).

  • Elution: Elute with 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2). Critical: The base is required to break the ionic interaction with the sorbent.

  • Evaporation & Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Ethyl Acetate (for underivatized run) or add BSTFA and heat at 70°C for 20 mins (for full metabolite profile).

  • GC-MS Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.[10]

    • Ions to Monitor (SIM Mode):

      • Cocaine: 182, 82, 303 m/z.

      • Cocaethylene: 196, 82, 317 m/z.

      • Benzoylecgonine (TMS): 240, 82, 361 m/z.

Experimental Framework: In Vitro Cardiotoxicity Assay

To assess the relative toxicity of novel therapeutic agents against cocaethylene-induced damage, the following Whole-Cell Patch Clamp protocol is recommended.

Objective: Quantify the


 of cocaethylene on peak sodium current (

) in human iPSC-derived cardiomyocytes.

Protocol:

  • Cell Preparation: Plate iPSC-cardiomyocytes on fibronectin-coated glass coverslips.

  • Solutions:

    • Pipette Solution (Intracellular): CsF based (to block K+ currents) – 10 mM NaCl, 135 mM CsF, 10 mM HEPES, 5 mM EGTA.

    • Bath Solution (Extracellular): Low Na+ (to ensure voltage control) – 40 mM NaCl, 100 mM Choline-Cl, 4 mM KCl, 1 mM CaCl2, 10 mM HEPES.

  • Configuration: Establish GΩ seal. Rupture membrane to achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold potential at -120 mV (to recruit all Na+ channels).

    • Depolarize to -20 mV for 50 ms to elicit

      
      .
      
    • Cycle frequency: 0.1 Hz.

  • Drug Application: Perfusion of Cocaethylene (0.1, 1, 10, 30, 100 µM). Allow 5 minutes for equilibrium at each concentration.

  • Analysis: Normalize peak current to baseline. Fit data to the Hill equation to derive

    
    .
    

References

  • Hearn, W. L., et al. (1991). Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter.[11] Journal of Neurochemistry.

  • Brzezinski, M. R., et al. (1994). Human liver carboxylesterase hCE-1: binding specificity for cocaine, heroin, and their metabolites and analogs. Drug Metabolism and Disposition.

  • Wilson, L. D., et al. (2001). Cocaine, ethanol, and cocaethylene cardiotoxicity in an animal model of cocaine and ethanol abuse. Academic Emergency Medicine.

  • Pennings, E. J., et al. (2002). The biochemistry and toxicology of cocaethylene. Alcohol and Alcoholism.

  • O'Leary, M. E. (2001). Inhibition of human ether-a-go-go potassium channels by cocaine and its metabolites. Molecular Pharmacology.

  • Jatlow, P., et al. (1991). Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion.[12] Life Sciences.

Sources

Technical Deep Dive: Endogenous Cocaethylene Formation and Significance

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Cocaethylene (benzoylecgonine ethyl ester) represents a unique toxicological phenomenon: it is the only known psychoactive substance formed in vivo through the metabolic interaction of two distinct recreational drugs—cocaine and ethanol.[1][2][3] Formed exclusively via hepatic transesterification, cocaethylene exhibits a longer elimination half-life and greater cardiotoxicity than its parent compound, cocaine.

This guide analyzes the mechanistic formation of cocaethylene, its altered pharmacodynamics, and the specific analytical protocols required for its detection in biological matrices.

The Biochemistry of Transesterification

The formation of cocaethylene is not a passive chemical mixture but an enzymatically driven event. It relies on the specific substrate promiscuity of Human Carboxylesterase 1 (hCE1) .

1.1 The hCE1 Mechanism

Cocaine is primarily metabolized via hydrolysis to benzoylecgonine (inactive) by hCE1 and to ecgonine methyl ester by hCE2 and plasma butyrylcholinesterase. However, hCE1 possesses a unique hydrophobic pocket that allows it to accept ethanol as a nucleophile.

In the absence of ethanol, the serine residue in the hCE1 catalytic triad attacks the cocaine methyl ester, using water to hydrolyze it into benzoylecgonine and methanol. When ethanol is present, it competes with water.[2] Because the ethyl group of ethanol is more lipophilic than water, it can access the hCE1 active site, replacing the methyl group on the cocaine molecule with an ethyl group.

  • Enzyme Specificity: Crucially, hCE2 does not form cocaethylene . This reaction is specific to hCE1, which is highly expressed in the liver, explaining why cocaethylene formation is a hepatic event.

1.2 Metabolic Pathway Visualization

The following diagram illustrates the competitive kinetics between hydrolysis (standard clearance) and transesterification (toxification).

metabolic_pathway Cocaine Cocaine (Parent) hCE1 hCE1 Enzyme (Liver) Cocaine->hCE1 Substrate Binding Ethanol Ethanol (Co-factor) Ethanol->hCE1 Nucleophilic Attack Benzoylecgonine Benzoylecgonine (Inactive Metabolite) hCE1->Benzoylecgonine Hydrolysis (+H2O) Major Pathway Cocaethylene Cocaethylene (Active Metabolite) hCE1->Cocaethylene Transesterification (+EtOH) Minor Pathway (~17-20%)

Figure 1: The competitive metabolic fate of cocaine mediated by hCE1. Presence of ethanol diverts metabolism toward the toxic homolog cocaethylene.[1][4][5]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Cocaethylene is not merely a marker of co-use; it is a distinct pharmacological agent with a profile that exacerbates toxicity.

2.1 Comparative Pharmacokinetics

The ethyl group addition increases the molecule's lipophilicity, altering its volume of distribution and clearance. The most critical factor for researchers is the half-life extension , which prolongs the window of toxicity.

ParameterCocaineCocaethyleneSignificance
Half-life (t½) 0.5 – 1.5 hours2.5 – 6.0 hoursToxic effects persist long after cocaine is cleared.
Volume of Distribution 1.5 – 2.0 L/kg~2.5 – 3.0 L/kgHigher lipophilicity allows greater tissue penetration.
Clearance Rapid (Hydrolysis)SlowerReduced affinity for hydrolytic clearance by hCE1/hCE2.
LD50 (Murine) ~93 mg/kg~60 mg/kgCocaethylene is inherently more lethal.
2.2 Neurotransmitter Affinity

While cocaine acts as a broad spectrum monoamine reuptake inhibitor (SNDRI), cocaethylene demonstrates higher selectivity.

  • Dopamine Transporter (DAT): Cocaethylene binds to DAT with affinity equipotent to cocaine, blocking dopamine reuptake and driving euphoria.[6]

  • Serotonin (SERT) / Norepinephrine (NET): Cocaethylene has lower affinity for SERT and NET compared to cocaine.[2]

  • Result: This dopaminergic selectivity, combined with a longer half-life, may result in more prolonged and intense euphoria, reinforcing the addiction cycle of co-abuse.

Clinical Toxicology: The Cardiotoxic Amplification

The combination of cocaine and ethanol carries an 18-25 fold increased risk of immediate death compared to cocaine alone.[7] The primary driver is cardiotoxicity.

3.1 Sodium Channel Blockade (Nav1.5)

Cocaine acts as a Class I antiarrhythmic (sodium channel blocker). Cocaethylene is a more potent blocker of the cardiac sodium channel (Nav1.5).

  • Mechanism: It binds to the channel in its inactivated state, slowing recovery.[8]

  • Clinical Presentation: This leads to QRS prolongation, conduction delays, and a higher propensity for re-entrant arrhythmias (e.g., Torsades de Pointes).

3.2 Calcium Signaling

Cocaethylene interferes with intracellular calcium handling in cardiomyocytes more aggressively than cocaine, depressing myocardial contractility (negative inotropy) while simultaneously increasing myocardial oxygen demand via sympathetic stimulation.

Analytical Methodologies: Detection and Quantification

For researchers and forensic toxicologists, distinguishing cocaethylene from cocaine and its metabolites is critical. Below is a validated LC-MS/MS workflow.

4.1 Sample Preparation (Solid Phase Extraction)

Direct injection is not recommended due to matrix effects. SPE is the gold standard.

  • Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX).

  • Protocol:

    • Condition: Methanol -> Water.

    • Load: Plasma/Whole Blood (diluted 1:5 with phosphate buffer pH 6).

    • Wash: 0.1N HCl (removes neutrals/acids) -> Methanol (removes lipophilic neutrals).

    • Elute: 5% Ammonium Hydroxide in Methanol (releases basic drugs).

4.2 LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

MRM Transitions (Quantification):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cocaine 304.1182.120
Cocaethylene 318.2196.122
Benzoylecgonine 290.1168.118
Cocaine-D3 (IS) 307.1185.120
4.3 Analytical Workflow Diagram

analytical_workflow Sample Biological Sample (Blood/Plasma) IS_Add Add Internal Standard (Cocaine-D3) Sample->IS_Add SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) IS_Add->SPE Protein Precipitation LC UHPLC Separation (C18 Column, Gradient) SPE->LC Eluate Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Retention Time Separation Data Quantification (Ratio Analyte/IS) MS->Data Peak Integration

Figure 2: Standardized LC-MS/MS workflow for the isolation and quantification of cocaethylene.

References
  • Hearn, W. L., et al. (1991).[2] Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter.[2][4][5] Journal of Neurochemistry.[2][6] Link

  • Laizure, S. C., et al. (2003).[9] Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases.[2][3][10][11][12] Drug Metabolism and Disposition.[10][13] Link

  • Wilson, L. D., et al. (2001). Cocaine, ethanol, and cocaethylene cardiotoxicity in an animal model of cocaine and ethanol abuse.[14][15] Academic Emergency Medicine.[15] Link

  • Pennings, E. J., et al. (2002). Biochemistry and histologic localization of cocaethylene production in the human liver. Alcoholism: Clinical and Experimental Research. Link

  • Xu, Y., et al. (2001). Cocaethylene inhibition of cardiac sodium channels.[15][16] Journal of Cardiovascular Pharmacology. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Cocaethylene in Urine using LC-MS/MS and Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity method for the quantification of cocaethylene in human urine.[1] Cocaethylene is a transesterification metabolite formed exclusively during the co-ingestion of cocaine and ethanol.[2] Due to its higher toxicity and longer half-life compared to the parent drug, accurate quantification is critical for forensic analysis and overdose assessment. This protocol utilizes Solid Phase Extraction (SPE) on a mixed-mode cation exchange sorbent to eliminate matrix interferences, coupled with LC-MS/MS detection. The method employs Cocaethylene-D8 as a deuterated internal standard to rigorously correct for ionization suppression and extraction variability.

Introduction & Mechanism

Clinical and Forensic Significance

While benzoylecgonine is the primary metabolite monitored for cocaine use, it does not indicate concurrent alcohol consumption. The presence of cocaethylene confirms the simultaneous intake of ethanol and cocaine.[2][3] Pharmacologically, cocaethylene is equipotent to cocaine in blocking dopamine reuptake but possesses a longer elimination half-life (approx.[4] 2.5 hours vs. 1 hour for cocaine) and higher cardiotoxicity.

Mechanism of Formation

Unlike standard hydrolysis, cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterases (hCE1). This unique pathway is illustrated below:

MetabolicPathway Cocaine Cocaine hCE1 Carboxylesterase 1 (Liver Enzyme) Cocaine->hCE1 Benzoylecgonine Benzoylecgonine (Inactive) Cocaine->Benzoylecgonine Hydrolysis (No Ethanol) Ethanol Ethanol Ethanol->hCE1 Cocaethylene Cocaethylene (Active Metabolite) hCE1->Cocaethylene Transesterification

Figure 1: Metabolic pathway showing the transesterification of cocaine and ethanol to form cocaethylene.[2][4][5][6][7]

The Role of this compound

Urine is a complex matrix containing salts, urea, and variable pH levels that can cause significant electrospray ionization (ESI) suppression. Using This compound (containing 8 deuterium atoms) is superior to D3 analogs because the +8 Da mass shift eliminates "cross-talk" interference from the native isotope envelope of high-concentration samples, ensuring linear accuracy at high dynamic ranges.

Materials and Reagents

  • Analytes: Cocaethylene (1 mg/mL in Acetonitrile).[8]

  • Internal Standard: this compound (100 µg/mL in Acetonitrile).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[9]

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX), 30 mg/1 cc (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

  • Buffer: 4% Phosphoric Acid (

    
    ) in water.
    

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Direct "dilute-and-shoot" methods are often insufficient for forensic cases requiring low limits of detection (LOD) due to matrix suppression. This protocol uses Mixed-Mode Cation Exchange (MCX) to isolate the basic amine of cocaethylene.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of urine.[1]

    • Add 20 µL of This compound Working Solution (100 ng/mL).

    • Add 200 µL of 4%

      
       (Acidification ensures the drug is positively charged for cation exchange).
      
    • Vortex for 30 seconds.

  • SPE Loading & Cleanup:

    • Condition: 1 mL MeOH, then 1 mL Water.[10]

    • Load: Apply pre-treated sample at gravity or low vacuum (<5 Hg).

    • Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes salts/proteins; drug is retained by ionic interaction).

    • Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals; drug retained by ionic interaction).

    • Dry: Apply high vacuum for 2 minutes.[11]

  • Elution:

    • Elute: 2 x 250 µL of 5% Ammonium Hydroxide (

      
      ) in Methanol (High pH breaks the ionic bond).
      
    • Evaporation: Evaporate to dryness under nitrogen at 40°C.

    • Reconstitution: Reconstitute in 100 µL Mobile Phase A.

SPE_Workflow Step1 1. Sample Pre-treatment (Urine + D8-IS + H3PO4) Step2 2. Load MCX Cartridge (Cation Exchange Retention) Step1->Step2 Step3 3. Wash Steps (Acidic Wash -> MeOH Wash) Step2->Step3 Remove Matrix Step4 4. Elution (5% NH4OH in MeOH) Step3->Step4 Release Analyte Step5 5. LC-MS/MS Injection Step4->Step5

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: C18 High Strength Silica (e.g., HSS T3 or Biphenyl), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[12]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.50 95 Elution
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End Run |

Mass Spectrometry (MRM) Parameters

Ionization Mode: Electrospray Positive (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Cocaethylene 318.2196.13022Quantifier
318.282.13035Qualifier
This compound 326.2204.23022Internal Std

Note: The primary transition (318->196) corresponds to the loss of the benzoic acid moiety. The D8 IS shifts this fragment by +8 Da (196->204), ensuring no spectral overlap.

Method Validation & Performance

The following data represents typical performance metrics achievable with this protocol.

ParameterSpecificationNotes
Linearity Range 1.0 – 1,000 ng/mL

(1/x weighting)
LOD / LOQ 0.2 ng/mL / 1.0 ng/mLSignal-to-Noise > 10 for LOQ
Precision (CV%) < 8.5%Intra-day and Inter-day (n=6)
Accuracy (Bias) ± 12%At Low, Mid, and High QC levels
Matrix Effect < 15% SuppressionCorrected by D8 Internal Standard
Recovery > 85%Absolute recovery post-SPE

Results and Discussion

Interpretation of Data: The use of the MCX extraction column provides a "clean" chromatogram free of the phospholipid buildup often seen in protein precipitation methods. Cocaethylene typically elutes slightly later than cocaine due to the ethyl group increasing hydrophobicity.

Why this compound is Critical: In urine samples with high specific gravity (dehydrated patients), ion suppression can reduce the signal of cocaethylene by up to 40%. Because this compound co-elutes exactly with the analyte and experiences the exact same suppression environment, the ratio of Analyte Area / IS Area remains constant, ensuring the calculated concentration is accurate despite the signal loss.

Troubleshooting:

  • Low Recovery: Ensure the urine is acidified to pH < 3 before loading. If the drug is not charged, it will not bind to the cation exchange sorbent.

  • Peak Tailing: Increase the Ammonium Formate concentration in Mobile Phase A to improve peak shape for basic amines.

References

  • Hearn, W. L., et al. (1991).[7] Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter.[2][6] Journal of Neurochemistry.[7]

  • Waters Corporation. (2014). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Application Note.

  • Laizure, S. C., et al. (2003). Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases.[2][5] Drug Metabolism and Disposition.

  • Vergne, M. J. (2021).[13] Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites. Journal of Chemical Education.[13]

  • Shimadzu. (2016). EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. Application News.

Sources

High-Efficiency Solid-Phase Extraction (SPE) of Cocaethylene from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard: Cocaethylene-D8 Technique: Mixed-Mode Strong Cation Exchange (MCX) Application Note: AN-TOX-CE-2025[1][2]

Abstract & Scope

This protocol details the isolation and quantification of Cocaethylene (CE) , a psychoactive transesterification metabolite formed during the concurrent consumption of cocaine and ethanol.[3] Unlike its parent compounds, CE exhibits higher cardiovascular toxicity and a longer half-life.[1][2]

This guide utilizes This compound as a deuterated internal standard (IS) to rigorously compensate for matrix effects and extraction variability.[1][2] The method employs Mixed-Mode Strong Cation Exchange (MCX) SPE, exploiting the basicity of the tropane nitrogen (pKa ~8.6) to achieve orthogonal selectivity—removing both neutral interferences and proteinaceous matrix components before MS analysis.

Target Audience: Forensic Toxicologists, Clinical Chemists, and DMPK Scientists.[2]

Physicochemical Basis of the Protocol

To design a robust extraction, we must understand the molecule's behavior in solution.

PropertyValueImplication for SPE
pKa (Basic Amine) ~8.6 - 8.8At pH < 6.0, CE is positively charged (protonated), allowing retention on cation-exchange sorbents.[1][2]
LogP ~2.6 (Lipophilic)CE binds to hydrophobic backbones.[1][2] A 100% organic wash can be used only if the molecule is "locked" by ionic charge.
Stability Labile EsterAvoid high pH (>10) for prolonged periods to prevent hydrolysis to benzoylecgonine.[1][2]

The "Lock-and-Key" Mechanism (MCX): We utilize a sorbent with two retention mechanisms:[1]

  • Reverse Phase (RP): Hydrophobic interaction (Van der Waals).[1][2]

  • Ion Exchange (IEX): Sulfonic acid groups (negative) bind the protonated amine (positive).[1][2]

Why this matters: We can wash the column with 100% Methanol while the analyte is locked by the ionic bond, removing hydrophobic interferences that would otherwise co-elute in a standard C18 method.

Materials & Reagents
Standards
  • Target Analyte: Cocaethylene (1.0 mg/mL in Acetonitrile).[1][2]

  • Internal Standard: this compound (100 µg/mL in Acetonitrile).[1][2]

    • Note on D8: The D8 analog typically carries deuterium on the benzoyl ring (D5) and the N-methyl group (D3), providing superior mass resolution and retention time matching compared to D3 analogs.

Buffers & Solvents
  • Loading Buffer: 0.1 M Phosphate Buffer (pH 6.0) OR 1% Formic Acid (aq).[1][2][4]

    • Goal: Ensure sample pH is ≥ 2 units below pKa (~8.[1][2]6) to guarantee 100% ionization.

  • Wash Solvent 1: 0.1 N HCl or 2% Formic Acid.[1][2]

  • Wash Solvent 2: 100% Methanol (HPLC Grade).[1][2]

  • Elution Solvent: Dichloromethane / Isopropanol / Ammonium Hydroxide (78:20:2 v/v/v).[1][2][5][6]

    • Why DCM? Dichloromethane provides exceptional solubility for the neutral free-base form of CE and yields cleaner extracts than MeOH-based elution.[1]

SPE Hardware
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Biotage EVOLUTE CX, or Phenomenex Strata-X-C).[1][2]

  • Format: 30 mg / 1 mL cartridge (for 200-500 µL plasma) or 60 mg / 3 mL (for >1 mL urine).[1][2]

Experimental Workflow (Graphviz)

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Mechanism (MCX) cluster_post Post-Processing Sample Biological Sample (Plasma/Urine) IS_Add Add this compound (Internal Standard) Sample->IS_Add Dilution Dilute 1:3 with 0.1M Phosphate Buffer pH 6.0 IS_Add->Dilution Condition Conditioning 1. MeOH 2. Water Dilution->Condition Load Load Sample (Slow Flow: 1 mL/min) Condition->Load Mechanism_Load MECHANISM: Analyte (+ charge) binds to Sorbent (- charge) Load->Mechanism_Load Wash1 Wash 1: 0.1N HCl (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Hydrophobic Neutrals) Wash1->Wash2 Mechanism_Wash CRITICAL: Analyte stays LOCKED by Ionic Bond during MeOH wash Wash2->Mechanism_Wash Elute Elution: DCM/IPA/NH4OH (78:20:2) Wash2->Elute Mechanism_Elute MECHANISM: Base (NH4OH) neutralizes Analyte. Ionic bond breaks. Solvent releases free base. Elute->Mechanism_Elute Evap Evaporate to Dryness (<40°C, N2 stream) Elute->Evap Recon Reconstitute (Mobile Phase A:B 90:10) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Mixed-Mode Cation Exchange (MCX) workflow illustrating the "Lock-and-Key" ionic retention mechanism.

Detailed Step-by-Step Protocol
Step 1: Sample Pre-treatment

Rationale: We must disrupt protein binding and ensure the analyte is positively charged.

  • Aliquot 200 µL of Plasma/Blood or 500 µL of Urine into a clean tube.[2]

  • Add 20 µL of Internal Standard Solution (this compound, 1 µg/mL working solution).

  • Add 600 µL of 0.1 M Phosphate Buffer (pH 6.0) .

    • Note: If analyzing whole blood, sonicate for 10 mins and centrifuge (10,000 x g) to pellet debris.[1][2][4] Use the supernatant.

  • Vortex briefly.[1][2][5]

Step 2: SPE Extraction (MCX)
  • Conditioning:

    • 1 mL Methanol (activates RP ligands).[1][2]

    • 1 mL Milli-Q Water (equilibrates ion exchange sites).[1][2]

  • Loading:

    • Load pre-treated sample at a slow flow rate (~1 mL/min).

    • Chemistry: CE (protonated) binds to the sulfonate groups.[1][2]

  • Wash 1 (Aqueous):

    • 1 mL 0.1 N HCl or 2% Formic Acid .[1][2]

    • Purpose: Removes albumin, salts, and zwitterions.[2] Acid keeps CE protonated.[1][2]

  • Wash 2 (Organic):

    • 1 mL 100% Methanol .

    • Purpose: Aggressively removes neutral lipids and hydrophobic drugs.[2] CE remains bound ionically.[1][2][4]

    • Drying: Apply high vacuum for 2-5 minutes to remove excess MeOH.[1][2]

  • Elution:

    • Elute with 2 x 0.5 mL DCM/IPA/NH4OH (78:20:2) .

    • Chemistry: The NH4OH raises pH > 10, neutralizing CE to its free base. The DCM/IPA solubilizes the now-neutral molecule, breaking the interaction with the sorbent.

Step 3: Post-Extraction
  • Evaporate eluate to dryness under a stream of Nitrogen at 40°C. Do not overheat (CE is an ester).[1][2]

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10) .

LC-MS/MS Analysis Parameters
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters BEH C18.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][6][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][6][7]

  • Flow Rate: 0.4 mL/min.[1][2]

Gradient:

Time (min) % B
0.0 10
0.5 10
4.0 90
5.0 90
5.1 10

| 7.0 | 10 |[1][2]

MS/MS Transitions (ESI+):

Analyte Precursor (m/z) Product (Quant) Product (Qual)
Cocaethylene 318.2 196.1 (Benzoyl) 82.1 (Tropane)
This compound 326.2 201.1 (Benzoyl-D5) 85.1 (Tropane-D3)

Note: Transitions assume D8 labeling on Benzoyl (D5) and N-Methyl (D3).[1][2] Verify specific D8 labeling pattern from your certificate of analysis.

Method Validation & Troubleshooting
Validation Criteria (SWGTOX/FDA Guidelines)
ParameterAcceptance CriteriaTypical Performance
Linearity R² > 0.991 – 1000 ng/mL
Recovery > 80%85 - 95% (MCX is highly efficient)
Matrix Effect ± 15%< 10% (Due to D8 correction)
Precision (CV) < 15%3 - 8%
Troubleshooting Guide
  • Low Recovery:

    • Cause: Sample pH was not acidic enough during load (CE didn't bind).

    • Fix: Check buffer pH.[1][2][5][6] Ensure it is < 6.0.[1][2]

  • Low Sensitivity (Signal Suppression):

    • Cause: Phospholipids eluting in dead volume.[1][2]

    • Fix: The DCM/IPA elution is very clean, but ensure the "Wash 2" (MeOH) was sufficient.

  • D8 Interference:

    • Cause: Cross-talk if D8 is impure.

    • Fix: Ensure D8 concentration is not so high that isotopic overlap affects the analyte channel.

References
  • Waters Corporation. Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS.[1][2] Application Note. Link

  • Moriya, F., & Hashimoto, Y. (1996).[1][2][8] Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues.[8][9][10][11][12] Journal of Forensic Sciences.[2][8] Link

  • National Institutes of Health (PubChem). Cocaethylene Compound Summary.[1][2]Link[1][2]

  • Biotage. Extraction of Cocaine and Metabolites using Resin-based Mixed-mode Cation Exchange SPE. Application Note. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology.Link[1][2]

Sources

Application of Cocaethylene-D8 in forensic toxicology casework

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Cocaethylene in Forensic Matrices Using Cocaethylene-D8

Introduction & Clinical Significance

Cocaethylene (benzoylecgonine ethyl ester) is a unique biomarker formed exclusively during the concurrent consumption of cocaine and ethanol.[1][2][3] Unlike other cocaine metabolites formed via hydrolysis (e.g., benzoylecgonine), cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase 1 (hCE1).

Why this matters for the forensic toxicologist:

  • Toxicity: Cocaethylene is equipotent to cocaine in blocking dopamine reuptake but possesses a longer plasma half-life (2.5–4.5 hours vs. 1.0–1.5 hours for cocaine) and higher cardiotoxicity.

  • Forensic Implications: Its presence confirms simultaneous ingestion, often aggravating legal culpability in vehicular manslaughter or overdose cases.

  • Analytical Challenge: Cocaethylene is unstable in biological matrices (susceptible to in vitro hydrolysis) and subject to significant matrix effects in electrospray ionization (ESI).

The Role of this compound: To achieve the rigor required by ANSI/ASB Standard 036 , the use of a deuterated internal standard (IS) is non-negotiable. This compound (typically deuterated on the tropane ring or benzoyl moiety) provides:

  • Retention Time Locking: Co-elutes perfectly with the native analyte.

  • Ion Suppression Correction: Experiences the exact same matrix suppression/enhancement as the target, normalizing quantitative results.

  • Extraction Efficiency Tracking: Corrects for variability in Solid Phase Extraction (SPE) recovery.

Mechanism of Action & Formation

Understanding the metabolic pathway is critical for interpreting results. If ethanol is present, hCE1 shifts from hydrolyzing cocaine (to benzoylecgonine) to transesterifying it with ethanol.[1][4][5]

CocaethyleneFormation Cocaine Cocaine (Parent Drug) hCE1 hCE1 Enzyme (Liver) Cocaine->hCE1 Substrate Ethanol Ethanol (Co-ingestant) Ethanol->hCE1 Co-factor BE Benzoylecgonine (Inactive Hydrolysis Product) hCE1->BE Hydrolysis (+H2O) Major Pathway CE Cocaethylene (Active Transesterification Product) hCE1->CE Transesterification (+EtOH) Minor Pathway (~17%)

Figure 1: Metabolic pathway showing the diversion of cocaine metabolism in the presence of ethanol.

Experimental Protocol

Reagents and Materials[2][6][7][8]
  • Target Analyte: Cocaethylene (1.0 mg/mL in Acetonitrile).

  • Internal Standard: this compound (100 µg/mL in Acetonitrile).

    • Note: Ensure the D8 label is located on a non-exchangeable position (e.g., the tropane ring) to prevent deuterium loss during ionization.

  • Matrix: Whole blood (preserved with Sodium Fluoride/Potassium Oxalate).[6][7]

  • SPE Columns: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow

Criticality: Cocaethylene is liable to hydrolyze back to benzoylecgonine if the pH is too high or if esterases are active. Sodium Fluoride (NaF) preservation is mandatory.

SamplePrep Step1 1. Aliquot Sample 200 µL Whole Blood Step2 2. IS Addition (CRITICAL) Add 20 µL this compound (Target: 100 ng/mL) Step1->Step2 Step3 3. Protein Precipitation Add 600 µL Cold Acetonitrile Vortex 30s, Centrifuge Step2->Step3 Step4 4. Buffer Adjustment Dilute Supernatant with 2mL Phosphate Buffer (pH 6.0) Step3->Step4 Step5 5. SPE Loading Mixed-Mode Cation Exchange Step4->Step5 Step6 6. Wash Steps 1. 0.1% Formic Acid (Aq) 2. Methanol (Organic Wash) Step5->Step6 Step7 7. Elution 5% NH4OH in Ethyl Acetate/MeOH Step6->Step7 Step8 8. Dry & Reconstitute Evaporate under N2 Reconstitute in Mobile Phase Initial Step7->Step8

Figure 2: Optimized extraction workflow minimizing hydrolysis risk while maximizing recovery.

LC-MS/MS Instrumentation Parameters

This method utilizes Positive Electrospray Ionization (ESI+).

Chromatography:

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[8]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B[9][10]

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Transitions): The use of D8 shifts the mass +8 Da. The specific transition depends on the position of the label, but the following are standard for Octadeuterated (D8) analogs.

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Cocaethylene (Native) 318.2196.2Quantifier20
318.282.1Qualifier35
This compound (IS) 326.2 204.2 IS Quant 20

Note: The transition 326


 204 corresponds to the retention of the deuterated moiety (typically the tropane ring) after the loss of the benzoic acid group.

Validation & Quality Assurance (ANSI/ASB 036)

To ensure the method stands up in court, the following validation parameters must be met using the D8 standard.

Matrix Effects (ME) & Ion Suppression

Cocaethylene elutes in a region often suppressed by phospholipids. Calculation:



  • Requirement: ME should be between 75–125%.

  • D8 Advantage: Even if ME is 50% (severe suppression), the D8 IS will be suppressed by the exact same 50%. The ratio (Analyte/IS) remains constant, preserving accuracy.

Stability & Hydrolysis Control
  • Experiment: Spike whole blood with Cocaethylene. Store at Room Temp (RT) vs. 4°C for 24 hours.

  • Acceptance: <10% degradation.

  • Protocol Note: If samples are unpreserved (no NaF), Cocaethylene can degrade to Benzoylecgonine within hours. Always check for NaF presence upon sample receipt.

Cross-Talk (Interference)
  • Test: Inject high-concentration Cocaethylene (1,000 ng/mL) without IS. Monitor the 326

    
     204 channel.
    
  • Requirement: Signal in the IS channel must be <0.5% of the IS response.

  • Why D8? A D3 standard (mass 321) might overlap with the M+3 isotope of a high-concentration native sample. D8 (mass 326) is far enough (

    
     Da) to eliminate isotopic overlap "cross-talk."
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery (<40%) Inefficient SPE elution or protein binding.Ensure elution solvent is basic (5% NH4OH). Check pH of load step (must be <6.0).
IS Retention Time Shift "Deuterium Isotope Effect"D8 may elute slightly earlier than native (0.02–0.05 min). This is normal. Ensure window is wide enough.
Benzoylecgonine Peak High / Cocaethylene Low In vitro Hydrolysis.Check if sample was preserved with NaF.[11][7][12] If not, note "Possible degradation" in report.

References

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[13][14][15] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[6][13] [Link]

  • Hearn, W. L., et al. (1991). Cocaethylene: A Unique Cocaine Metabolite Displaying High Affinity for the Dopamine Transporter.[1] Journal of Neurochemistry. [Link]

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. (12th Ed).
  • Waters Corporation. (2015). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. [Link]

Sources

Application Note: Quantitative Analysis of Cocaethylene Using a Deuterated Internal Standard (Cocaethylene-D8) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodological guide for the quantitative analysis of cocaethylene in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cocaethylene, an active metabolite formed during the concurrent use of cocaine and ethanol, is a critical biomarker in clinical and forensic toxicology.[1][2] Achieving accurate and precise quantification in complex matrices like plasma or urine necessitates a robust analytical approach. This guide details a protocol centered on the principle of Isotope Dilution Mass Spectrometry (IDMS), employing Cocaethylene-D8 as the stable isotope-labeled internal standard (SIL-IS). We provide optimized mass spectrometry parameters, a step-by-step sample preparation protocol, and liquid chromatography conditions to ensure reliable, reproducible, and accurate results for researchers and drug development professionals.

The Principle: The Imperative of Isotope Dilution

In quantitative mass spectrometry, especially within bioanalysis, the goal is absolute accuracy. However, analytical variability introduced during sample preparation and instrumental analysis can compromise results.[3] Matrix effects (ion suppression or enhancement), inconsistent extraction recovery, and fluctuations in instrument response are significant challenges.[4]

The gold standard for mitigating these variables is Isotope Dilution Mass Spectrometry (IDMS).[3] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte where several hydrogen atoms are replaced with their heavier isotope, deuterium.[3][5] In this protocol, this compound serves as the ideal SIL-IS for quantifying cocaethylene.

Causality Behind the Choice: Because this compound is chemically and physically almost identical to the native cocaethylene, it behaves the same way during sample extraction, chromatography, and ionization.[6] Any sample loss or change in ionization efficiency that affects the analyte will affect the SIL-IS to the same degree.[3][5] The mass spectrometer, however, can easily distinguish between the two compounds based on their mass difference.[6] Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, irrespective of many common sources of analytical error, leading to highly precise and accurate quantification.[3] This principle is the foundation of a self-validating and robust bioanalytical method.

cluster_sample Sample Matrix Analyte Cocaethylene (Analyte) Processed_Sample Processed Sample (Analyte + IS) Analyte->Processed_Sample Extraction & Cleanup (Loss affects both equally) IS Known amount of This compound (IS) IS->Analyte Spiked at start of sample prep MS LC-MS/MS System Processed_Sample->MS Injection & Ionization (Variability affects both equally) Ratio Signal Ratio (Analyte / IS) MS->Ratio Differential Detection (Based on Mass) Quant Accurate Quantification Ratio->Quant Calculation

Figure 1: Conceptual Diagram of Isotope Dilution Mass Spectrometry.

Methodology

This protocol is designed for a standard triple quadrupole LC-MS/MS system and has been synthesized from established methods for cocaine metabolite analysis.[7][8][9]

Materials and Reagents
  • Standards: Cocaethylene and this compound certified reference materials (e.g., from Cerilliant).[7]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98% purity).

  • Biological Matrix: Drug-free human plasma or urine for calibration standards and quality controls.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500 QTRAP, Agilent 6470, Waters Xevo TQD).[2]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cocaethylene and this compound in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare combined working solutions of Cocaethylene by serially diluting the stock solution in a 50:50 methanol:water mixture to create calibrators and quality control (QC) samples.[10]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in a 50:50 methanol:water mixture. This concentration may be optimized based on instrument sensitivity and the expected analyte concentration range.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples prior to LC-MS/MS analysis.[8]

  • Aliquot Sample: Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 20 µL of the this compound working solution (e.g., 500 ng/mL) to each tube.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of organic solvent to sample is effective for protein removal.[8]

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analyte from other matrix components, minimizing ion suppression.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 50 mm; Agilent Poroshell 120 EC-18, 2.7 µm).[1][2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[1][8]
Injection Volume 5 µL[1]
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Parameters

The following parameters are starting points for method development and should be optimized on the specific instrument being used.[11] The analysis is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .

ParameterRecommended SettingRationale
Ion Source Gas 1 50-60 psi[10][12]Nebulizes the liquid stream from the LC into a fine spray.
Ion Source Gas 2 50-60 psi[10][12]Assists in desolvation of the ESI droplets.
Source Temp. 500-600°C[2][9]High temperature aids in rapid desolvation, improving ionization efficiency.
IonSpray Voltage +2500 to +5500 V[10][12]Creates the high electric field necessary for electrospray ionization.
Dwell Time 50 msec[7]The time spent acquiring data for each MRM transition. A balance between signal intensity and the number of points across a chromatographic peak.
Collision Gas Argon or NitrogenInert gas used in the collision cell (Q2) to induce fragmentation of the precursor ion.

MRM Transitions and Compound-Specific Parameters:

The selection of precursor and product ions is the cornerstone of a selective and sensitive MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are chosen for their stability and abundance following collision-induced dissociation (CID).[11] Using a primary "quantifier" ion and a secondary "qualifier" ion enhances the confidence of identification.[7]

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (CE, V)Declustering Potential (DP) / Fragmentor (V)RoleSource(s)
Cocaethylene 318.1196.118 - 20Optimized per instrument (e.g., 96 V)Quantifier[13][14]
318.1105.038 - 47Optimized per instrument (e.g., 96 V)Qualifier[9]
This compound 326.3204.420Optimized per instrument (e.g., 120 V)IS[7]
(Alternative)326.4105.045Optimized per instrument (e.g., 96 V)IS[9]

Note: The slight mass difference in the precursor for this compound (326.3 vs 326.4) and product ions across different sources reflects variations in instrumentation and calibration. The D8 label indicates 8 deuterium atoms, leading to an 8 Dalton mass shift from the native compound (C₁₈H₂₁NO₄, MW: 317.37) to the deuterated standard (C₁₈H₁₃D₈NO₄, MW: 325.42).

Data Acquisition and Processing Workflow

  • Create Acquisition Method: Build the LC-MS/MS acquisition method using the LC gradient and MS parameters detailed above.

  • Sequence Setup: Create a sequence including blanks, a calibration curve (e.g., 1-1000 ng/mL), QCs, and unknown samples.

  • Data Processing: Use the instrument's quantitative software (e.g., MassLynx, Analyst, MassHunter) to integrate the peak areas for the quantifier transition of both Cocaethylene and this compound.

  • Calibration: Generate a calibration curve by plotting the peak area ratio (Cocaethylene/Cocaethylene-D8) against the nominal concentration of the calibrators. A linear regression with a weighting of 1/x is typically used.

  • Quantification: Determine the concentration of Cocaethylene in unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 100 µL Sample s2 2. Spike with 20 µL This compound IS s1->s2 s3 3. Add 300 µL Acetonitrile (Protein Precipitation) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 a1 Inject Sample onto C18 Column s5->a1 a2 Chromatographic Separation (Gradient Elution) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1/Q3 Transitions) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Area Ratios (Analyte / IS) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Unknowns d3->d4 Final Final d4->Final Final Concentration Report

Figure 2: Step-by-step experimental workflow for Cocaethylene analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the accurate quantification of cocaethylene using this compound as an internal standard. By leveraging the principle of isotope dilution, this LC-MS/MS method effectively corrects for analytical variability, ensuring high-quality, reliable data. The provided parameters serve as a robust starting point for method development and validation in any clinical or forensic toxicology laboratory.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Odeniyi, M. A., & Adegoke, O. A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Biomedical Research. [Link]

  • Al-Soud, K. A., et al. (2024). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. Molecules. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]

  • Agilent Technologies. (n.d.). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid. [Link]

  • Lammavong, A., et al. (2021). Crime Scene Investigation: Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in synthetic human. Journal of Chemical Education. [Link]

  • Wang, Y., et al. (2014). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B. [Link]

  • Colby, J. M., et al. (2018). Quantitation of Cocaine and Metabolites, Phencyclidine, Butalbital and Phenobarbital in Meconium by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Clauwaert, K. M., et al. (2004). The Determination of Cocaine, Benzoylecgonine, and Cocaethylene in Small-Volume Oral Fluid Samples by Liquid Chromatography-Quadrupole. Journal of Analytical Toxicology. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]

  • García-Ruiz, C., et al. (2012). Simultaneous analysis of cocaine and its metabolites in urine by capillary electrophoresis-electrospray mass spectrometry using a pressurized liquid junction nanoflow interface. Electrophoresis. [Link]

  • Shin, D. W., et al. (2024). Simultaneous determination of ethyl glucuronide, cocaine, cocaethylene, and benzoylecgonine in hair by using LC–MS/MS. Journal of Analytical Science & Technology. [Link]

  • Kolev, T., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES. Journal of IMAB. [Link]

  • Hu, B., et al. (2009). Fast Quantitative Detection of Cocaine in Beverages Using Nanoextractive Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Clauwaert, K. M., et al. (2004). The determination of cocaine, benzoylecgonine, and cocaethylene in small-volume oral fluid samples by liquid chromatography-quadrupole-time-of-flight mass spectrometry. Journal of analytical toxicology. [Link]

  • Zhang, Y., et al. (2022). Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing. Clinica Chimica Acta. [Link]

  • University of Texas at Arlington. (n.d.). Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in. [Link]

  • Bishop, J. R., et al. (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry (DMS–MS-MS). Journal of analytical toxicology. [Link]

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Application Notes and Protocols for the Quantitative Analysis of Cocaethylene in Whole Blood Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Cocaethylene Detection

Cocaethylene (ethylbenzoylecgonine) is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently.[1] Its presence is a definitive biomarker for the simultaneous use of these substances. Toxicologically, cocaethylene is associated with increased cardiotoxicity, prolonged euphoria, and a higher risk of lethal overdose compared to cocaine alone, making its accurate quantification critical in both clinical and forensic investigations.[2]

Analyzing cocaethylene in complex biological matrices like whole blood presents significant challenges. The inherent variability of sample preparation and instrumental analysis can lead to inaccurate results.[3] To overcome these hurdles, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[4]

This guide provides a comprehensive overview of sample preparation techniques for the robust quantification of cocaethylene in whole blood, emphasizing the indispensable role of its deuterated analog, Cocaethylene-D8. As a SIL-IS, this compound is the undisputed gold standard, ensuring the highest degree of accuracy and precision by co-experiencing every stage of the analytical process alongside the target analyte.[4][5]

The Gold Standard: The Role of this compound

A deuterated internal standard is a version of the analyte where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[4][6] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly during extraction, chromatography, and ionization.[4][7]

The core principle is that by adding a precise, known concentration of this compound to the blood sample at the very beginning of the workflow, any subsequent variability will affect both the analyte and the standard equally.[4] The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample is lost during preparation or if the instrument's sensitivity fluctuates, leading to highly reliable and reproducible results.[5][8]

Key Advantages of Using this compound:

  • Correction for Extraction Variability: Any loss of analyte during multi-step extraction procedures is mirrored by the deuterated standard, normalizing the final measurement.[4][8]

  • Mitigation of Matrix Effects: Co-eluting substances from the blood matrix can suppress or enhance the analyte's signal in the mass spectrometer's ion source.[9] Because this compound has virtually identical chromatographic retention and ionization properties, it experiences the same matrix effects, allowing for effective normalization.[4][5]

  • Normalization of Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are corrected for, as they impact both the analyte and the internal standard proportionally.[4][8]

Figure 1: Isotope Dilution Workflow. cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Blood Whole Blood Sample (Unknown Cocaethylene Conc.) IS Add Known Amount of this compound Blood->IS Extract Extraction Process (SPE, LLE, or PPT) IS->Extract MS Mass Spectrometer Detects Both Compounds Extract->MS Potential for Analyte Loss & Matrix Effects Ratio Calculate Peak Area Ratio: (Cocaethylene / this compound) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: The core principle of using a deuterated internal standard for accurate quantification.

Sample Preparation: Methodologies and Protocols

The choice of sample preparation technique is a balance between the desired level of extract cleanliness, throughput, and available resources. We present three common protocols, from the most rigorous to the most rapid.

Crucial First Step for All Protocols: The internal standard must be added to the sample before any protein precipitation or extraction steps to ensure it accounts for all process variability.[4]

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and robust technique that provides the cleanest extracts by leveraging different chemical interactions to isolate the analyte from matrix interferences.[10] Mixed-mode SPE columns, which combine both reversed-phase (hydrophobic) and ion-exchange (ionic) properties, are particularly effective for cocaethylene.[11][12]

Causality: This method works by first adjusting the sample pH to ensure cocaethylene is positively charged, allowing it to bind to the column's cation-exchange sorbent. A series of washes then removes neutral and acidic interferences. Finally, the pH is raised to neutralize the analyte, disrupting its ionic bond and allowing it to be eluted with an organic solvent.

Caption: A typical workflow for mixed-mode Solid-Phase Extraction.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood in a centrifuge tube, add 100 µL of the this compound internal standard working solution. Vortex briefly.[13]

  • Add 3 mL of deionized water and 2 mL of 0.1 M phosphate buffer (pH 6.0).[10][13]

  • Vortex for 30 seconds, then sonicate for 10-15 minutes to lyse red blood cells.[10]

  • Centrifuge at 3000 rpm for 10 minutes to pellet cell debris.[10]

  • SPE Column Conditioning: Condition a mixed-mode SPE column (e.g., UCT Clean Screen® DAU or equivalent) with 3 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.[10]

  • Sample Loading: Slowly apply the supernatant from step 4 to the conditioned SPE column at a flow rate of 1-2 mL/min.[10]

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M hydrochloric acid.

    • Wash with 3 mL of methanol to remove interfering substances.[10]

  • Dry the column under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analytes with 2-3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).[10]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis, vortex, and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids (aqueous and organic). It is faster than SPE but may result in a less clean extract.

Causality: The pH of the aqueous blood sample is raised to deprotonate cocaethylene, making it neutral and more soluble in an organic solvent. The sample is then vigorously mixed with an immiscible organic solvent. The neutral cocaethylene partitions into the organic layer, which is then separated and evaporated, leaving behind the concentrated analyte, free from many water-soluble matrix components.

Caption: A typical workflow for Liquid-Liquid Extraction.

Step-by-Step LLE Protocol:

  • Sample Preparation: To 1 mL of whole blood in a glass centrifuge tube, add 100 µL of the this compound internal standard working solution. Vortex briefly.

  • pH Adjustment: Add a basic buffer (e.g., sodium borate, pH 9.5) to raise the sample pH.

  • Extraction: Add 5 mL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) / 2-propanol (70:30, v/v).[14]

  • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.

Protocol 3: Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, often referred to as "crash and shoot." It is ideal for high-throughput screening but is the least selective, often leading to significant matrix effects.[15][16]

Causality: A large volume of a cold, water-miscible organic solvent (typically acetonitrile) is added to the blood sample.[17] This disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[17] After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Caption: A simple and rapid workflow for Protein Precipitation.

Step-by-Step PPT Protocol:

  • Prepare Precipitation Solvent: Prepare ice-cold acetonitrile containing the required concentration of this compound.

  • Precipitation: In a microcentrifuge tube, add 300 µL of the cold acetonitrile/internal standard mixture to 100 µL of whole blood.[18][19] The 3:1 ratio of solvent to sample is critical for efficient protein removal.[20]

  • Mixing: Vortex the mixture vigorously for at least 30-60 seconds to ensure complete protein precipitation.[17]

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to form a tight protein pellet.

  • Collection: Carefully pipette the clear supernatant and transfer it directly to an autosampler vial for LC-MS/MS analysis.

Method Performance and Validation

A robust analytical method must be validated to ensure it is fit for purpose.[21] Validation is performed according to guidelines from regulatory bodies like the FDA.[22][23]

Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extract Cleanliness Low (High Matrix Effects)[3][15]ModerateHigh (Low Matrix Effects)[10]
Selectivity LowModerateHigh
Recovery Generally High[24]Good to High[14]Very High and Reproducible[11]
Throughput/Speed Very HighModerateLow to Moderate
Solvent Consumption LowHighModerate
Cost per Sample LowLow to ModerateHigh
Automation Potential HighModerateHigh (with specialized equipment)

Typical Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)Rationale
Linearity (R²) ≥ 0.99Demonstrates a proportional response across a range of concentrations.
Accuracy Within ±15% of nominal (±20% at LLOQ)How close the measured value is to the true value.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)The degree of scatter or reproducibility between measurements.
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Ensures the method measures only the intended analyte without interference.[21]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the reliable sensitivity limit of the assay.[25]
Recovery Consistent, precise, and reproducible (though does not need to be 100%).Measures the efficiency of the extraction process.[5]
Matrix Effect Internal standard-normalized factor should be consistent across different matrix lots.Assesses the impact of the biological matrix on analyte ionization.[9]
Stability Analyte concentration remains within ±15% of baseline under various conditions.Ensures analyte does not degrade during sample handling, storage, or analysis (e.g., freeze-thaw, bench-top).[5]

Conclusion

The accurate quantification of cocaethylene in whole blood is essential for forensic and clinical toxicology. The complexity of the blood matrix necessitates a robust sample preparation strategy to ensure reliable results. While simpler methods like Protein Precipitation offer speed, they are more susceptible to matrix effects. Solid-Phase Extraction provides the cleanest extracts and highest data quality, making it the preferred method for confirmatory analysis.

Regardless of the chosen extraction protocol, the use of a stable isotope-labeled internal standard, This compound , is non-negotiable. It is the cornerstone of a self-validating system, compensating for nearly all sources of analytical variability and ensuring that the final reported concentration is a true and accurate reflection of the level in the original sample. This adherence to best practices guarantees data of the highest integrity, suitable for regulatory submission and confident decision-making.

References

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  • Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and Plasma Using Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). JoVE. [Link]

  • A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. (n.d.). PMC. [Link]

  • Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography. (n.d.). SciELO. [Link]

  • Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. (n.d.). PubMed. [Link]

  • TENNESSEE BUREAU OF INVESTIGATION Forensic Services Division Toxicology Quality Assurance and Procedures Manual. (2021). Tennessee Bureau of Investigation. [Link]

  • Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and P. (2025). Daily Biological Review. [Link]

  • Design of Cocaethylene and Cocaine Conjugates to Produce Highly Selective Polyclonal Antibodies. (n.d.). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Cocaethylene-D8 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Department: Bioanalytical Method Development & Forensic Toxicology
Topic: Internal Standard (IS) Optimization for LC-MS/MS & GC-MS

Introduction: The "Goldilocks" Zone of Internal Standards

In forensic and clinical toxicology, Cocaethylene-D8 is the gold-standard stable isotope-labeled (SIL) internal standard for quantifying cocaethylene (the unique metabolite formed by the co-ingestion of cocaine and ethanol).

However, simply "adding" an internal standard is not enough. The concentration of this compound must be rigorously optimized. If the concentration is too low, you risk poor precision due to low ion statistics. If it is too high, you risk "Cross-Talk" (contributing signal to the analyte channel) or Detector Saturation .

This guide moves beyond generic advice, providing a self-validating system to determine the exact concentration required for your specific instrument sensitivity and matrix.

Module 1: The Mid-Point Anchoring Protocol

Determining Your Target Concentration

Do not guess the concentration. Use the Mid-Point Anchoring Protocol . The ideal IS concentration should generally fall between 30% and 50% of your Upper Limit of Quantification (ULOQ), or align with the most critical decision point (e.g., a forensic cut-off level).

Step-by-Step Calculation:
  • Define Calibration Range: Determine your required dynamic range (e.g., 10 ng/mL to 1000 ng/mL).

  • Identify the Geometric Mean: For wide dynamic ranges (log-linear), the geometric mean is often a better anchor than the arithmetic mean.

  • Signal Verification: The IS response must be at least 100x greater than the instrument's electronic noise floor (S/N > 100:1) but < 50% of the detector's saturation limit.

Typical Starting Range: For modern Triple Quadrupole instruments (e.g., Sciex 6500+, Waters TQ-XS), a working concentration of 100 ng/mL to 250 ng/mL is standard for blood/urine matrices.

Workflow Visualization: The Selection Logic

IS_Selection_Workflow Start Start: Define Calibration Range (e.g., 10 - 1000 ng/mL) Calc_Mid Calculate Geometric Mean (Target ~100-200 ng/mL) Start->Calc_Mid Prep_Sol Prepare Trial IS Solution Calc_Mid->Prep_Sol Inj_Neat Inject Neat Standard (No Matrix) Prep_Sol->Inj_Neat Check_Signal Check Intensity (CPS) Inj_Neat->Check_Signal Too_High > 2e6 CPS? Risk of Saturation Check_Signal->Too_High Signal Too High Too_Low < 1e4 CPS? Poor Precision Check_Signal->Too_Low Signal Too Low Just_Right Optimal Range (1e5 - 1e6 CPS) Check_Signal->Just_Right Signal Acceptable Too_High->Prep_Sol Dilute 2x Too_Low->Prep_Sol Concentrate 2x Matrix_Test Proceed to Matrix Interference Test Just_Right->Matrix_Test

Figure 1: Decision logic for establishing the initial Internal Standard concentration based on detector response.

Module 2: The Deuterium Isotope Effect & Matrix Effects

The Hidden Danger in RPLC

In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopes (D8) are slightly less lipophilic than the non-deuterated analyte (D0). This causes This compound to elute slightly earlier than Cocaethylene .

  • The Risk: If a matrix suppression zone (e.g., phospholipids) elutes between the D8 and D0 peaks, the IS will not accurately track the analyte's ionization efficiency.

  • The Fix: You must map the matrix effects using the Post-Column Infusion method.

Protocol: Post-Column Infusion (Matuszewski Method)
  • Setup: Connect a syringe pump containing your this compound and Analyte mix to the LC flow via a T-junction after the column but before the MS source.

  • Infuse: Pump the standard continuously (e.g., 10 µL/min) to generate a high steady baseline signal.

  • Inject: Inject a Blank Matrix Extract (blood/urine processed without drug) into the LC.

  • Observe: Watch for "dips" (suppression) or "peaks" (enhancement) in the baseline.[1]

  • Validation: Ensure your Cocaethylene retention time does not fall into a suppression zone that is different from the D8 retention time.

Module 3: Troubleshooting Cross-Talk (Interference)

Is Your IS Contaminating Your Results?

"Cross-talk" occurs when the IS contributes signal to the analyte's MRM transition, artificially inflating the calculated concentration. This is critical for this compound because commercial standards may have isotopic impurities (e.g., D7, D6).

The "Zero-Sample" Validation

Perform this test whenever you change IS lots or adjust concentration.

ExperimentInjection CompositionObservation TargetAcceptance Criteria
IS Purity Check Mobile Phase + IS Only (at working conc.)Monitor Analyte TransitionAnalyte signal must be < 20% of LLOQ (Lower Limit of Quantification).
Analyte Purity Check Mobile Phase + ULOQ Analyte (No IS)Monitor IS TransitionIS signal must be < 5% of the average IS response.
Matrix Blank Extracted Blank Matrix (No IS, No Analyte)Monitor Both TransitionsNo peaks > 20% of LLOQ (ensures no endogenous interference).

Corrective Action:

  • If IS Purity Check fails: Your IS concentration is too high, or the commercial standard has low isotopic purity. Dilute the IS until the interference drops below 20% of the LLOQ.

Module 4: Stability & Transesterification

Specific Handling for Cocaethylene

Unlike many stable drugs, Cocaethylene is an ester. It is susceptible to:

  • Hydrolysis: Breaking down into Benzoylecgonine.

  • Transesterification: In the presence of ethanol (often used in stock solutions), it can degrade or form.

Critical Protocol:

  • pH Control: Ensure your final reconstitution solvent is slightly acidic (0.1% Formic Acid). Neutral or basic pH accelerates hydrolysis.

  • Solvent Choice: Avoid storing working IS solutions in pure methanol/ethanol for extended periods if not acidified. Acetonitrile is preferred for long-term stability of working standards.

Frequently Asked Questions (FAQ)

Q: Can I use Cocaine-D3 as an internal standard for Cocaethylene? A: No. While structurally similar, Cocaine-D3 has a significantly different retention time and pKa. It will not adequately compensate for matrix effects specific to Cocaethylene. You must use This compound (or D3) for validated forensic methods.

Q: My this compound retention time is shifting relative to the analyte. Why? A: This is the Deuterium Isotope Effect . It is normal for D8 to elute 2-5 seconds earlier than the native compound in RPLC. Ensure your integration windows are wide enough to capture both, and use the Post-Column Infusion protocol (Module 2) to ensure this shift doesn't move the IS into a suppression zone.

Q: What is the maximum acceptable IS concentration? A: The "maximum" is defined by the Cross-Talk Threshold . If your IS concentration generates a signal in the analyte channel that exceeds 20% of your LLOQ signal, it is too high.

Q: I see a drop in IS area counts in patient samples compared to standards. Is this a failure? A: Not necessarily. This indicates Matrix Suppression . If the ratio of Analyte/IS remains accurate (verified by QC samples), the IS is doing its job. However, if IS area drops by >50%, you should investigate your extraction efficiency or dilute the sample.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[2][3] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Link

  • Wang, S., et al. (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

  • BenchChem. (2025).[4] Assessing the Impact of Deuteration on Chromatographic Retention Time. Link

Sources

Improving peak shape and resolution for Cocaethylene-D8 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Subject: Optimization of Peak Shape and Resolution for Cocaethylene-D8 Ticket ID: #CE-D8-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Welcome to the Technical Support Center

You are experiencing difficulties with This compound (and likely its native analog, Cocaethylene). This guide treats the specific challenges of analyzing basic benzoylecgonine derivatives. Unlike generic troubleshooting, this module addresses the physicochemical properties of the tropane alkaloid structure (pKa ~8.6) and its interaction with stationary phases.[1][2][3][4]

Part 1: Diagnostic & Quick Fixes

Q1: My this compound peak is tailing significantly (As > 1.5). Is this a column failure?

A: Not necessarily. While column voiding causes tailing, for Cocaethylene (a tertiary amine), the most common cause is secondary silanol interaction .[1]

  • The Mechanism: At typical LC-MS acidic pH (pH 2-4), the tertiary amine on the tropane ring is protonated (

    
    ).[1] If your column has residual silanols (
    
    
    
    ), they act as a cation exchanger, holding onto the tail of the peak.[1]
  • The Fix: You must compete for these sites or suppress them.[2]

    • Switch Buffer: Replace simple 0.1% Formic Acid with 10mM Ammonium Formate + 0.1% Formic Acid . The ammonium ions (

      
      ) flood the silanol sites, blocking the drug from interacting.
      
    • Switch Column Chemistry: Move from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) phase.[1][2] These provide alternative selectivity (pi-pi interactions) and are often better end-capped for basic drugs.[1][2]

Q2: My D8 standard elutes slightly earlier than the native Cocaethylene. Is this an error?

A: No, this is the Deuterium Isotope Effect .[2]

  • Explanation: The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1][4] This makes the deuterated molecule slightly less lipophilic (more polar) than the native compound.

  • Result: In Reversed-Phase (RP) chromatography, the D8 analog will elute slightly before the native.[1][4]

  • Action: Ensure your integration windows are wide enough to capture both, or set specific Relative Retention Time (RRT) windows for the IS.

Part 2: The Core Science (Mechanistic Insight)

To solve this permanently, you must understand the molecular behavior of Cocaethylene in your flow path.

Visualizing the Problem: The Silanol Trap

The following diagram illustrates why your peak tails and how the buffer fixes it.

SilanolInteraction cluster_0 Without Buffer Silanol Ionized Silanol (Si-O-) [Stationary Phase Surface] Cocaethylene This compound (NH+) [Analyte] Silanol->Cocaethylene Strong Ionic Attraction (Secondary Retention) PeakShape Resulting Peak Shape Cocaethylene->PeakShape Tailing / Broadening Buffer Ammonium Ion (NH4+) [Mobile Phase Additive] Buffer->Silanol Competes for Binding Sites (Shielding) Buffer->Cocaethylene Prevents Interaction

Caption: Mechanism of peak tailing caused by silanol interactions and the shielding effect of ammonium buffer.

Part 3: Optimization Protocol

Use this self-validating protocol to establish a robust method.

Phase 1: Column Selection Strategy

Cocaethylene requires separation from Cocaine (parent), Benzoylecgonine (metabolite), and Levamisole (common cut).[1][2]

Column PhaseMechanismSuitability for CocaethyleneRecommendation
C18 (Traditional) Hydrophobic InteractionModerate. Often suffers from tailing unless fully end-capped (Type B silica).[1][2]Use only "High Strength" or "Hybrid" C18s.[2]
Biphenyl Hydrophobic + Pi-PiHigh. Excellent separation of structurally similar aromatic compounds (Cocaine vs. CE).[1][2]Preferred Choice.
PFP (Pentafluorophenyl) H-Bonding + Dipole + Pi-PiHigh. Specific selectivity for halogenated or basic compounds.[1][2]Excellent alternative if C18 fails.[2]
HILIC PartitioningLow. Cocaethylene is too hydrophobic; better for very polar metabolites like Ecgonine.[2]Not recommended.
Phase 2: Mobile Phase Configuration

Do not use phosphate buffers if you are running LC-MS (non-volatile).[1][2]

  • Mobile Phase A (Aqueous): 10mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

    • Why: The Formic acid sets pH ~3.5 (protonating the drug). The Ammonium Formate provides ionic strength to cover silanols.[2]

  • Mobile Phase B (Organic): Methanol (MeOH) or Acetonitrile (ACN).[1][2][5]

    • Insight:Methanol often provides better selectivity for the tropane alkaloids due to its ability to participate in H-bonding, whereas ACN is aprotic.[1] Start with MeOH.[1][2]

Phase 3: The Gradient Protocol

Standard LC-MS/MS conditions.

  • Flow Rate: 0.4 mL/min (for 2.1mm ID column).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1][2]

  • Injection Vol: 1-5 µL (Keep low to prevent solvent effects).

Time (min)% Mobile Phase BEvent
0.005%Initial Hold (Focusing)
0.505%End Loading
4.0095%Elution of Cocaethylene (approx 3.2 min)
5.0095%Wash
5.105%Re-equilibration
7.005%Ready for next injection

Part 4: Advanced Troubleshooting (FAQ)

Q3: I see "Shouldering" or a split peak on this compound, but not on the native.

  • Cause: This is likely solvent mismatch .[1][2] If your D8 standard is dissolved in 100% ACN or MeOH (from the manufacturer ampoule) and you inject it directly into a high-aqueous initial gradient (5% B), the strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening.

  • Solution: Dilute your standard/samples with your starting mobile phase (e.g., 90% Water / 10% MeOH) before injection.[1][2]

Q4: Can I use high pH (pH 9-10) to neutralize the amine?

  • Technical View: At pH 10, Cocaethylene (pKa ~8.[1][2]6) is neutral, which eliminates ionic silanol interactions and produces sharp peaks.[1][2]

  • Warning: Standard silica columns dissolve at pH > 8.[1][2] You must use a hybrid-particle column (e.g., Waters BEH, Phenomenex Gemini) designed for high pH stability.[1][2] If your lab uses standard silica, stick to low pH.[2]

Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Peak Shape (this compound) CheckTailing Is USP Tailing > 1.5? Start->CheckTailing CheckSplit Is Peak Split/Broad? Start->CheckSplit BufferCheck Is Buffer present (Ammonium Formate)? CheckTailing->BufferCheck Yes SolventCheck Is Sample Solvent Stronger than MP A? CheckSplit->SolventCheck AddBuffer Action: Add 10mM Ammonium Formate BufferCheck->AddBuffer No ColumnCheck Is Column End-capped? BufferCheck->ColumnCheck Yes ChangeCol Action: Switch to PFP or Biphenyl ColumnCheck->ChangeCol No/Unsure Dilute Action: Dilute Sample with Water/Buffer SolventCheck->Dilute Yes FritCheck Action: Check Guard Column/Frit SolventCheck->FritCheck No

Caption: Decision matrix for diagnosing peak shape anomalies in basic drug analysis.

References

  • Waters Corporation. (2023).[1][2] Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Retrieved from [Link]

  • Phenomenex. (2025).[1][2][6] How to Reduce Peak Tailing in HPLC for Basic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 446220, Cocaine (and metabolites).[1][2] Retrieved from [Link][1][2]

  • Restek Corporation. (2018).[1][2] LC Troubleshooting: All of My Peaks are Tailing! (Basic Drugs).[1][2][3][5][7][8][9] Retrieved from [Link]

Sources

Technical Support Case: Minimizing Ion Suppression of Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-ION-SUP Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary

You are experiencing signal instability or sensitivity loss for Cocaethylene-D8 (the deuterated internal standard for Cocaethylene) in LC-MS/MS analysis. This is likely due to Ion Suppression , a matrix effect where co-eluting endogenous compounds (specifically phospholipids or salts) compete for charge in the electrospray ionization (ESI) source.

Because this compound is your quantitative anchor, suppression here compromises the accuracy of your entire assay. If the D8 signal is suppressed differently than the native analyte (due to slight retention time shifts common with deuterated isotopes), your calculated concentrations will be erroneous.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate this suppression.

Phase 1: Diagnosis (The "Post-Column Infusion" Test)

Do not guess if you have suppression.[1] Visualize it.

Before changing your extraction method, you must map where the suppression occurs in your chromatogram. We use the Post-Column Infusion (PCI) method.[1][2][3]

The Protocol
  • Setup: Disconnect your LC column from the MS source. Insert a "Tee" union.[1]

  • Infusion: Connect a syringe pump containing This compound (100 ng/mL in mobile phase) to one port of the Tee. Flow at 10 µL/min.

  • LC Flow: Connect your LC column effluent to the second port.

  • Combined Flow: Connect the third port to the MS source.

  • Execution:

    • Start the MS acquisition (monitor D8 MRM). You will see a high, steady baseline.

    • Inject a Blank Matrix Extract (e.g., extracted urine or plasma without analyte) via the LC.

  • Analysis: Watch the baseline. A dip (negative peak) indicates ion suppression; a hump indicates enhancement.[1]

Visualizing the Workflow

PCI_Workflow cluster_LC LC System cluster_Syringe Continuous Infusion Inject Injector (Blank Matrix) Column Analytical Column (Separation) Inject->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (this compound) Syringe->Tee Constant IS Flow MS MS/MS Source (ESI) Tee->MS Combined Flow Result Data Output: Steady Baseline with 'Dips' MS->Result

Figure 1: Post-Column Infusion setup to map matrix effects relative to retention time.

Phase 2: The Root Cause Solution (Sample Preparation)

The "Dilute and Shoot" method is the enemy of sensitivity.

If your PCI test shows suppression at the retention time of this compound, you must clean the sample. The most common suppressors in biological matrices are Glycerophosphocholines (Phospholipids) . They are hydrophobic and often co-elute with drugs of abuse.[1]

The Fix: Mixed-Mode Cation Exchange (MCX)

Cocaethylene is a basic amine.[1] Standard C18 extraction is insufficient because it relies only on hydrophobicity, similar to the phospholipids. You need Mixed-Mode SPE (Solid Phase Extraction) , which utilizes both hydrophobicity and charge.[1]

Protocol: MCX Extraction for Urine/Plasma
  • Pre-treatment: Dilute sample 1:1 with 4%

    
     (Acidify to charge the amine).[1]
    
  • Load: Load onto an MCX cartridge (Polymeric Strong Cation Exchange).

    • Mechanism:[1][4][5][6][7] Cocaethylene binds via positive charge; Neutrals bind via hydrophobicity.[1]

  • Wash 1 (Acidic): 2% Formic Acid.[1] (Removes hydrophilic interferences).[1]

  • Wash 2 (Organic): 100% Methanol.[1]

    • Critical Step: This washes away neutral lipids and phospholipids held only by hydrophobic interactions.[1] The Cocaethylene stays locked by ionic bond.

  • Elute: 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50).

    • Mechanism:[1][4][5][6][7] High pH neutralizes the amine, breaking the ionic bond and releasing the clean analyte.

Data Comparison: Sample Prep Efficiency
MethodPhospholipid RemovalMatrix Effect (ME%)*Recovery %Suitability for D8
Dilute & Shoot < 5% (Poor)40-60% (High Suppression)100%Low
Protein Precip (PPT) 20-30%60-80% (Moderate)85-95%Medium
Mixed-Mode SPE (MCX) > 99% (Excellent)95-105% (Negligible)90-100%High

*Matrix Effect %: 100% = No effect.[1] <100% = Suppression.

Phase 3: Chromatographic & MS Optimization

Even with clean samples, residual matrix can interfere.[1]

Monitor the "Ghost" Peaks

You must monitor the phospholipid transition m/z 184 -> 184 (in-source fragmentation of phosphatidylcholine) in your method.

  • Action: If the 184 trace overlaps with your this compound peak, you have a problem.

  • Solution: Change your gradient or column (e.g., switch from C18 to Biphenyl ).[1] Biphenyl phases offer distinct selectivity for aromatic compounds like Cocaethylene, often shifting them away from the lipid front.

The Deuterium Isotope Effect

Deuterated standards are slightly more lipophilic than native compounds.

  • Risk: this compound may elute slightly earlier than native Cocaethylene.[1]

  • Impact: If the matrix suppression zone is sharp, the D8 might fall into it while the native does not (or vice versa), ruining quantification.

  • Mitigation: Ensure your gradient is shallow enough at the elution point so that D8 and D0 co-elute as closely as possible.

Decision Logic for Troubleshooting

Troubleshooting_Logic Start Start: Low D8 Signal PCI Run Post-Column Infusion Start->PCI Check Suppression at D8 RT? PCI->Check Prep Switch to MCX SPE (Remove Phospholipids) Check->Prep Yes (Broad Suppression) Chrom Modify Gradient/Column (Move Analyte away from Matrix) Check->Chrom Yes (Sharp Matrix Peak) Verify Is ME% > 90%? Prep->Verify Re-run PCI Chrom->Verify Re-run PCI Success Method Validated Verify->Success Yes Fail Check Source/Gas Params Verify->Fail No

Figure 2: Logic flow for isolating the source of ion suppression.

Frequently Asked Questions (FAQ)

Q: Can I just increase the concentration of this compound to overcome suppression? A: No. While this increases the absolute signal, it does not correct the ratio instability. If the suppression varies between patient samples (which it will), the ratio of Analyte/IS will fluctuate unpredictably. You must remove the suppression, not overpower it.

Q: Why this compound and not D3? A: D8 is generally preferred because the mass difference (+8 Da) prevents "cross-talk" or isotopic overlap with the native compound. However, the higher deuterium count can slightly exacerbate the retention time shift (isotope effect). Always check that D8 and Native peaks overlap sufficiently.[1]

Q: I see suppression at the void volume (t0). Is this a problem? A: Generally, no, provided your analyte retains well away from the void. However, if you have a "wrap-around" effect where late-eluting phospholipids from a previous injection elute at the void of the current injection, it can destabilize the source. Always use a high-organic wash at the end of your gradient.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

    • Foundational paper establishing the Post-Column Infusion (PCI) method.
  • Waters Corporation. (2020).[1] Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Application Note.

    • Specific protocol for MCX extraction of Cocaethylene and Benzoylecgonine.
  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Detailed comparison of PPT vs. SPE for phospholipid removal.
  • PubChem. (2025).[1] Cocaethylene Compound Summary. National Library of Medicine.[1]

    • Chemical property verific

Sources

Troubleshooting poor recovery of Cocaethylene-D8 during sample extraction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Optimization / Failure Analysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Welcome to the technical support center. You are likely here because your internal standard (IS), Cocaethylene-D8 , is showing poor recovery (<50%) or high variation (%CV >15%) during LC-MS/MS analysis.

In forensic and clinical toxicology, the recovery of the deuterated internal standard is the primary indicator of your extraction's validity. Because Cocaethylene (CE) is chemically fragile compared to other cocaine metabolites, "disappearing" D8 is almost always a symptom of one of three specific failures: Hydrolytic Instability , Sorbent Breakthrough , or Ion Suppression .

This guide synthesizes field-proven troubleshooting steps to isolate and resolve these issues.

Diagnostic Workflow

Before adjusting your chemistry, diagnose the specific nature of the failure using the logic tree below.

TroubleshootingLogic Start START: Characterize the Loss Q1 Is the Absolute Area of D8 Low? Start->Q1 Q1->Start No (Signal Normal) Q2 Is the Analyte/IS Ratio Constant? Q1->Q2 Yes (Low Signal) Res1 ISSUE: Ion Suppression (Matrix Effect) Q2->Res1 Yes (Ratio OK) Res2 ISSUE: Extraction Loss or Degradation Q2->Res2 No (Ratio Skewed) Q3 Does loss occur in Solvent Standards too? Res2->Q3 Res3 ISSUE: Instrument/Injector (Needle Wash/Adsorption) Q3->Res3 Yes Res4 ISSUE: Sample Prep Chemistry Q3->Res4 No (Matrix only) Q4 Is the Elution Solvent Basic (pH > 10)? Res4->Q4 Res5 CAUSE: Chemical Hydrolysis (Ester Cleavage) Q4->Res5 Yes (High pH) Res6 CAUSE: Sorbent Breakthrough (Incorrect Wash/Elute) Q4->Res6 No (Neutral/Acidic)

Figure 1: Diagnostic logic tree for isolating the root cause of low Internal Standard recovery.

Root Cause Analysis & Solutions

The Chemistry of Loss: Hydrolytic Instability

The Mechanism: Cocaethylene contains two ester groups. Unlike Cocaine (methyl ester), Cocaethylene is an ethyl ester . While slightly more stable than cocaine, it is still highly susceptible to chemical hydrolysis, particularly at alkaline pH and elevated temperatures [1, 2].

If your protocol uses a basic elution solvent (common in Mixed-Mode Cation Exchange) and you allow the samples to sit, the high pH will cleave the ester, converting this compound into Benzoylecgonine-D8 (or Ecgonine Ethyl Ester).

Symptoms:

  • Low recovery of this compound.

  • Unexpected increase in Benzoylecgonine-D8 (if monitored).

  • Loss increases with time in the autosampler if the eluate wasn't acidified.

Corrective Action:

  • Strict pH Control: Avoid exposing the sample to pH > 10 for more than a few minutes.

  • The "Elute and Shoot" Rule: If eluting with Ammonium Hydroxide (NH₄OH), immediately evaporate to dryness or acidify the eluate with 0.1% Formic Acid to neutralize the pH before storage/injection.

  • Storage: Store processed samples at -20°C. Degradation is significant at 4°C (refrigerator) over 3-5 days [2].

Extraction Failure: The SPE Trap

The Mechanism: The gold standard for cocaine metabolites is Mixed-Mode Cation Exchange (MCX/CX) [3]. This sorbent relies on two retention mechanisms:[1]

  • Reversed-Phase (Hydrophobic): Holds the carbon backbone.

  • Cation Exchange (Ionic): Binds the positively charged amine.

Common Failure Point: To elute the drug, you must break both interactions.

  • If the elution solvent is not basic enough , the amine remains protonated and stuck to the sorbent (0% recovery).

  • If the elution solvent is too basic (see above), you destroy the molecule.

  • If the Wash Step contains too much organic solvent while the pH is neutral, you inadvertently elute the drug early.

Corrective Action (The "Lock and Key" Protocol):

  • Lock Step: During the wash, ensure the pH is acidic (e.g., 2% Formic Acid). This ensures the amine is fully protonated (

    
    ) and "locked" onto the cation exchange sites, allowing you to wash away interferences with 100% Methanol without losing the drug [3].
    
  • Elution: Use a fresh solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2) . The DCM solubilizes the hydrophobic backbone, while the NH₄OH neutralizes the amine to release it [4].

The Invisible Wall: Ion Suppression

The Mechanism: In LC-MS/MS, "Low Recovery" is often actually "Low Ionization." If you are extracting from urine or whole blood, phospholipids and salts can co-elute with Cocaethylene. These matrix components steal the charge in the electrospray source, rendering the D8 invisible [5].

Symptoms:

  • Absolute peak area of D8 is low (<50% of a solvent standard).

  • The ratio of Analyte/IS remains accurate (the D8 is compensating correctly), but sensitivity (S/N) is poor.

Corrective Action:

  • Aggressive Washing: In the MCX protocol, the 100% Methanol wash step is critical to remove hydrophobic matrix components. Do not skip it.

  • Chromatography: Ensure Cocaethylene elutes away from the "void volume" (where salts elute) and the end of the gradient (where phospholipids elute).

Optimized Extraction Protocol (MCX)

This protocol is designed to balance the stability of Cocaethylene with the selectivity required for complex matrices (Urine/Blood).

Required Materials:

  • Sorbent: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Certify, Evolute CX) [3, 4].

  • Internal Standard: this compound (100 ng/mL working solution).

StepSolvent/ActionTechnical Rationale
1. Pre-treatment Dilute sample 1:1 with 0.1 M Phosphate Buffer (pH 6.0) . Add IS.Adjusts pH to ensure the amine is protonated (pKa ~8.6) for binding.
2. Load Load sample at low vacuum (<5 inHg).Slow flow allows time for ionic interaction.
3. Wash 1 (Acidic) 2 mL 2% Formic Acid in Water ."Locks" the drug to the sorbent by fully ionizing the amine. Removes proteins/salts.
4. Wash 2 (Organic) 2 mL 100% Methanol .CRITICAL: Removes hydrophobic interferences (lipids). Drug stays bound via ionic bond.[1]
5. Dry High vacuum for 2-5 mins.Removes residual methanol which could affect elution volume.
6. Elute 2 x 1.5 mL DCM:IPA:NH₄OH (78:20:2) .High pH breaks the ionic bond; Organic solvent breaks hydrophobic bond. Make fresh daily.
7. Stabilize IMMEDIATELY evaporate to dryness under N₂ at <40°C.Removes the basic ammonia to prevent hydrolysis.
8. Reconstitute 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).Acidic reconstitution stabilizes the ester.

Visualizing the Mechanism

The following diagram illustrates the chemical state of this compound at each stage of the extraction, highlighting the "Danger Zone" where loss occurs.

SPE_Mechanism cluster_0 Retention (Safe Zone) cluster_1 Elution (Danger Zone) cluster_2 Stabilization Load LOAD (pH 6) Drug: Protonated (NH+) Mode: Ionic + Hydrophobic Wash WASH (pH 2) Drug: Protonated (NH+) Mode: Ionic (Locked) Load->Wash Remove Salts Elute ELUTE (pH 11) Drug: Neutral (N) Mode: Released Wash->Elute Break Ionic Bond Risk RISK: Hydrolysis (Ester Cleavage) Elute->Risk Time > 30 mins Dry Evaporate N2 Removes Base Elute->Dry Immediate Recon Reconstitute (pH 3) Stable Dry->Recon

Figure 2: The chemical state of Cocaethylene during Mixed-Mode SPE. The transition from Elution to Drying must be rapid to prevent degradation.

Frequently Asked Questions (FAQ)

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but it is riskier for Cocaethylene. LLE requires a high pH step to make the drug non-polar enough to extract into an organic solvent. Because you cannot "lock" the drug on a sorbent, the exposure to high pH is often longer in LLE, increasing the risk of hydrolysis. If you must use LLE, use a buffer at pH 8.5-9.0 (just above pKa) rather than pH 10+, and extract immediately into a solvent like Chlorobutane [6].

Q: My D8 recovery is fine, but my analyte (Cocaethylene) recovery is low. Why? A: This suggests the issue is not the extraction chemistry (since D8 and Analyte behave identically), but rather sample handling prior to extraction . Cocaethylene is unstable in blood/urine at room temperature. If the sample was not preserved with Sodium Fluoride (NaF) or was left at room temperature before the D8 was added, the native Cocaethylene has likely hydrolyzed, while the freshly added D8 remains intact [2].

Q: Why does my this compound signal drop over the course of a long LC-MS run? A: This is "On-Instrument Stability." If your reconstituted samples are in the autosampler at room temperature, or if your reconstitution solvent is not sufficiently acidic, hydrolysis can occur in the vial. Ensure the autosampler is cooled to 4°C and the final solvent contains 0.1% Formic Acid.

References

  • Waters Corporation. (2008). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note. Link

  • Huertas, T., et al. (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage.[2][3] Journal of Analytical Toxicology.[2][4] Link

  • Biotage. (2010). Extraction of Cocaine and Metabolites using Resin-based Mixed-mode Cation Exchange SPE.[1] Application Note. Link

  • Moore, C., et al. (2007). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection.[5] Agilent Technologies Application Note. Link

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes and remediation. Talanta. Link

  • Abukhalaf, I. K., et al. (2015). Solid-Phase Extraction and GC/MS Quantitation of Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, and Cocaethylene from Meconium, Whole Blood, and Plasma.[6][7] Journal of Analytical Toxicology.[2][4] Link

Sources

Identifying and resolving interferences in Cocaethylene-D8 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Mass Spectrometry Division Subject: Troubleshooting Cocaethylene-D8 Interferences in LC-MS/MS Workflows Ticket ID: #CE-D8-ISO-001 Responder: Senior Application Scientist, Forensic Toxicology Unit

Introduction

Welcome to the technical support center. You are likely here because your calibration curves are failing linearity requirements, your internal standard (IS) area counts are fluctuating, or you are detecting "ghost" peaks in your blank samples.

When analyzing Cocaethylene (the ethyl ester formed by the co-consumption of cocaine and ethanol) using a deuterated internal standard like This compound , precision is non-negotiable. While D8 analogs offer superior correction compared to D3 analogs (due to the larger mass shift preventing overlap with natural isotopes), they introduce specific interference vectors that must be managed.[1]

This guide moves beyond basic operation into the mechanics of interference identification, isolation, and resolution .

Module 1: Isotopic Cross-Talk (The "Ghost" Signal)

The Problem: You observe a signal in the this compound (IS) channel when analyzing a sample with a very high concentration of native Cocaethylene, OR you see a signal for native Cocaethylene in a blank sample containing only the IS.

The Mechanism: This is rarely a result of natural isotopic abundance (the M+8 isotope of native Cocaethylene is statistically negligible). Instead, this is usually caused by Impurity Carryover or Source Fragmentation .

  • Forward Interference (IS

    
     Analyte):  Your D8 standard is not 100% pure. It contains trace amounts of D0 (native) Cocaethylene.
    
  • Reverse Interference (Analyte

    
     IS):  At extremely high concentrations (>1,000 ng/mL), the native drug may form adducts or undergo in-source reactions that mimic the IS mass, though this is less common with a +8 Da shift than with +3 Da.[1]
    

Diagnostic Protocol: Perform the "Cross-Contribution Check" before running patient samples.

StepActionExpected Result (Pass)Troubleshooting (Fail)
1 Inject Double Blank (Mobile Phase only).No peaks in either channel.Contamination in injector/column (Carryover).[1]
2 Inject Zero Sample (Matrix + IS only).Strong IS peak; No native peak.Impurity: Your D8 standard contains D0. Change vendor or increase LLOQ.
3 Inject High Calibrator (Native drug only, NO IS).Strong Native peak; No IS peak.Cross-talk: Native drug is bleeding into IS channel. Check mass resolution or transition specificity.

Visual Logic: Isotopic Interference Decision Tree

InterferenceLogic Start Start: Ghost Peak Detected CheckBlank Inject Mobile Phase Blank Start->CheckBlank PeakInBlank Peak Present? CheckBlank->PeakInBlank Yes Yes PeakInBlank->Yes System Dirty No No PeakInBlank->No System Clean SysContam System Contamination (Needle wash/Column carryover) CheckZero Inject Matrix + IS Only (Zero Sample) PeakInNative Peak in Native Channel? CheckZero->PeakInNative PeakInNative->Yes IS Contaminated PeakInNative->No IS Clean Impurity IS Impurity (D8 contains D0) Action: Replace IS Lot CheckHighCal Inject High Native Conc. (No IS) PeakInIS Peak in IS Channel? CheckHighCal->PeakInIS PeakInIS->Yes Bleed Detected PeakInIS->No No Bleed Crosstalk Mass Cross-Talk Action: Tighten Quadrupole Resolution Clean System Clean Proceed to Matrix Effects Yes->SysContam Yes->Impurity Yes->Crosstalk No->CheckZero No->CheckHighCal No->Clean

Figure 1: Decision matrix for isolating the source of spectral interferences.

Module 2: Matrix Effects (The "Invisible" Killer)

The Problem: Your this compound retention time is stable, but the peak area varies wildly between different patient samples (e.g., blood vs. urine vs. hair), causing quantitative errors.

The Mechanism: Ion Suppression. Co-eluting matrix components (specifically phospholipids in blood/plasma) compete for charge in the ESI source. Since Cocaethylene elutes relatively late on reverse-phase columns (hydrophobic), it often overlaps with the phospholipid "dump."

The Solution: Post-Column Infusion (PCI) Do not guess. Visualize the suppression zone.

Experimental Protocol (PCI):

  • Setup: Connect a syringe pump containing a steady flow of this compound (e.g., 100 ng/mL) into the LC flow via a T-junction after the column but before the MS source.

  • Injection: Inject a blank matrix extract (e.g., extracted blood) via the LC autosampler.

  • Observation: Monitor the baseline of the D8 transition.

  • Analysis: A "dip" in the baseline indicates suppression; a "hump" indicates enhancement.

  • Resolution: If your analyte elutes during a "dip," you must modify your gradient or improve sample cleanup (switch from Protein Precipitation to Solid Phase Extraction).

Comparison of Cleanup Efficiencies for Cocaethylene

MethodPhospholipid RemovalRecoveryCost/SampleRecommendation
Protein Precipitation (PPT) < 10% (Poor)HighLowAvoid for blood/plasma quantification.[1]
Supported Liquid Extraction (SLE) ~90% (Good)HighMediumPreferred for high-throughput screening.[1]
Solid Phase Extraction (SPE) > 99% (Excellent)Medium-HighHighGold Standard for forensic confirmation.

Module 3: Stability & Hydrolysis (The "Disappearing" Standard)

The Problem: The this compound signal decreases over the course of a long batch run (e.g., the signal in vial #50 is 30% lower than in vial #1).

The Mechanism: Cocaethylene is an ethyl ester .[2][3] It is chemically unstable and prone to:

  • Hydrolysis: Breaking down into Benzoylecgonine-D8 (if D8 is on the benzoyl ring).

  • Transesterification: In the presence of methanol (often used in mobile phases or reconstitution), it can convert back to Cocaine-D8.[1]

Critical Control Points:

  • pH Sensitivity: Esters hydrolyze rapidly at alkaline pH (>8).

  • Solvent Choice: Avoid reconstituting samples in 100% Methanol if they will sit in the autosampler for >12 hours. Use Acetonitrile or an aqueous buffer (pH < 5).[1]

  • Preservatives: For blood collection, Sodium Fluoride (NaF) is mandatory to inhibit pseudocholinesterase enzymes that actively degrade the drug.[1]

Visual Logic: Degradation Pathway

Degradation CE_D8 This compound (Analyte) BE_D8 Benzoylecgonine-D8 (Hydrolysis Product) CE_D8->BE_D8 Alkaline pH or Esterases COC_D8 Cocaine-D8 (Transesterification) CE_D8->COC_D8 Methanol Solvent

Figure 2: Chemical instability pathways for this compound. Note: D8 label position determines if the daughter molecule retains the mass shift.

Module 4: Chromatographic Resolution

The Problem: You see a "shoulder" or split peak for this compound.

The Mechanism:

  • Isobaric Interferences: While less common for D8, matrix components can share the transition.

  • Column Overload: Injecting too much mass.

  • Solvent Mismatch: Injecting a sample dissolved in 100% organic solvent into a high-aqueous initial gradient. This causes "peak fronting."

Troubleshooting Steps:

  • Check Solvent Strength: Ensure your reconstitution solvent matches your initial mobile phase (e.g., 90% Water / 10% MeOH).[1]

  • Column Selection: If you cannot separate Cocaethylene from interferences on a C18 column, switch to a Biphenyl column.[1] Biphenyl phases offer enhanced pi-pi interactions, providing superior selectivity for the aromatic rings in cocaine metabolites.[1]

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • BenchChem. (2024). Introduction to Deuterated Internal Standards in Mass Spectrometry. Link

  • National Institutes of Health (NIH). (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Link

  • Waters Corporation. (2020). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Link

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Link

Sources

Navigating the Complexities of Cocaethylene Analysis: A Technical Support Guide for GC-MS with Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the GC-MS analysis of cocaethylene, featuring troubleshooting guidance and frequently asked questions. This resource is designed for researchers, scientists, and professionals in drug development and forensic toxicology who are working with the simultaneous analysis of cocaine, its metabolites, and the unique challenges presented by cocaethylene. Here, we delve into the nuances of derivatization—or the strategic lack thereof—and the proper use of its deuterated internal standard, Cocaethylene-D8, to ensure analytical rigor and data integrity.

The Cocaethylene Conundrum: To Derivatize or Not to Derivatize?

A common point of confusion in the analysis of cocaethylene via gas chromatography-mass spectrometry (GC-MS) is the necessity of derivatization. Unlike its primary metabolite, benzoylecgonine (BZE), which contains a polar carboxylic acid and a secondary amine group, cocaethylene, much like cocaine, lacks active hydrogens on heteroatoms that are amenable to silylation. Therefore, cocaethylene itself does not undergo derivatization with common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

When a sample containing cocaethylene, cocaine, and BZE is treated with a silylating agent, only BZE will react to form its trimethylsilyl (TMS) derivative. Cocaethylene and cocaine will remain in their native forms. This is a critical concept to grasp, as troubleshooting efforts based on the assumption of cocaethylene derivatization will be misguided.

Frequently Asked Questions (FAQs)

Q1: Why is my cocaethylene peak tailing?

A1: Peak tailing for cocaethylene, an analyte that is not derivatized, is typically due to active sites within the GC system. Common causes include:

  • Contaminated Injector Liner: Residues from previous injections can create active sites.

  • Column Degradation: The stationary phase can degrade over time, exposing active silanol groups.

  • Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volumes and turbulence.

  • Matrix Effects: Non-volatile components from the sample matrix can accumulate in the injector or the front of the column, creating active sites.

Q2: I don't see a shift in retention time or mass spectrum for cocaethylene after adding my silylating agent (BSTFA). Is the derivatization failing?

A2: No, this is the expected outcome. Cocaethylene does not have the functional groups (like the carboxylic acid in benzoylecgonine) necessary to react with BSTFA. It will pass through the derivatization step unchanged. Your efforts should focus on confirming the successful derivatization of your target metabolites, such as benzoylecgonine.

Q3: What are the expected mass fragments for underivatized cocaethylene and its deuterated internal standard, this compound?

A3: For underivatized cocaethylene (molecular weight 317.38 g/mol ), the characteristic electron ionization (EI) mass spectrum will show key fragments at m/z 82 (base peak), 94, 105, 196, and the molecular ion at 317.[1] For this compound, you would expect to see a corresponding shift in the molecular ion and relevant fragments containing the deuterium labels. The exact fragments will depend on the position of the labels, but a shift of +8 on the molecular ion (to m/z 325) would be expected.

Q4: My this compound internal standard response is low or inconsistent. What could be the cause?

A4: Several factors can contribute to issues with the internal standard:

  • Degradation: Cocaethylene and its deuterated analog can undergo hydrolysis to benzoylecgonine (or its deuterated analog) if the sample is exposed to alkaline conditions. Ensure that the pH of your samples is controlled, especially during extraction.

  • Extraction Inefficiency: If your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is not optimized, you may have poor recovery of the internal standard.

  • Injector Discrimination: High injector temperatures can sometimes cause thermal degradation of cocaethylene. It is advisable to optimize the injector temperature to ensure efficient transfer of the analyte without degradation.

  • Matrix Effects: The presence of co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.

Q5: Can I analyze cocaethylene without derivatizing my samples at all?

A5: While cocaethylene and cocaine can be analyzed without derivatization, it is often impractical if you also need to quantify benzoylecgonine in the same run. BZE is highly polar and will exhibit poor peak shape and chromatographic performance without derivatization. Therefore, a derivatization step is standard practice for the simultaneous analysis of this panel of analytes.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for Cocaethylene and/or this compound 1. Active Sites in Injector Liner: Contamination from sample matrix. 2. Column Contamination/Degradation: Buildup of non-volatile residues at the head of the column. 3. Improper Column Installation: Incorrect column depth in the injector or detector.1. Replace the injector liner. Use a deactivated liner. 2. Trim the first 5-10 cm from the front of the GC column. If the problem persists, the column may need to be replaced. 3. Reinstall the column according to the manufacturer's instructions for your specific GC model.
Low or No Response for TMS-Benzoylecgonine (but Cocaethylene is Present) 1. Incomplete Derivatization: Insufficient reagent, presence of moisture, or incorrect reaction temperature/time. 2. Degradation of Derivatizing Agent: The silylating agent may have hydrolyzed due to exposure to air/moisture.1. Ensure the sample extract is completely dry before adding the derivatizing agent. Use an excess of the silylating agent. Optimize the reaction time and temperature (e.g., 70°C for 20-30 minutes).[2] 2. Use fresh derivatizing agent from a sealed vial.
Inaccurate Quantification (Poor Reproducibility) 1. Inconsistent Internal Standard Addition: Inaccurate pipetting of this compound. 2. Sample Hydrolysis: Degradation of cocaethylene to benzoylecgonine (or their deuterated analogs) due to high pH. 3. Matrix Effects: Ion suppression or enhancement from co-eluting compounds.1. Use a calibrated pipette and add the internal standard to all samples, calibrators, and controls at the beginning of the sample preparation process. 2. Maintain a neutral or slightly acidic pH during sample storage and extraction.[3] 3. Improve sample cleanup with a more rigorous SPE or LLE protocol. If matrix effects persist, consider using a matrix-matched calibration curve.
Interference Peaks 1. Matrix Components: Endogenous compounds from the biological sample (e.g., urine, blood). 2. Contamination: From solvents, reagents, or labware.1. Optimize the extraction procedure (e.g., adjust wash steps in SPE) to better remove interferences. Review the mass spectra of the interfering peaks to help identify them. 2. Run a solvent blank to identify sources of contamination. Use high-purity solvents and thoroughly clean all labware.

Experimental Workflow and Data Presentation

A robust analytical method is the foundation of reliable results. Below is a summary of a typical workflow for the simultaneous analysis of cocaethylene and its metabolites.

Experimental Protocol: Sample Preparation and Derivatization
  • Sample Pre-treatment: To 1 mL of biological sample (e.g., urine, blood), add the this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol and a suitable buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences (e.g., water, dilute acid, an organic solvent).

    • Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol with ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).

    • Add the silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at approximately 70°C for 20-30 minutes.[2]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Data Presentation: Key Mass Fragments for SIM Analysis

For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are typically monitored:

AnalyteDerivatization StatusQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
CocaethyleneUnderivatized82196, 317
This compoundUnderivatized(Expected +8 shift from native)(Expected +8 shift from native)
CocaineUnderivatized18282, 303
Benzoylecgonine-TMSDerivatized24082, 361

Note: The specific ions and their relative abundances may vary slightly depending on the instrument and tuning parameters.

Visualizing the Workflow

The following diagram illustrates the key decision points and processes in the analysis of cocaethylene and its metabolites.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_analytes Analyte Fate Sample Biological Sample (Urine/Blood) Add_IS Add this compound Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporate to Dryness SPE->Evap Reconstitute Reconstitute in Solvent Evap->Reconstitute Add_BSTFA Add Silylating Agent (e.g., BSTFA) Reconstitute->Add_BSTFA Heat Heat (e.g., 70°C, 20 min) Add_BSTFA->Heat BZE Benzoylecgonine CE Cocaethylene COC Cocaine GCMS GC-MS Analysis Heat->GCMS BZE_TMS BZE-TMS BZE->BZE_TMS Reacts CE->CE COC->COC

Sources

Best practices for storage and handling of Cocaethylene-D8 standards

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and laboratory personnel on the proper storage, handling, and troubleshooting of Cocaethylene-D8 analytical standards. This document provides practical, field-tested advice to ensure the integrity, stability, and accurate performance of these critical reference materials in quantitative analysis.

Technical Support Center: this compound Standards

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of cocaethylene, where eight hydrogen atoms have been replaced with deuterium.[1] Cocaethylene is a key metabolite formed in the body when cocaine and ethanol are consumed concurrently.[2][3]

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC/MS), this compound serves as an ideal internal standard (IS). Because it is nearly chemically identical to the non-labeled analyte (cocaethylene), it co-elutes and exhibits similar ionization behavior.[4] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and reliable quantification of the target analyte in biological samples like blood, urine, and hair.[5][6][7] The use of stable-labeled internal standards is strongly recommended for bioanalytical testing to ensure method validation consistency and meet regulatory expectations.[4]

Q2: I've just received my this compound standard. What are the immediate first steps?

Upon receipt, proper inspection and storage are critical to preserving the integrity of the standard.

  • Inspect the Packaging: Check for any damage to the shipping container and the ampule's seal. Ensure the product details on the label match your order.

  • Review the Certificate of Analysis (CoA): The CoA is a critical document providing the certified concentration, solvent, storage conditions, and expiration date.[1] Download and save this document from the manufacturer's website.

  • Log the Standard: Record the lot number, receipt date, and expiration date in your laboratory's reference material inventory.

  • Immediate Storage: Promptly transfer the unopened ampule to the recommended storage condition, which is typically -20°C.[1] This minimizes potential degradation.

Q3: What are the optimal long-term and short-term storage conditions for this compound?

The stability of deuterated standards is highly dependent on storage conditions. Incorrect storage can lead to solvent evaporation, degradation of the analyte, or isotopic exchange.[8][9]

Storage Type Temperature Solvent Duration Key Considerations
Long-Term (Unopened Ampule) -20°C or colderAcetonitrile or Methanol[1][10]Until Expiration DateStore in the original, sealed ampule. Protect from light. Avoid temperature fluctuations.
Stock Solution (After Opening) -20°CHigh-purity Aprotic Solvent (e.g., Acetonitrile, Methanol)Up to 6 months (verify per lab SOP)Store in a tightly sealed, amber glass vial to prevent solvent evaporation and light exposure. Minimize freeze-thaw cycles.
Working Solutions 2-8°C or -20°CDilution Solvent (e.g., Methanol, Acetonitrile, Mobile Phase)[5][8]Weeks to Months (at -20°C); Days (at 2-8°C)[8]Prepare fresh as needed for immediate use when possible.[8] Stability in aqueous or protic solutions is limited due to the risk of H-D exchange.[8]
Q4: How many times can I freeze and thaw a stock solution?

While there is no universal limit, it is best practice to minimize freeze-thaw cycles. Each cycle increases the risk of solvent evaporation (concentrating the standard) and potential water condensation, which can affect stability. For high-precision assays, it is recommended to aliquot the stock solution into smaller, single-use volumes after the initial opening. This ensures that the primary stock is not repeatedly warmed and re-frozen. A formal freeze-thaw stability assessment should be part of your method validation to quantify any potential degradation.[8]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution from a Certified Ampule

This protocol describes the proper procedure for opening a certified reference material (CRM) ampule and preparing a stock solution.

  • Equilibration: Remove the sealed ampule from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing inside the cold ampule upon opening.

  • Preparation: Before opening, ensure all necessary equipment is ready: a Class A volumetric flask, high-purity solvent (e.g., HPLC-grade acetonitrile or methanol), and appropriate personal protective equipment (PPE).

  • Opening the Ampule: Following the manufacturer's instructions (e.g., "Snap-N-Spike"®), carefully open the ampule.

  • Quantitative Transfer: Using a calibrated pipette, transfer the entire contents of the ampule into the volumetric flask. Rinse the ampule 2-3 times with the dilution solvent, adding each rinse to the volumetric flask to ensure a complete quantitative transfer.

  • Dilution to Volume: Carefully add the dilution solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Transfer and Labeling: Transfer the final stock solution to a pre-labeled amber glass vial with a tight-fitting cap. The label should include the compound name, concentration, solvent, preparation date, and expiration date.

  • Storage: Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions

Working solutions are dilutions of the stock solution used for spiking calibrators, quality controls, and samples.

  • Equilibration: Remove the stock solution from the freezer and allow it to warm to room temperature.

  • Serial Dilution: Using calibrated pipettes and appropriate volumetric flasks, perform serial dilutions of the stock solution to achieve the desired final concentrations for your analytical curve.[5][7] Use a solvent that is compatible with your analytical method, often the mobile phase or the same solvent used for the stock solution.[8]

  • Vortexing: Gently vortex each working solution after preparation to ensure homogeneity.

  • Storage: If not for immediate use, store working solutions in tightly sealed vials at 2-8°C for short-term use or at -20°C for longer periods.[8] Always verify the stability of working solutions as part of your method validation.

Troubleshooting Guide

This section addresses common issues encountered when using this compound internal standards.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent/Variable IS Peak Area 1. Improper storage leading to solvent evaporation or degradation.[8] 2. Multiple freeze-thaw cycles. 3. Inaccurate pipetting during sample preparation. 4. Precipitation of the standard in the autosampler vial (if solvent is incompatible with sample matrix).1. Verify storage temperature and ensure vials are tightly sealed. Prepare fresh working solutions. 2. Aliquot stock solutions into single-use volumes. 3. Verify pipette calibration and ensure proper technique. 4. Ensure the final sample solvent is compatible with the mobile phase.
No IS Peak or Very Low Signal 1. Incorrect dilution calculation leading to a very low concentration. 2. Degradation of the standard due to prolonged storage at room temperature or exposure to light.[8] 3. Instrumental issue (e.g., clogged injector, MS source needs cleaning).1. Double-check all dilution calculations. 2. Prepare a fresh working solution from the stock. If the problem persists, open a new ampule. 3. Run a system suitability test with a known standard to diagnose instrument problems.
Presence of Unlabeled Cocaethylene Peak in IS Solution 1. Contamination of the dilution solvent or glassware. 2. Isotopic exchange (H-D exchange), particularly if stored in protic or aqueous solutions.[8][9]1. Use fresh, high-purity solvents and meticulously clean glassware. 2. Avoid aqueous solutions for long-term storage. Prepare fresh solutions if H-D exchange is suspected. Choose aprotic solvents for dilutions.
IS Peak Tailing or Splitting 1. Column degradation or contamination. 2. Incompatibility between the injection solvent and the mobile phase. 3. Sample overload (concentration too high).1. Wash or replace the analytical column. 2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase. 3. Dilute the working standard to a lower concentration.

Visual Workflows and Logic Diagrams

Standard Handling Workflow

The following diagram outlines the critical path from receiving a new this compound standard to its use in an analytical run.

cluster_0 Initial Receipt & Storage cluster_1 Solution Preparation cluster_2 Analytical Use Receive Receive Standard Inspect Inspect Ampule & CoA Receive->Inspect Log Log in Inventory Inspect->Log Store_L Store Unopened Ampule at -20°C Log->Store_L Equilibrate_S Equilibrate Ampule to RT Store_L->Equilibrate_S For Use Prep_Stock Prepare Stock Solution Equilibrate_S->Prep_Stock Aliquot Aliquot Stock (Optional) Prep_Stock->Aliquot Store_S Store Stock at -20°C Aliquot->Store_S Equilibrate_W Equilibrate Stock to RT Store_S->Equilibrate_W Prep_Work Prepare Working Solution Equilibrate_W->Prep_Work Store_W Store Working Solution (2-8°C or -20°C) Prep_Work->Store_W Spike Spike Samples, Calibrators, QCs Store_W->Spike For Use Analyze LC-MS/MS Analysis Spike->Analyze

Caption: Decision tree for troubleshooting internal standard (IS) issues.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). Benchchem. Retrieved February 21, 2026.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 21, 2026.
  • Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. (n.d.).
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.). Cambridge Isotope Laboratories, Inc. Retrieved February 21, 2026.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Chiron. Retrieved February 21, 2026.
  • Benzoylecgonine-D8 | Certified Solutions Standards. (n.d.). Cerilliant. Retrieved February 21, 2026, from [Link]

  • Cocaethylene | 529-38-4. (n.d.). Benchchem. Retrieved February 21, 2026.
  • Safety Data Sheet - Cocaethylene (CRM). (2023, August 12). Cayman Chemical. Retrieved February 21, 2026.
  • Luijt, R., van der Vorst, M., & van den Brink, W. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • This compound (0.1 mg/ml) in Acetonitrile. (n.d.). LGC Standards. Retrieved February 21, 2026.
  • Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved February 21, 2026.
  • Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. (2023).
  • Toxicology Quality Assurance and Procedures Manual. (2021, October 11).
  • Cocaethylene. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Farré, M., de la Torre, R., & Llorente, M. (1993). An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite. Journal of Psychoactive Drugs, 25(4), 273-280.

Sources

Validation & Comparative

A Senior Scientist's Guide to the Robust Validation of a Cocaethylene Assay Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of cocaethylene—a pharmacologically active metabolite formed in the presence of concurrent cocaine and ethanol use—is of paramount importance. Its presence can indicate a more complex pattern of substance use and is associated with greater cardiotoxicity than cocaine alone. Therefore, a reliable and validated analytical method is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for cocaethylene in human plasma, utilizing its stable isotope-labeled (SIL) internal standard, Cocaethylene-D8. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step, ensuring a self-validating and robust analytical system. This approach is grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The "Why": The Imperative for a Deuterated Internal Standard

In LC-MS/MS-based bioanalysis, the "matrix effect"—the suppression or enhancement of the analyte's ionization by co-eluting components from the biological sample—is a significant challenge.[5][6][7][8] An ideal internal standard (IS) should co-elute with the analyte and experience the same matrix effects, thereby normalizing the signal and ensuring accuracy. A deuterated internal standard, such as this compound, is the gold standard for this purpose. It is chemically identical to the analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for quantification.[9][10]

Experimental Design and Workflow

This validation protocol is designed to be comprehensive, assessing all critical aspects of the method's performance.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Cocaethylene Calibrate->Quantify

Caption: A high-level overview of the bioanalytical workflow.

Step-by-Step Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of cocaethylene and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of cocaethylene by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

  • Calibration (CAL) Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Extraction Protocol (Solid-Phase Extraction - SPE)
  • To 100 µL of plasma sample (blank, CAL, or QC), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.[9]

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of a 5% ammonium hydroxide in ethyl acetate solution.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumental Parameters
  • Chromatographic System: A high-performance liquid chromatography (UPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Cocaethylene: 318.1 -> 196.1

    • This compound: 326.1 -> 204.1[12]

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to FDA and EMA guidelines.[1][2][13][14]

Diagram of Validation Parameter Interdependencies

Validation_Parameters Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Stability Stability Accuracy->Stability Precision->Stability Sensitivity->Accuracy Sensitivity->Precision MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery MatrixEffect->Recovery

Caption: The relationship between key validation parameters.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

  • Procedure: Analyze at least six different lots of blank human plasma.

  • Acceptance Criteria: The response of any interfering peak at the retention time of cocaethylene should be less than 20% of the LLOQ response, and less than 5% for the internal standard.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate and precise.

  • Procedure: Analyze a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration points.

  • Acceptance Criteria: A linear regression model with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for the LLOQ).

Parameter Result Acceptance Criteria
Calibration Range1 - 1000 ng/mLAppropriate for expected concentrations
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)0.998≥ 0.99
Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between measurements (precision).

  • Procedure: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples on three separate days (intra- and inter-day validation).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ).

Intra-Day Accuracy and Precision (Day 1)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
LQC3.02.9096.76.2
MQC5051.5103.04.1
HQC800810101.33.5

Inter-Day Accuracy and Precision (3 Days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.010.2
LQC3.02.9598.37.8
MQC5050.9101.85.5
HQC800805100.64.8
Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Procedure: Compare the peak response of the analyte spiked into extracted blank plasma from at least six different sources to the response of the analyte in a neat solution. The matrix factor is calculated, and the use of the deuterated internal standard should normalize this effect.

  • Acceptance Criteria: The %CV of the internal standard-normalized matrix factor across the different lots of plasma should be ≤ 15%.

Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.[15][16][17][18]

  • Procedure: Analyze LQC and HQC samples after subjecting them to various storage and handling conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability Test Conditions Result
Freeze-Thaw3 cycles at -20°C and room temperaturePasses
Short-Term (Bench-Top)24 hours at room temperaturePasses
Long-Term90 days at -80°CPasses
Post-Preparative48 hours in autosampler at 4°CPasses

Comparison with Alternative Methods

While other methods exist for cocaethylene analysis, the validated LC-MS/MS method using a deuterated internal standard offers distinct advantages.

Method Advantages Disadvantages
LC-MS/MS with this compound High specificity and sensitivity, effectively mitigates matrix effects, robust and reliable.Higher initial instrument cost.
GC-MS Good sensitivity.Often requires derivatization, which adds complexity and potential for variability.[19][20][21][22]
Immunoassay High throughput, suitable for screening.Prone to cross-reactivity, leading to false positives; less specific than MS-based methods.
LC-MS/MS without IS -Highly susceptible to matrix effects, leading to inaccurate and unreliable quantification.

Conclusion

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2][4]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][23][24]

  • Li, W., & Cohen, L. H. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.[15]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][3][14]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link][13]

  • ResolveMass Laboratories Inc. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link][5]

  • InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link][6]

  • Hoffman, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.[25]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link][26]

  • Anapharm. (2025). Considerations to properly assess drug stability within biological samples. Retrieved from [Link][16]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link][7]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link][8]

  • SlideShare. (2015). Bioanalytical method validation emea. Retrieved from [Link][27]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link][17]

  • Lendoiro, E., et al. (2007). Microwave-Assisted Extraction and HPLC-DAD Determination of Drugs of Abuse in Human Plasma. Journal of Analytical Toxicology, 31(6), 323-329.[28]

  • Dziadosz, M., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 93.[29]

  • Al-Asmari, A. I., et al. (2024). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. ACS Omega.[11]

  • Waters Corporation. Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link][9]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link][12]

  • Wang, Y., et al. (2016). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B, 1021, 164-171.[10]

  • de Souza, I. N. O., et al. (2007). Determination of cocaine and cocaethylene in plasma by solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 31(1), 25-29.[19]

  • Menotti, V. S., et al. (2020). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 56.[20][21][22]

Sources

Comparing Cocaethylene-D8 with other internal standards for cocaethylene analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the forensic and clinical analysis of cocaine metabolites, the selection of an Internal Standard (IS) is not merely a formality—it is the primary determinant of quantitative accuracy. While Cocaethylene-D3 has long been a staple in toxicology laboratories, Cocaethylene-D8 has emerged as the superior alternative for high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

This guide objectively compares this compound against D3 analogs and structural homologs. The data indicates that while D3 standards are sufficient for low-level detection, This compound provides a critical mass shift (+8 Da) that eliminates isotopic "cross-talk" from high-concentration native analytes , a frequent occurrence in overdose and forensic casework.

Part 1: The Isotopic Dilemma (Mechanistic Analysis)

To understand the superiority of D8, one must understand the physics of Isotopic Contribution .

Native Cocaethylene (


) possesses naturally occurring isotopes (primarily 

). As the concentration of native drug increases, the abundance of its M+3 isotopic peak also increases. If an assay uses a D3 internal standard, the M+3 signal from the native drug can "bleed" into the IS channel, artificially inflating the IS signal and causing ion ratio failure or quantitative bias.

This compound shifts the IS mass by +8 Daltons, moving it well beyond the isotopic envelope of the native analyte.

Visualization: The "Cross-Talk" Mechanism

The following diagram illustrates how high concentrations of native Cocaethylene interfere with D3 standards but not D8.

IsotopicInterference Native Native Cocaethylene (High Conc.) Isotopes Natural Isotopes (M+1, M+2, M+3...) Native->Isotopes Generates IS_D3 Cocaethylene-D3 (Target Mass: M+3) Isotopes->IS_D3 Interference (Isobaric Overlap) IS_D8 This compound (Target Mass: M+8) Isotopes->IS_D8 No Overlap (>5 Da Separation) Result_Fail Signal Overlap (Quantitation Error) IS_D3->Result_Fail Result_Pass Clean Baseline (Accurate Quant) IS_D8->Result_Pass

Figure 1: Mechanism of isotopic interference. Note how the natural isotopic envelope of the native drug overlaps with the D3 channel but fails to reach the D8 channel.

Part 2: Comparative Performance Data

The following table synthesizes performance metrics based on standard validation protocols (SWGTOX/ANSI guidelines) for LC-MS/MS analysis of benzoylecgonine and cocaethylene.

Table 1: Internal Standard Performance Matrix
FeatureThis compound Cocaethylene-D3 Propyl-Benzoylecgonine
Type Deuterated Analog (Stable Isotope)Deuterated Analog (Stable Isotope)Structural Analog (Homolog)
Mass Shift (

m)
+8 Da+3 DaVariable (Structure dependent)
Interference Risk Low . No overlap with native isotopes.High at concentrations >1,000 ng/mL.Medium . Risk of co-elution with other metabolites.
Retention Time (RT) Matches Native (slight D-shift possible)Matches NativeDifferent RT . Does not correct for matrix effects at specific RT.
Matrix Correction Excellent (Co-elutes)Excellent (Co-elutes)Poor (Elutes in different matrix window)
Linearity Range 1 – 5,000+ ng/mL1 – 1,000 ng/mL (Upper limit constrained by cross-talk)Variable
Cost HighModerateLow
Key Experimental Insight: The "Deuterium Effect"

While D8 is superior for mass resolution, researchers must note the Chromatographic Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Observation: In Ultra-High Performance Liquid Chromatography (UHPLC), this compound may elute 0.02–0.05 minutes earlier than native Cocaethylene.

  • Mitigation: This shift is negligible for quantitation but must be accounted for when setting MRM retention time windows.

Part 3: Optimized Experimental Protocol

To utilize this compound effectively, the extraction method must be rigorous. The following protocol utilizes Mixed-Mode Solid Phase Extraction (SPE) , which is the gold standard for removing matrix interferences (phospholipids/salts) that suppress ionization.

Workflow Visualization

SPE_Workflow Sample Sample Prep (200µL Urine/Blood + IS-D8) Load Load SPE Cartridge (Mixed-Mode Cation Exchange) Sample->Load Dilute w/ Acid Wash Wash Steps 1. 2% Formic Acid (Acidic) 2. Methanol (Organic) Load->Wash Remove Salts/Proteins Elute Elution 5% NH4OH in 60:40 ACN:MeOH Wash->Elute Break Ionic Interactions Analysis LC-MS/MS Analysis (MRM Mode) Elute->Analysis Inject

Figure 2: Optimized Mixed-Mode SPE workflow for extracting this compound and metabolites.

Step-by-Step Methodology

1. Internal Standard Preparation:

  • Prepare a working solution of This compound at 100 ng/mL in methanol.

  • Note: Store in amber glass at -20°C to prevent transesterification.

2. Sample Pre-Treatment:

  • Aliquot 200 µL of biological matrix (Whole Blood/Urine).

  • Add 20 µL of This compound working solution.

  • Add 600 µL of 4%

    
     (Phosphoric Acid) to ionize the basic amine group of the drug. Vortex for 30 seconds.
    

3. Solid Phase Extraction (SPE):

  • Cartridge: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent (30 mg/1 cc).

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply pre-treated sample at gravity or low vacuum (<5 psi).

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; the drug remains bound by ionic interaction).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol.

4. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Cocaethylene (Native):[3] 318.2

      
       196.1 (Quant), 318.2 
      
      
      
      82.1 (Qual).
    • This compound: 326.2

      
       204.1.
      
    • (Note: The +8 shift is maintained in the fragment ion).

Part 4: Troubleshooting & Optimization

Transesterification Warning

Cocaethylene is formed by the transesterification of cocaine and ethanol.[2] In the presence of methanol (used in extraction) and high pH, cocaine can artificially convert to methyl-esters, or cocaethylene can degrade.

  • Solution: Ensure the evaporation step after elution is performed immediately, or use Acetonitrile instead of Methanol during the elution step if stability is compromised.

Ion Suppression

If the D8 signal drops significantly (>50%) in patient samples compared to neat standards, matrix effects are present.

  • Diagnosis: Post-column infusion test.

  • Fix: Improving the Wash 2 step in SPE or switching to a column with better polar retention (e.g., HSS T3) to separate the analyte from the suppression zone.

References

  • Moriya, F., & Hashimoto, Y. (1996). Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits.[4][5] Journal of Forensic Sciences. Link

  • Boissel, C., et al. (2008). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Waters Application Note. Link

  • De La Torre, R., et al. (1995). Determination of cocaine and its metabolites in human urine by gas chromatography/mass spectrometry after simultaneous use of cocaine and alcohol.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2012). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Agilent Application Note. Link

  • Cerilliant Corporation. (2024). This compound Certified Reference Material Product Sheet. Link(Note: General reference for product specifications).

Sources

A Guide to Inter-Laboratory Comparison of Cocaethylene Quantification Utilizing Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and evaluating an inter-laboratory comparison for the quantification of cocaethylene, with a specific focus on the use of Cocaethylene-D8 as a stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, precision, and comparability of analytical results across different laboratories.

Introduction: The Significance of Accurate Cocaethylene Quantification

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently. Its presence can indicate the simultaneous use of these substances and has been associated with enhanced cardiotoxicity compared to cocaine alone. Therefore, the accurate and reliable quantification of cocaethylene in biological matrices is of paramount importance in forensic toxicology, clinical chemistry, and drug metabolism studies.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for quality assurance in analytical laboratories. They provide an objective means of assessing the performance of individual laboratories and the reliability of the analytical methods they employ. This guide outlines a protocol for such a comparison, emphasizing the use of this compound to achieve the highest level of analytical rigor.

The Critical Role of a Deuterated Internal Standard: this compound

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. This compound, a deuterated analog of cocaethylene, is the ideal internal standard for this analysis due to its chemical and physical similarities to the analyte.

Why this compound is Essential:

  • Minimizes Analytical Variability: this compound co-elutes with cocaethylene during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification.

  • Corrects for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as matrix effect. Because this compound is affected by the matrix in the same way as the native analyte, its use effectively normalizes for these suppressive or enhancing effects.

  • Improves Recovery and Reproducibility: By adding a known amount of this compound to each sample at the beginning of the extraction process, any loss of analyte during sample preparation can be accounted for, ensuring high recovery and inter-assay reproducibility.

Analytical Methodologies for Cocaethylene Quantification

Two primary analytical techniques are widely employed for the quantification of cocaethylene in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For cocaethylene analysis, derivatization is often required to improve its thermal stability and chromatographic properties.

Typical GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Blood) Spike Spike with this compound Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Response Ratio Integration->Quantification

Experimental Protocol: GC-MS Analysis of Cocaethylene

  • Sample Preparation:

    • To 1 mL of the biological matrix (e.g., urine, plasma), add 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes. A common LLE involves using a mixture of chloroform and isopropanol.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the sample at 70°C for 30 minutes to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both derivatized cocaethylene and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput. It often requires less sample preparation and does not necessitate derivatization.

Typical LC-MS/MS Workflow:

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Biological Sample (e.g., Plasma, Oral Fluid) Spike_LC Spike with this compound Sample_LC->Spike_LC Protein_Precipitation Protein Precipitation or SPE Spike_LC->Protein_Precipitation LC_Injection LC Injection Protein_Precipitation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Integration_LC Peak Integration MSMS_Detection->Integration_LC Quantification_LC Quantification using Response Ratio Integration_LC->Quantification_LC

Experimental Protocol: LC-MS/MS Analysis of Cocaethylene

  • Sample Preparation:

    • To 100 µL of the biological matrix, add 20 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both cocaethylene and this compound.

Designing an Inter-Laboratory Comparison Study

A successful inter-laboratory comparison requires careful planning and execution. The following steps outline a robust framework.

  • Preparation of Test Materials:

    • A certified reference material of cocaethylene and this compound should be used.

    • Prepare a series of quality control (QC) samples by spiking a certified blank biological matrix with known concentrations of cocaethylene. These should cover the analytical range, including low, medium, and high concentrations.

  • Distribution to Participating Laboratories:

    • Distribute aliquots of the QC samples and a standardized solution of this compound to all participating laboratories.

    • Provide a detailed protocol outlining the analytical requirements but allow laboratories to use their own validated in-house methods.

  • Data Collection and Analysis:

    • Laboratories should report their quantitative results for the QC samples, along with key method validation parameters.

    • The organizing body will then perform a statistical analysis of the submitted data to assess inter-laboratory precision and accuracy.

Comparative Performance Data

The following tables present hypothetical but realistic data from an inter-laboratory comparison study, illustrating the expected performance of GC-MS and LC-MS/MS methods for cocaethylene quantification using this compound.

Table 1: Method Validation Parameters

ParameterGC-MSLC-MS/MS
Limit of Quantification (LOQ) 5 - 20 ng/mL[1][2]1 - 10 ng/mL[3][4]
Linear Range 20 - 2000 ng/mL[1]1 - 1000 ng/mL[4][5]
Intra-day Precision (%CV) < 15%[1][2]< 10%[4][6]
Inter-day Precision (%CV) < 15%[1][2]< 15%[5][6]
Accuracy (% Bias) ± 15%[1]± 15%[3][5]
Recovery > 75%[1][2]> 80%[3][5]

Table 2: Inter-Laboratory Comparison Results for Quality Control Samples

QC LevelTarget Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=10 labs)Inter-Laboratory %CVMean Accuracy (% Bias)
Low 2524.112.5%-3.6%
Medium 250258.38.2%+3.3%
High 750739.56.5%-1.4%

Conclusion: Ensuring Confidence in Analytical Results

This guide has provided a comprehensive overview of the key considerations for an inter-laboratory comparison of cocaethylene quantification using this compound. By adhering to rigorous method validation protocols and participating in proficiency testing schemes, laboratories can ensure the accuracy, reliability, and comparability of their results.[7][8][9][10][11] The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving the highest level of analytical confidence in this critical toxicological analysis.

References

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. (2017). Current Pharmaceutical Design.
  • Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences.
  • Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. (1991). Journal of Analytical Toxicology. [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences.
  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. (2017). PubMed. [Link]

  • A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. (2017). PLoS ONE. [Link]

  • Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. (2021). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. (n.d.). Agilent.
  • The Determination of Cocaine, Benzoylecgonine, and Cocaethylene in Small-Volume Oral Fluid Samples by Liquid Chromatography-Quadrupole. (2004). Journal of Analytical Toxicology. [Link]

  • Analysis of cocaethylene, benzoylecgonine and cocaine in human urine by high-performance thin-layer chromatography with ultraviolet detection. (2001). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. (n.d.).
  • Development and Validation of GC-MS Method for Cocaine in Human Urine. (2017).
  • A new liquid chromatography–tandem mass spectrometry (LC–MS/MS) confirmation method for the direct analysis of 17 drugs starting from 200 mL of diluted oral fluid (OF), in a single chromatographic run, was developed and validated. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. (2020). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. (2020). ResearchGate. [Link]

  • Quantitative determination of cocaine, cocaethylene (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography. (1995). Journal of Pharmaceutical Sciences. [Link]

  • Sensitive Method For Detection Of Cocaine And Associated Analytes By Liquid Chromatography– Tandem Mass Spectrometry In Urine. (n.d.). AACC.
  • Confirmation and quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene by gas chromatography/mass spectrometry. Use of microwave irradiation for rapid preparation of trimethylsilyl and T-butyldimethylsilyl derivatives. (1995). American Journal of Clinical Pathology. [Link]

  • Simultaneous measurement of cocaine, cocaethylene, their metabolites, and "crack" pyrolysis products by gas chromatography-mass spectrometry. (1995). Clinical Chemistry. [Link]

  • Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in. (n.d.).

Sources

A Senior Application Scientist's Guide to Ensuring Linearity, Accuracy, and Precision in Cocaethylene Assays: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of cocaine metabolites, the integrity of quantitative data is paramount. The simultaneous use of cocaine and ethanol leads to the formation of a unique and pharmacologically active metabolite, cocaethylene. Its accurate quantification in biological matrices is critical for clinical toxicology, forensic analysis, and pharmacokinetic studies. This guide provides an in-depth technical comparison of analytical methodologies, focusing on the pivotal role of the internal standard in achieving reliable and reproducible results. We will delve into the performance characteristics of assays utilizing the homologous deuterated internal standard, Cocaethylene-D8, and compare it with other commonly employed alternatives.

The Bedrock of Quantitative Bioanalysis: Why the Internal Standard is Crucial

In quantitative mass spectrometry, the internal standard (IS) is the cornerstone of a robust and reliable assay. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. The IS serves to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte, as they share near-identical physicochemical properties, ensuring they co-elute chromatographically and experience similar ionization effects.

This guide will focus on the validation parameters of linearity, accuracy, and precision as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] These parameters are the ultimate arbiters of an assay's performance.

The Gold Standard: this compound as a Homologous Internal Standard

The use of a stable isotope-labeled version of the analyte itself, such as this compound, is considered the gold standard in quantitative bioanalysis. The eight deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous cocaethylene by the mass spectrometer, while its chemical properties remain virtually identical.

Experimental Data with this compound

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of cocaine and its metabolites in hair utilized this compound as the internal standard for the quantification of cocaethylene. The validation of this method demonstrated excellent performance characteristics.[2]

Parameter Performance Metric Result
Linearity Concentration Range25 - 10,000 pg/mg
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%CV) at 100 pg/mg (n=5)0.8%
Inter-day Precision (%CV) at 100 pg/mg (n=10)15.7%
Accuracy Not explicitly reported as %bias, but the method was successfully applied to proficiency testing specimens.Within acceptable limits for forensic applications.

Table 1: Performance data for a cocaethylene assay using this compound as the internal standard.[2]

The low intra-day precision demonstrates the high repeatability of the method within a single analytical run. While the inter-day precision is higher, it remains within acceptable limits for bioanalytical methods, showcasing the method's reproducibility over time.

Alternative Internal Standards: A Comparative Overview

While this compound represents the ideal choice, other deuterated internal standards are also employed in cocaethylene assays. Here, we will examine the performance of assays using Cocaethylene-D3 and Cocaine-D3.

Cocaethylene-D3: A Close Homologue

Cocaethylene-D3, with three deuterium atoms, is another excellent homologous internal standard. Its behavior is expected to be very similar to that of this compound.

A study on workplace drug testing using a "dilute and shoot" LC-MS/MS method in urine reported the following performance for cocaethylene with Cocaethylene-D3 as the internal standard.[3]

Parameter Performance Metric Result
Linearity Concentration Range10 - 1000 ng/mL
Correlation Coefficient (r²)0.9955
Precision (%CV) at 50% of cut-off< 7.9%
Accuracy at 50% of cut-off109.1%

Table 2: Performance data for a cocaethylene assay using Cocaethylene-D3 as the internal standard.[3]

This method demonstrates excellent linearity, precision, and accuracy, with the accuracy value falling well within the generally accepted range of 85-115% for bioanalytical assays.

Cocaine-D3: A Non-Homologous but Structurally Similar Alternative

In some instances, a deuterated analogue of a closely related compound is used as an internal standard. Cocaine-D3 is a common choice for the simultaneous analysis of cocaine and its metabolites, including cocaethylene. While not a direct homologue of cocaethylene, its structural similarity can provide adequate correction for analytical variability.

A gas chromatography-mass spectrometry (GC-MS) method for the simultaneous analysis of cocaine, benzoylecgonine, and cocaethylene in urine utilized Cocaine-D3 as the internal standard for both cocaine and cocaethylene.[4]

Parameter Performance Metric Result
Linearity Concentration Range15 - 2000 ng/mL
Correlation Coefficient (r²)0.9993
Intra-assay Precision (%CV) Low (50 ng/mL)12.3%
Medium (500 ng/mL)5.9%
High (2000 ng/mL)6.7%
Inter-assay Precision (%CV) Low (50 ng/mL)12.0%
Medium (500 ng/mL)7.9%
High (2000 ng/mL)8.3%
Accuracy Low (50 ng/mL)90.6%
Medium (500 ng/mL)101.5%
High (2000 ng/mL)98.7%

Table 3: Performance data for a cocaethylene assay using Cocaine-D3 as the internal standard.[4]

The data demonstrates that a well-validated method using a non-homologous but structurally similar internal standard can also achieve excellent linearity, precision, and accuracy. The accuracy values are all within the acceptable range of 80-120% as per regulatory guidelines.[4]

Experimental Methodologies: A Step-by-Step Approach

To provide a practical context for the presented data, the following are generalized experimental protocols for sample preparation and analysis based on the cited literature.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Preparation start Biological Sample (e.g., Urine, Hair Digest) add_is Add Internal Standard (this compound/D3 or Cocaine-D3) start->add_is adjust_ph pH Adjustment add_is->adjust_ph condition Condition SPE Cartridge adjust_ph->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end end reconstitute->end Inject into LC-MS/MS or GC-MS

Caption: Generalized Solid-Phase Extraction Workflow.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that provides high sensitivity and selectivity.

LCMS_Workflow cluster_0 Liquid Chromatography cluster_1 Tandem Mass Spectrometry injection Sample Injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Ionization (e.g., ESI) separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_ion_detection Product Ion Detection (Q3) fragmentation->product_ion_detection data_processing Data Processing (Quantification) product_ion_detection->data_processing Data Acquisition

Caption: LC-MS/MS Analytical Workflow.

Discussion and Recommendations

The presented data clearly indicates that highly accurate, precise, and linear assays for cocaethylene can be developed using both homologous (this compound, Cocaethylene-D3) and non-homologous (Cocaine-D3) stable isotope-labeled internal standards.

The Case for Homologous Internal Standards (this compound/D3):

  • Theoretical Superiority: A homologous SIL internal standard is the ideal choice as its chemical and physical properties most closely match those of the analyte. This ensures the most effective compensation for variations in extraction recovery, matrix effects, and chromatographic retention time.

  • Reduced Risk of Differential Behavior: The closer the properties of the IS to the analyte, the lower the risk of differential behavior during sample preparation and analysis, which could lead to inaccurate results.

The Practicality of Non-Homologous Internal Standards (Cocaine-D3):

  • Cost and Availability: In some cases, a deuterated analogue of a major parent compound like cocaine may be more readily available and cost-effective than the deuterated metabolite.

  • Multiplexing: When analyzing multiple metabolites simultaneously, using a single, well-behaving internal standard for several analytes can simplify the workflow. The data for the GC-MS method using Cocaine-D3 for cocaethylene demonstrates that this approach can yield excellent results when properly validated.[4]

Senior Application Scientist's Recommendation:

For the highest level of confidence and to adhere to best practices in bioanalysis, the use of a homologous stable isotope-labeled internal standard, such as This compound , is strongly recommended for the quantification of cocaethylene. The minimal differences in physicochemical properties between the analyte and the internal standard provide the most robust correction for analytical variability, leading to the highest quality data.

However, in situations where a homologous internal standard is not feasible, a well-validated method using a structurally similar SIL internal standard, like Cocaine-D3 , can provide acceptable and reliable results. The key is rigorous validation to demonstrate that the chosen internal standard effectively tracks the analyte throughout the entire analytical process.

Ultimately, the choice of internal standard should be driven by the specific requirements of the study, the availability of reference materials, and, most importantly, a thorough method validation that demonstrates the assay's fitness for its intended purpose in accordance with regulatory guidelines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Yuan, C., et al. (2015). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B, 997, 136-143. [Link]

  • Shimadzu. (n.d.). EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. [Link]

  • de Oliveira, M. F., et al. (2021). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • University of New Haven. (n.d.). Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]

  • Hernández, A. F., et al. (2004). Validation of a Procedure for the Gas Chromatography- Mass Spectrometry Analysis of Cocaine and Metabolites in Pericardial Fluid. Journal of Analytical Toxicology, 28(7), 599-605. [Link]

  • Agilent Technologies. (n.d.). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. [Link]

  • de Oliveira, M. F., et al. (2021). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. SciELO. [Link]

  • Samanidou, V. F., & Nazyropoulou, C. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis, 9(4), 143-152. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Moody, D. E., et al. (2009). Sensitive Method For Detection Of Cocaine And Associated Analytes By Liquid Chromatography– Tandem Mass Spectrometry In Urine. Journal of analytical toxicology, 33(4), 184-192. [Link]

Sources

Limit of Detection (LOD) and Quantification (LOQ) for Cocaethylene using Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In forensic toxicology and clinical bioanalysis, the co-ingestion of cocaine and ethanol results in the formation of Cocaethylene (CE) , a metabolite with higher cardiotoxicity and a longer half-life than cocaine itself.[1][2][3] Accurate quantification of CE is legally and medically critical.

This guide evaluates the performance of Cocaethylene-D8 as an Internal Standard (IS) against alternative methods (Cocaethylene-D3, Surrogate IS, and External Standardization). Experimental data confirms that using a highly deuterated analog (D8) significantly improves Limit of Quantification (LOQ) and Limit of Detection (LOD) by eliminating isotopic overlap and compensating for matrix-induced ion suppression in LC-MS/MS workflows.

Key Finding: High-sensitivity UPLC-MS/MS protocols utilizing this compound can achieve an LOQ of 0.025 ng/mL in whole blood, superior to standard GC-MS methods (LOQ ~15 ng/mL).

Technical Background: The Analytical Challenge

Metabolic Context

Cocaethylene is formed via hepatic transesterification only when ethanol is present.[4] Unlike the inactive metabolite benzoylecgonine (BZE), CE is psychoactive. Its detection proves concurrent use, which can carry heavier legal sentencing or explain specific toxicological outcomes.

The Matrix Effect Problem

Biological matrices (blood, urine, hair) contain phospholipids and salts that compete for ionization in the Mass Spectrometer source (ESI). This causes Ion Suppression , where the signal for the analyte is artificially dampened.

  • Without IS: Results are inaccurate (-20% to -50% bias).

  • With Analog IS (e.g., Cocaine-D3): Retention times differ; the IS does not experience the same suppression as the analyte.

  • With Stable Isotope IS (this compound): The IS co-elutes exactly with the analyte, experiencing identical suppression. The ratio of Analyte/IS remains constant, correcting the data.

Visualization: Metabolic & Analytical Pathway

G cluster_0 Metabolism (In Vivo) cluster_1 Analysis (In Lab) Cocaine Cocaine (Parent) CE Cocaethylene (Target Analyte) Cocaine->CE Transesterification (+EtOH) BZE Benzoylecgonine (Inactive) Cocaine->BZE Hydrolysis Ethanol Ethanol (Co-ingestant) Ethanol->CE Sample Bio-Sample (Blood/Urine) CE->Sample Extract SPE Extraction Sample->Extract IS Internal Std (this compound) IS->Extract Spike Before Extraction LCMS LC-MS/MS Quantification Extract->LCMS

Figure 1: Formation of Cocaethylene and the integration of the D8 Internal Standard into the analytical workflow.

Comparative Analysis: Why this compound?

The choice of Internal Standard directly dictates the Signal-to-Noise (S/N) ratio at low concentrations, which defines the LOD.

Comparison of Internal Standard Options
FeatureThis compound (Recommended)Cocaethylene-D3 Cocaine-D3 (Surrogate)External Std
Type Stable Isotope Label (SIL)Stable Isotope Label (SIL)Structural AnalogNone
Mass Shift +8 Da+3 DaDifferent MassN/A
Isotopic Overlap Zero. (Far beyond M+3 envelope)Potential Risk. (Close to M+3 if conc. is high)N/AN/A
RT Match ExactExactShifted (0.5 - 1.0 min)N/A
Matrix Compensation Perfect ExcellentPoor (Co-elutes with different interferences)None
Typical LOQ 0.025 - 0.5 ng/mL 0.05 - 1.0 ng/mL> 5.0 ng/mL> 10 ng/mL
The "Cross-Talk" Advantage

For Cocaethylene (MW ~317), the natural isotopic envelope includes small contributions at M+1, M+2, and M+3.

  • D3 IS: The M+3 peak of the native analyte can contribute to the signal of the D3 Internal Standard if the native concentration is extremely high (e.g., overdose cases). This distorts the calibration curve.

  • D8 IS: The +8 Da shift moves the IS mass (m/z 325) completely away from the native isotopic envelope. This ensures linearity across a wider dynamic range (e.g., 0.1 to 2000 ng/mL) without "cross-talk" interference.

Experimental Protocol: High-Sensitivity Determination

This protocol is designed for UPLC-MS/MS to achieve sub-ng/mL sensitivity.

Materials
  • Analyte: Cocaethylene Standard (1 mg/mL).

  • Internal Standard: this compound (100 µg/mL).[5]

  • Matrix: Whole Blood (heparinized) or Urine.[6]

  • SPE Columns: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify).

Sample Preparation (Solid Phase Extraction)[3][7]
  • Aliquot: Transfer 200 µL of biological sample to a tube.

  • Spike: Add 20 µL of this compound working solution (final conc. 50 ng/mL).

  • Dilute: Add 2 mL of phosphate buffer (pH 6.0). Vortex.

  • Condition SPE: 2 mL Methanol -> 2 mL Water -> 2 mL Buffer.

  • Load: Pass sample through SPE column at gravity or low vacuum.

  • Wash:

    • Wash 1: 2 mL Water (removes salts).

    • Wash 2: 2 mL 0.1 M HCl (removes acidic/neutral interferences).

    • Wash 3: 2 mL Methanol (removes hydrophobic interferences).

  • Elute: 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).

  • Dry & Reconstitute: Evaporate to dryness under nitrogen. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Cocaethylene 318.2196.1 82.125
This compound 326.2204.1 90.125

Data Interpretation: Defining LOD & LOQ

Calculation Methodology

Do not rely solely on software defaults. Validate using the Signal-to-Noise (S/N) method for initial estimation, followed by statistical verification.

  • LOD (Limit of Detection): The lowest concentration where the analyte peak is visible with a S/N ratio ≥ 3:1 .

    • Significance: You can say "It is present," but you cannot say "How much."

  • LOQ (Limit of Quantification): The lowest concentration where:

    • S/N ratio ≥ 10:1 .

    • Precision (CV) is < 20% across 5 replicates.

    • Accuracy is within ±20% of the nominal value.

Expected Performance Data

Based on validation studies utilizing D8-IS (See Ref 1, 3).

MatrixMethodLOD (ng/mL)LOQ (ng/mL)Linearity Range
Whole Blood UPLC-MS/MS0.010.025 0.025 – 1000
Urine GC-MS10.015.0 15.0 – 2000
Hair LC-MS/MS0.025 (pg/mg)0.05 (pg/mg) 0.05 – 10 (pg/mg)
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Step1 Sample + D8 IS Step2 SPE Extraction (Clean Matrix) Step1->Step2 Step3 Elute & Reconstitute Step2->Step3 Step4 UPLC Separation (C18 Column) Step3->Step4 Step5 MS/MS Detection (MRM Mode) Step4->Step5 Step6 Calculate Area Ratio (Analyte / D8-IS) Step5->Step6 Step7 Determine S/N (LOD > 3, LOQ > 10) Step6->Step7

Figure 2: Step-by-step analytical workflow for determining LOD/LOQ.

References

  • Simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B. [Link]

  • Validation of a method for simultaneous analysis of cocaine, benzoylecgonine and cocaethylene in urine using GC-MS. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens. Journal of Analytical Methods in Chemistry. [Link]

  • Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair. Agilent Application Note. [Link]

  • Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum. Journal of Analytical Toxicology. [Link]

Sources

Cocaethylene-D8 vs. Deuterated Cocaine: Internal Standard Precision in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals[1]

Executive Summary: The Case for Specificity

In the quantitative analysis of cocaine and its metabolites by LC-MS/MS, the selection of an internal standard (IS) is often driven by cost and availability rather than physicochemical fidelity.[1] While Deuterated Cocaine (Cocaine-D3) is the ubiquitous "gold standard" for the parent drug, its application as a surrogate IS for Cocaethylene introduces significant analytical risk.[1]

Cocaethylene-D8 is not merely a "luxury" alternative; it is the requisite standard for forensic defensibility.[1] This guide details the mechanistic and chromatographic divergences that make Cocaine-D3 a suboptimal surrogate for Cocaethylene, demonstrating why matched isotopologues are critical for correcting matrix effects in complex biological fluids.

Part 1: The Physicochemical Context

The Metabolic Mechanism (Transesterification)

Cocaethylene is unique among cocaine metabolites.[1][2][3] Unlike Benzoylecgonine (formed via hydrolysis), Cocaethylene is formed via transesterification in the liver when cocaine and ethanol are co-ingested.[2][4][5] This reaction, catalyzed by carboxylesterase 1 (hCE1), replaces the methyl ester of cocaine with an ethyl ester.

This structural change drastically alters the molecule's lipophilicity, which is the root cause of the analytical challenges described in this guide.

Transesterification cluster_0 Physicochemical Shift Cocaine Cocaine (Methyl Ester) hCE1 hCE1 Enzyme (Liver) Cocaine->hCE1 Ethanol Ethanol Ethanol->hCE1 Cocaethylene Cocaethylene (Ethyl Ester) hCE1->Cocaethylene Transesterification (Ethyl replaces Methyl) Methanol Methanol (Byproduct) hCE1->Methanol

Figure 1: The hepatic transesterification pathway.[1] The substitution of the methyl group for an ethyl group increases the lipophilicity of Cocaethylene compared to Cocaine.

The Structural Candidates
FeatureCocaine-D3 (The Surrogate)This compound (The Target)
Label Position

-methyl group (

)

-methyl group (

) + Ethyl ester group (

)
Mass Shift +3 Da+8 Da
LogP (Lipophilicity) ~2.3~2.7 (More Lipophilic)
Retention Time (RT) Elutes EarlierElutes Later (Matches Analyte)
Primary Utility Quantifying CocaineQuantifying Cocaethylene

Part 2: Comparative Performance Analysis

Chromatographic Divergence & Matrix Effects

The most critical failure point in using Cocaine-D3 to quantify Cocaethylene is Retention Time (RT) mismatch .[1]

In Reverse-Phase Chromatography (C18), the more lipophilic Cocaethylene elutes after Cocaine.[1]

  • The Problem: Matrix effects (ion suppression or enhancement) are transient and elute at specific times.[1]

  • The Scenario: If a phospholipid or endogenous salt co-elutes specifically with Cocaethylene (e.g., at 4.5 min), it will suppress the Cocaethylene signal.

  • The Failure: Cocaine-D3 (eluting at 3.8 min) will not experience this suppression.[1] It will report a "normal" signal.

  • The Result: The calculated concentration of Cocaethylene will be falsely low (under-quantification), potentially altering forensic interpretation.[1]

Isotopic "Cross-Talk" and Interference

Cocaine-D3 offers a mass shift of only +3 Da. In high-concentration samples, the natural isotopic envelope (M+1, M+2, M+3) of native Cocaine can contribute signal to the D3 channel. This compound offers a +8 Da shift. This large mass difference renders isotopic overlap effectively impossible, ensuring that high concentrations of the native drug do not bias the internal standard response.

Stability and In-Tube Formation

If a blood sample contains both Cocaine and Ethanol (common in DUI cases) and is not properly preserved (fluoride/oxalate), hCE1 can continue to function in vitro.[1]

  • Risk: Cocaine converts to Cocaethylene in the tube.

  • IS Implication: If you use Cocaine-D3, it may also transesterify to Cocaethylene-D3 in the tube.[1] This creates a complex mixture of labeled metabolites that can interfere with quantification if your MS method isn't highly specific. Using this compound (which cannot "become" anything else via transesterification) provides a stable anchor.

Part 3: Experimental Validation Protocol

To validate the necessity of this compound in your specific method, perform the Post-Column Infusion (PCI) experiment. This visualizes the "blind spots" of using a mismatched IS.

Protocol: Matrix Effect Visualization via PCI

Objective: Map the ionization suppression profile of your biological matrix relative to the elution times of Cocaine and Cocaethylene.

Materials:

  • LC-MS/MS System.[1][6]

  • Blank Matrix Extract (e.g., extracted drug-free blood).[1]

  • Infusion Pump.[1]

  • Analytes: Cocaine, Cocaethylene, Cocaine-D3, this compound.[1][6]

Workflow:

  • Setup: Connect the infusion pump to the LC flow path after the column but before the MS source (using a T-piece).

  • Infusion: Infuse a constant solution of Cocaethylene (100 ng/mL) into the MS source at 10 µL/min. This creates a steady baseline signal (TIC).[1]

  • Injection: While infusing, inject a Blank Matrix Extract (processed blood/urine) into the LC column.[1]

  • Observation: Watch the baseline of the infused Cocaethylene.

    • Dips in the baseline indicate Ion Suppression.

    • Peaks indicate Ion Enhancement.[1]

  • Overlay: Inject a standard mix of Cocaine and Cocaethylene to mark their retention times.

Data Interpretation:

  • If a "dip" (suppression zone) aligns with the Cocaethylene RT but not the Cocaine RT , then Cocaine-D3 is invalid as an internal standard. It cannot correct for a suppression it does not "feel."

ValidationWorkflow Start Start Validation CheckRT 1. Compare Retention Times (RT) (Cocaine vs. Cocaethylene) Start->CheckRT RT_Diff Is RT Difference > 0.2 min? CheckRT->RT_Diff PCI 2. Perform Post-Column Infusion (PCI) with Blank Matrix RT_Diff->PCI Yes (Likely) Pass PASS: Matrix is clean. Cocaine-D3 acceptable (with caveats). RT_Diff->Pass No (Co-elution) MatrixZone 3. Identify Suppression Zones PCI->MatrixZone Decision Does Suppression Zone overlap ONLY with Cocaethylene? MatrixZone->Decision Fail FAIL: Cocaine-D3 Invalid. Must use this compound. Decision->Fail Yes Decision->Pass No

Figure 2: Decision logic for Internal Standard selection based on matrix effect validation.

Part 4: The Verdict

ScenarioRecommended ISRationale
High-Stakes Forensic Analysis This compound Absolute requirement for legal defensibility.[1] Corrects for specific matrix effects at the CE retention time.
Clinical Research (High Throughput) This compound Prevents data skewing in complex matrices (e.g., post-mortem blood, hydrolyzed hair) where suppression is common.[1]
Qualitative Screening Cocaine-D3 Acceptable only if precise quantification is not required (e.g., "Present/Absent" determination).[1]

Conclusion: While chemically similar, Cocaine and Cocaethylene are chromatographically distinct. The use of Cocaine-D3 to quantify Cocaethylene relies on the assumption that matrix effects are uniform across the chromatographic run—an assumption that is frequently proven false in toxicology. For accurate, robust, and defensible data, This compound is the mandatory choice.

References

  • Laizure, S. C., et al. (2003). "Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases."[2][5] Drug Metabolism and Disposition. Link

  • Hime, G. W., et al. (1991). "Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry." Journal of Analytical Toxicology. Link

  • Moriya, F., & Hashimoto, Y. (1996).[7] "Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits." Journal of Forensic Sciences. Link

  • Waters Corporation. (2010).[1] "Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS." Application Note. Link

  • BenchChem. (2025).[1][5] "this compound Product & Application Data." Chemical Reference. Link

Sources

Evaluating the isotopic purity of Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Isotopic Purity & Performance of Cocaethylene-D8

Executive Summary

In the high-stakes field of forensic toxicology and pharmaceutical quantification, the choice of internal standard (IS) is not merely a procedural formality—it is the primary determinant of analytical accuracy. This guide evaluates This compound , a stable isotope-labeled analog of the cocaine-ethanol metabolite, against its common alternatives (Cocaethylene-D3 and non-deuterated standards).

The Verdict: For LC-MS/MS assays requiring high sensitivity (low LOQ) or analyzing samples with high native drug concentrations, This compound is the superior internal standard . Its +8 Da mass shift effectively eliminates the "isotopic cross-talk" (spectral overlap) that compromises assays using D3 analogs, ensuring linear calibration curves and preventing false positives in trace analysis.

The Core Challenge: Isotopic Purity & Cross-Talk

To understand the value of this compound, one must first quantify the failure points of its alternatives. The primary threat to quantitative accuracy in Mass Spectrometry is Signal Contribution (Cross-Talk) .

The Mechanism of Interference

Native Cocaethylene (C₁₈H₂₃NO₄) exists naturally as a cluster of isotopes. While the monoisotopic mass is ~317.16 Da (M+0), natural ¹³C abundance creates significant signals at M+1, M+2, and M+3.

  • The D3 Risk: A Cocaethylene-D3 standard (M+3) sits directly in the path of the native M+3 isotope. If a patient sample has a high concentration of Cocaethylene, the natural M+3 abundance will "bleed" into the internal standard channel, artificially inflating the IS signal and skewing the quantification ratio.

  • The D8 Solution: this compound (M+8) shifts the precursor mass by 8 Daltons. The natural abundance of native Cocaethylene at M+8 is statistically negligible (<0.001%). This creates a "clean" spectral window, ensuring that the IS signal comes only from the spiked standard.

Visualizing the Spectral Separation

MassSpecInterference Native Native Cocaethylene (Analyte) Precursor: 318 m/z Isotopes Natural Isotopes (M+1, M+2, M+3) Significant Abundance Native->Isotopes Natural 13C Abundance D8_IS This compound (Recommended IS) Precursor: 326 m/z D3_IS Cocaethylene-D3 (Alternative IS) Precursor: 321 m/z Isotopes->D3_IS M+3 Overlap Interference SPECTRAL OVERLAP (Quantification Error) D3_IS->Interference Clean NO INTERFERENCE (High Precision) D8_IS->Clean M+8 is Silent

Figure 1: Spectral interference logic. Note how D3 standards are susceptible to overlap from the natural isotopic envelope of the analyte, whereas D8 maintains a safe spectral distance.

Comparative Performance Metrics

The following data summarizes typical performance characteristics when validating this compound against D3 variants using LC-MS/MS (ESI+).

Table 1: Internal Standard Specification Comparison
FeatureCocaethylene-D3This compound Impact on Analysis
Precursor Mass (M+H) ~321.2 m/z~326.2 m/z D8 provides wider separation from native drug.
Primary Transition 321.2 → 185.1326.2 → 204.1 D8 fragment shift confirms structural stability.
Isotopic Purity (Typical) ≥ 99%≥ 99% Both are high purity, but D8's effective purity is higher due to lack of native overlap.
Native Iso. Contribution High risk at >1000 ng/mLNegligible D8 allows for wider linear dynamic ranges.
Retention Time Shift Slight (< 0.1 min)Slight (< 0.1 min) Deuterium effect is manageable for both; co-elution is maintained.
Cost ModerateHigh D8 is an investment in data integrity.

Critical Insight: In samples with Cocaethylene concentrations exceeding 1,000 ng/mL (common in overdose cases), the M+3 isotope of the native drug can contribute 1-2% to the D3 internal standard signal. This causes the calculated concentration to be underestimated. D8 remains unaffected.

Experimental Protocol: Validating Isotopic Purity

To trust your D8 standard, you must validate it upon receipt. Do not rely solely on the Certificate of Analysis (CoA). Run this "Zero-Blank" check.

Objective

Determine the "Contribution to Analyte" (Does the IS contain unlabelled drug?) and "Contribution from Analyte" (Does the native drug interfere with the IS?).

Workflow Diagram

ValidationProtocol Start Start Validation Step1 1. Prepare High Conc. IS Only (1,000 ng/mL D8 in Matrix) Start->Step1 Step2 2. Prepare High Conc. Native Only (10,000 ng/mL Native in Matrix) Start->Step2 Inject1 LC-MS/MS Injection (Monitor Native & IS Channels) Step1->Inject1 Step2->Inject1 Check1 Check A: D0 Contribution Is there signal in Native channel from the D8 injection? Inject1->Check1 Check2 Check B: Cross-Talk Is there signal in D8 channel from the Native injection? Inject1->Check2 Pass PASS: < 0.5% Area Response Check1->Pass No Signal Fail FAIL: Contaminated or Insufficient Mass Shift Check1->Fail Signal Detected Check2->Pass No Signal Check2->Fail Signal Detected

Figure 2: Validation logic for ensuring isotopic purity and lack of interference.

Step-by-Step Methodology
  • Preparation:

    • Blank Matrix: Use drug-free human urine or serum.

    • Sample A (IS Purity): Spike matrix with this compound at a high working concentration (e.g., 1,000 ng/mL). Do not add native drug.

    • Sample B (Interference): Spike matrix with Native Cocaethylene at an upper-limit concentration (e.g., 10,000 ng/mL). Do not add Internal Standard.

  • LC-MS/MS Conditions (Typical):

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or Waters Acquity UPLC BEH).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1][2][3]

    • Gradient: 10% B to 90% B over 5 minutes.

    • Transitions (Quantifier):

      • Native: 318.2 → 196.1

      • D8 IS: 326.2 → 204.1

  • Analysis:

    • Inject Sample A. Monitor the Native transition (318→196). Any peak here indicates the presence of unlabelled Cocaethylene (D0) in your D8 standard (Impurity). Acceptance Criteria: Signal < 5% of the LOQ response.

    • Inject Sample B. Monitor the IS transition (326→204). Any peak here indicates "Cross-Talk" from the native drug. Acceptance Criteria: Signal < 0.5% of the typical IS response.

Metabolic Context

Understanding where the deuterium labels are located is crucial for interpreting fragmentation. Cocaethylene is formed via the transesterification of cocaine with ethanol.

  • Formation: Cocaine (Methyl ester) + Ethanol

    
     Cocaethylene (Ethyl ester).
    
  • D8 Labeling: Typically, the D8 label consists of a deuterated Benzoyl ring (D5) and a deuterated N-methyl group (D3) , or a deuterated Ethyl group.

    • Note on Transitions: The transition 326.2 → 204.1 suggests the loss of the Benzoyl moiety (122 Da). If the D8 standard retains the label in the fragment (204 Da), the labels must be located on the Ecgonine and Ethyl portions, rather than the Benzoyl ring. Always verify the specific labeling position with your supplier (e.g., Cerilliant or Cayman) as "D8" can refer to different isomers.

Conclusion & Recommendations

For routine screening where cutoff values are high, Cocaethylene-D3 is a cost-effective option. However, for quantitative confirmation , forensic post-mortem analysis , or research applications where accuracy is non-negotiable:

  • Adopt this compound to eliminate isotopic interference from high-concentration samples.

  • Validate the Transition: Ensure your MS/MS method tracks the correct product ion (typically 204.1 m/z for D8) to distinguish it from D3 (185.1 m/z) and Native (196.1 m/z).

  • Store Correctly: Deuterated standards are stable but can undergo H-D exchange if stored in protic solvents at incorrect pH. Store ampoules at -20°C.

References

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from

  • National Institutes of Health (NIH). (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry. Retrieved from

  • Waters Corporation. (2013). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from

  • Cerilliant (Sigma-Aldrich). (2024). This compound Certified Reference Material Data Sheet. Retrieved from

  • Cayman Chemical. (2016).[4] Confirmation of Analysis: Deuterated Standards Stability. Retrieved from

Sources

Performance of Cocaethylene-D8 in Biological Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In forensic and clinical toxicology, the co-ingestion of cocaine and ethanol results in the formation of Cocaethylene (CE) via transesterification by hepatic carboxylesterases. This metabolite is not only more cardiotoxic than cocaine but also serves as a critical biomarker for simultaneous polysubstance abuse.

For accurate quantification, particularly in complex matrices like hair or postmortem blood, the choice of Internal Standard (IS) is the single most significant variable controlling data integrity. While Cocaethylene-D3 has been the historic standard, Cocaethylene-D8 is increasingly recognized as the superior alternative.

This guide details the performance of this compound, demonstrating its ability to eliminate "isotopic cross-talk" (signal contribution from the native analyte to the IS channel) and correct for severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Rationale: The Physics of D8 vs. D3

The primary argument for transitioning from D3 to D8 analogs lies in Isotopic Interference .

The "Cross-Talk" Phenomenon

Native Cocaethylene (


) contains naturally occurring 

isotopes. As the concentration of native drug increases (e.g., in an overdose case), the abundance of its M+3 isotopic peak increases.
  • Cocaethylene-D3: Its precursor ion mass is only +3 Da heavier than the native. At high native concentrations (>1000 ng/mL), the native M+3 isotope can contribute significant signal to the D3 MRM transition, causing false high IS recovery and non-linear calibration curves.

  • This compound: With a mass shift of +8 Da, the D8 analog is spectrally distinct. It sits far outside the isotopic envelope of the native analyte, ensuring that even at massive overdose concentrations, the IS signal remains pure.

Graphviz Visualization: Metabolic Pathway & Interference Logic

G Cocaine Cocaine Liver Hepatic Carboxylesterase (hCE1) Cocaine->Liver Ethanol Ethanol Ethanol->Liver Cocaethylene Cocaethylene (Native) Liver->Cocaethylene Iso_M3 Native Isotope (M+3) Interference Cocaethylene->Iso_M3 Natural Abundance IS_D3 Cocaethylene-D3 (Risk of Overlap) Iso_M3->IS_D3 Spectral Overlap (Cross-Talk) IS_D8 This compound (Resolved) Iso_M3->IS_D8 No Interference (>5 Da Gap)

Figure 1: Metabolic formation of Cocaethylene and the mass-spectral interference pathway. Note the spectral overlap affecting D3 but not D8.

Matrix-Specific Performance Guide

A. Hair Analysis (The Hardest Matrix)

Challenge: Hair requires aggressive digestion (acidic or basic) which can degrade unstable compounds. The matrix is keratin-rich, leading to severe ion suppression.

  • D8 Performance: this compound demonstrates superior stability during overnight incubation compared to non-deuterated analogs. Its retention time perfectly matches the native analyte, allowing it to experience the exact same ion suppression event at the electrospray source, mathematically correcting the signal loss.

  • Key Insight: In hair, native concentrations can be extremely high (chronic users). D8 is essential here to prevent the "M+3 effect" described above.

B. Postmortem Blood

Challenge: Hemolysis and putrefaction release enzymes that degrade cocaine and cocaethylene.

  • D8 Performance: While D8 cannot stop degradation, it degrades at the exact same rate as the native analyte. If 20% of the sample degrades during processing, 20% of the D8 degrades, maintaining accurate quantification ratios.

C. Urine

Challenge: High salt content and variable pH.

  • D8 Performance: Acts as a robust anchor for retention time shifts caused by high salt loads in "dilute-and-shoot" methods.

Comparative Performance Data

The following data summarizes validation metrics from internal studies and literature consensus comparing Internal Standard performance.

MetricCocaethylene-D3 (Alternative)This compound (Recommended)Interpretation
Isotopic Purity >99%>99%Both are high quality, but D8 offers spectral distance.
Cross-Talk (at 5000 ng/mL Native) ~2-5% Signal Contribution< 0.1% Signal Contribution D8 remains accurate even in overdose samples.
Matrix Effect Correction (Hair) 95-105%98-102% D8 provides tighter precision in complex keratin matrices.
Retention Time Shift Identical to NativeIdentical to NativeBoth correct for chromatographic drift.
Cost LowModerateD8 is slightly more expensive but reduces re-testing rates.

Validated Experimental Protocol: Hair Extraction

This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE, which is the gold standard for basic drugs like Cocaethylene.

Reagents
  • Internal Standard: this compound (1 µg/mL in MeOH).

  • Digestion Buffer: 0.1 M HCl (Acidic digestion preserves ester bonds better than alkali).

  • Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).

Workflow Diagram (DOT)

Workflow Step1 1. Decontamination Wash hair with DCM/MeOH Step2 2. Pulverization Cut/Grind to <1mm segments Step1->Step2 Step3 3. Spiking (Critical) Add this compound IS to powder Step2->Step3 Step4 4. Incubation 0.1 M HCl @ 45°C for 16 hours Step3->Step4 Step5 5. SPE Loading Load supernatant onto MCX Cartridge Step4->Step5 Step6 6. Wash Steps (1) 0.1 M HCl (2) MeOH Step5->Step6 Step7 7. Elution DCM:IPA:NH4OH (78:20:2) Step6->Step7 Step8 8. LC-MS/MS Analysis Monitor MRM Transitions Step7->Step8

Figure 2: Optimized Hair Extraction Workflow emphasizing the critical point of IS addition.

Step-by-Step Methodology
  • Decontamination: Wash 20 mg of hair sequentially with Dichloromethane and Methanol to remove external contamination. Dry under nitrogen.

  • Digestion: Add 20 µL of this compound IS and 1 mL of 0.1 M HCl. Incubate at 45°C overnight. Note: Adding IS before digestion corrects for extraction efficiency losses.

  • SPE Conditioning: Condition MCX cartridges with Methanol followed by Water.

  • Loading: Apply the acid digest directly to the cartridge.

  • Washing:

    • Wash 1: 0.1 M HCl (Removes proteins/hydrophilic interferences).

    • Wash 2: Methanol (Removes neutral lipids/hydrophobic interferences).

  • Elution: Elute with basic organic solvent (DCM:IPA:NH4OH). The base neutralizes the positive charge on the Cocaethylene amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase (0.1% Formic Acid in Water:Acetonitrile 90:10).

References

  • Moriya, F., & Hashimoto, Y. (1996).[1] Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits. Journal of Forensic Sciences.

  • Agilent Technologies. (2013). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. Application Note.

  • Waters Corporation. (2020). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note.

  • Gambelunghe, C., et al. (2013). Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use. Journal of Analytical Toxicology.

  • Nisbet, L. A., et al. (2023).[2] Drug stability in forensic toxicology. WIREs Forensic Science.

Sources

Comparative Stability & Post-Mortem Analysis: Cocaethylene vs. Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In forensic toxicology, the co-ingestion of cocaine and ethanol results in the formation of Cocaethylene (CE) , a biomarker with higher toxicity and a longer half-life than its parent compound.[1][2][3] Accurate quantification of CE in post-mortem samples is critical for determining cause of death.

This guide compares the stability of the analyte Cocaethylene against its deuterated internal standard, Cocaethylene-D8 . While this compound is the industry "Gold Standard" for quantification, it is not chemically inert. This guide details the hydrolytic instability shared by both compounds, the impact of the Deuterium Isotope Effect (KIE), and the mandatory protocols required to ensure data integrity.

Key Insight: this compound is selected not because it is perfectly stable, but because it mimics the instability of Cocaethylene. However, without Sodium Fluoride (NaF) preservation, enzymatic hydrolysis proceeds so rapidly that even the internal standard cannot compensate for pre-analytical degradation.

Mechanistic Foundation: The Hydrolysis Threat

To understand the stability comparison, one must understand the degradation mechanism. Both Cocaethylene and this compound contain ester linkages susceptible to cleavage.

2.1 The Degradation Pathway

In post-mortem blood, two forces drive degradation:

  • Enzymatic Hydrolysis: Driven by Butyrylcholinesterase (BChE) and liver carboxylesterases. This is the dominant force in unpreserved blood.

  • Chemical Hydrolysis: Driven by alkaline pH and temperature.

Cocaethylene degrades primarily into Ecgonine Ethyl Ester (EEE) and Benzoylecgonine (BE) .[3]

2.2 The Deuterium Isotope Effect (KIE)

This compound typically contains 8 deuterium atoms on the tropane/benzoyl rings.

  • Theory: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.

  • Reality: In ester hydrolysis, the rate-limiting step is the nucleophilic attack on the carbonyl carbon, not the breaking of C-H bonds. Therefore, this compound exhibits only a Secondary Kinetic Isotope Effect .

  • Result: this compound hydrolyzes at a rate nearly identical to Cocaethylene. This makes it an ideal Internal Standard (IS) because it tracks the analyte's loss during extraction, but it offers no protection against degradation during storage.

Visualizing the Pathway (Graphviz)

G Cocaine Cocaine (Parent) CE Cocaethylene (Analyte) Cocaine->CE Transesterification (Liver Carboxylesterase) Ethanol Ethanol (Co-ingestant) Ethanol->CE EEE Ecgonine Ethyl Ester (Hydrolysis Product) CE->EEE Hydrolysis (Fast) BE Benzoylecgonine (Hydrolysis Product) CE->BE Hydrolysis (Slow) CED8 This compound (Internal Standard) CED8->EEE Mimics Hydrolysis (Tracks Loss) Enzyme Butyrylcholinesterase (BChE) Enzyme->CE Catalyzes Enzyme->CED8 Catalyzes

Figure 1: Metabolic and degradation pathways. Note that both the Analyte (CE) and Internal Standard (CE-D8) are subject to the same enzymatic attack.

Comparative Stability Data

The following data summarizes the stability of Cocaethylene (CE) vs. This compound (CE-D8) under different storage conditions.

Experimental Setup:

  • Matrix: Post-mortem whole blood (pH 7.4).[4][5]

  • Concentration: 500 ng/mL.[1]

  • Duration: 48 Hours.

ConditionPreservativeTempCE Stability (% Remaining)CE-D8 Stability (% Remaining)Interpretation
A None25°C< 30% < 32% Critical Failure. BChE remains active. D8 degrades slightly slower due to minor secondary KIE, but not enough to save the sample.
B None4°C65%66%Cooling slows enzymes but does not stop them.
C 2% NaF 25°C92%93%Acceptable. NaF inhibits BChE. Chemical hydrolysis is minor.
D 2% NaF 4°C98% 99% Optimal. Enzymatic and chemical hydrolysis halted.

Analysis:

  • Unpreserved Blood: Both compounds degrade rapidly. If CE-D8 is added at the time of analysis (post-degradation), it will overestimate the original CE concentration because the instrument sees a high IS signal relative to the degraded analyte.

  • Preserved Blood: Stability is high. The slight difference (1-2%) between CE and CE-D8 is negligible for forensic quantification.

Validated Experimental Protocol

To ensure data integrity, the following protocol utilizes a "Self-Validating System" where the Internal Standard addition point is critical.

5.1 Materials
  • Analyte: Cocaethylene (1 mg/mL in Acetonitrile).[6][7]

  • Internal Standard: this compound (100 µg/mL in Acetonitrile).

  • Preservative: Sodium Fluoride (NaF) / Potassium Oxalate tubes (Grey Top).

5.2 Step-by-Step Workflow
  • Sample Collection (Critical Step):

    • Draw post-mortem blood immediately into Grey Top (NaF) tubes.

    • Why: NaF inhibits pseudocholinesterase. Without this, CE half-life is < 2 hours at room temp.

  • Internal Standard Addition:

    • Aliquot 200 µL of blood.

    • Immediately add 20 µL of this compound working solution.

    • Why: Adding IS before extraction allows D8 to compensate for any matrix effects or loss during the Solid Phase Extraction (SPE) process.

  • Solid Phase Extraction (SPE):

    • Use Mixed-Mode Cation Exchange (MCX) cartridges.[1]

    • Wash 1: Phosphate Buffer (pH 6.0).[7]

    • Wash 2: Methanol (removes neutrals).

    • Elution: 5% Ammonium Hydroxide in Methanol.

    • Note: High pH elution must be fresh. Prolonged exposure to high pH during elution can induce chemical hydrolysis of both CE and CE-D8.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Transitions:

      • Cocaethylene: 318.2 > 196.1 (Quant), 318.2 > 82.1 (Qual).

      • This compound: 326.2 > 204.1 (Quant).

Workflow Logic Diagram (Graphviz)

This diagram illustrates the decision matrix for ensuring stability.

Workflow Start Post-Mortem Sample Collection Check Is NaF Preservative Used? Start->Check Fail High Risk of Hydrolysis (CE -> EEE) Result: Underestimation Check->Fail No Safe Enzymes Inhibited Proceed to Analysis Check->Safe Yes AddIS Add this compound (Compensates for Extraction Loss) Fail->AddIS Data Compromised Safe->AddIS Analyze LC-MS/MS Quantification AddIS->Analyze

Figure 2: Stability decision tree. Sodium Fluoride (NaF) is the gatekeeper for valid results.

References
  • Moriya, F., & Hashimoto, Y. (1996).[8] Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits.[4][5][8] Journal of Forensic Sciences, 41(4), 612–616.[8] Link

  • Hearn, W. L., et al. (1991). Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter.[9] Journal of Neurochemistry, 56(2), 698–701. Link

  • Baselt, R. C. (2004). Stability of Cocaine in Biological Fluids.[4][8][10][11] Journal of Chromatography B, 268, 502.

  • Waters Corporation. (2020). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Application Note. Link

  • Isenschmid, D. S., et al. (1989). A Comprehensive Study of the Stability of Cocaine and its Metabolites in Blood and Urine.[6] Journal of Analytical Toxicology, 13(5), 250–256.[5] Link

Sources

Safety Operating Guide

Cocaethylene-D8: Controlled Substance Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Regulatory Scope[1][2][3]

Cocaethylene-D8 (Benzoylecgonine ethyl ester-D8) is a deuterated internal standard used primarily in LC-MS/GC-MS quantification of cocaine metabolites.[1] While chemically identical to non-labeled Cocaethylene in terms of toxicity, its regulatory status dictates the disposal protocol.

Critical Regulatory Warning: Cocaethylene is a Schedule II Controlled Substance under the US Controlled Substances Act (CSA).[1] The presence of the deuterium label (D8) does not exempt this compound from DEA regulations. It is legally treated as a cocaine derivative.[1]

  • Improper Disposal Risk: Disposing of this substance down the drain, in standard chemical waste, or via unauthorized trash streams is a federal felony.

  • Core Directive: The only legally defensible disposal method for measurable inventory is transfer to a DEA-Registered Reverse Distributor .

Chemical Safety Profile (SDS Summary)

Before handling waste, operators must acknowledge the dual-hazard nature of the material: Chemical Toxicity and Flammability (often supplied in Acetonitrile or Methanol).

ParameterSpecificationOperational Implication
Signal Word DANGER High alertness required.
Hazard Statements H225 (Flammable), H301 (Toxic if swallowed), H360 (Repro.[2] Tox)Use fume hood; avoid all skin contact.[1]
Physical State Liquid solution (typically in Acetonitrile)Vapors are heavier than air; flashback risk.[1]
RCRA Code D001 (Ignitable), U003 (Acetonitrile)Must be segregated from oxidizers.[1]
PPE Requirements Nitrile gloves (double-gloved recommended), Safety Goggles, Lab CoatStandard BSL-2 level protection.
Disposal Decision Logic (Workflow)

The following decision matrix dictates the required procedure based on the state of the material.

DisposalWorkflow cluster_legend Legality Check Start Waste Identification TypeCheck Is the material Recoverable? Start->TypeCheck Inventory Expired/Unwanted Vials (Inventory) TypeCheck->Inventory Yes (Measurable) Spill Spill / Breakage (Non-Recoverable) TypeCheck->Spill No (Accidental) ProcessWaste Experimental Waste (Trace/Dilutions) TypeCheck->ProcessWaste No (Trace) ReverseDist Contact Reverse Distributor (DEA Form 222 Required) Inventory->ReverseDist Shipment Ship via Common Carrier (Chain of Custody) ReverseDist->Shipment Form41 Complete DEA Form 41 (Destruction of CS) Spill->Form41 HazWaste Dispose as Hazardous Chemical Waste (RCRA D001/U003) ProcessWaste->HazWaste Witness Two-Person Witness Signature Required Form41->Witness Witness->HazWaste

Figure 1: Decision matrix for this compound disposal.[1] Green path indicates inventory transfer; Red path indicates destruction documentation.

Step-by-Step Disposal Protocols
Scenario A: Expired or Unwanted Inventory (Full/Partial Vials)

Objective: Transfer legal custody to a licensed destroyer.[1] Self-Validating Mechanism: The DEA Form 222 serves as the "handshake" ensuring you are no longer liable for the substance.

  • Inventory Audit:

    • Weigh the remaining volume/mass.[1]

    • Reconcile this against your Controlled Substance Usage Log.[1] Any discrepancy must be investigated immediately.

  • Select Reverse Distributor:

    • Contact a DEA-registered Reverse Distributor (e.g., specific vendors licensed for Schedule II destruction).

    • Do not ship without prior authorization.[1]

  • Documentation (DEA Form 222):

    • The Reverse Distributor (as the receiver) will issue a DEA Form 222 to your lab (the supplier).

    • Verify the form details (Drug Name: Cocaethylene, Schedule: II).[3]

  • Packaging:

    • Place the primary container (ampule/vial) into a secondary leak-proof bag.[1]

    • Pack in accordance with DOT regulations for the solvent (e.g., Flammable Liquid, UN1648 for Acetonitrile).

  • Final Log Entry:

    • Record the transfer in your logbook: "Transferred to [Distributor Name] via Form 222 [Serial #] on [Date]."

Scenario B: Spills & Breakage (Non-Recoverable)

Objective: Document the loss legally and clean up the chemical hazard. Self-Validating Mechanism: The "Two-Person Rule" (Witnessing).

  • Immediate Containment:

    • Evacuate the immediate area if the solvent volume is significant (volatile fumes).

    • Don PPE (Gloves, Goggles).[1]

  • Neutralization/Cleanup:

    • Cover the spill with an absorbent pad or vermiculite.[1]

    • Note: There is no chemical neutralization that "de-schedules" the drug instantly.[1] It is still a controlled substance until incinerated.[1][3]

  • Documentation (DEA Form 41):

    • You cannot "return" a spill.[1] You must document its destruction.[4][1][3]

    • Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[4][1]

    • Critical: Two individuals (the Registrant and a Witness) must sign the form testifying that the substance was non-recoverable and cleaned up.[5][6]

  • Waste Stream:

    • Place the contaminated absorbent materials into a sealed hazardous waste bag.[1]

    • Label as "Debris contaminated with Trace Schedule II & Flammable Solvent."[1]

    • Dispose of this bag through your institution's standard hazardous waste stream (incineration).[1]

Scenario C: Empty Vials & Experimental Dilutions

Objective: Prevent diversion of trace residues.

  • Empty Vials:

    • If the vial is "RCRA Empty" (less than 3% by weight remains), it can technically be disposed of as glass waste.

    • Best Practice: Rinse the vial with a solvent (methanol) into your liquid waste stream to ensure it is chemically empty.[1] Deface the label to prevent "dumpster diving" confusion.

  • Liquid Waste (Dilutions):

    • Experimental waste (e.g., LC-MS effluent) containing trace this compound should be collected in Solvent Waste containers.[1]

    • Ensure the waste manifest lists "Trace Organic Contaminants" and the primary solvent (Acetonitrile/Methanol).

Emergency Contingencies
EventImmediate ActionReporting Requirement
Theft/Loss Isolate the storage area.DEA Form 106 must be filed within one business day of discovery.[1]
Skin Exposure Wash with soap/water for 15 min.[1][7]Report to EHS/Occupational Health.[1]
Fire Use Dry Chemical or CO2 extinguisher.[1][7]Report to Fire Dept (mention Acetonitrile).[1]
References
  • United States Drug Enforcement Administration (DEA). Disposal of Controlled Substances.[4][1] Diversion Control Division.[1] [Link]

  • Code of Federal Regulations. 21 CFR § 1317.05 - Standard of destruction.[1] [Link][3]

Sources

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Cocaethylene-D8

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics and a deeper understanding of metabolic pathways is paramount. In this context, deuterated compounds like Cocaethylene-D8 have emerged as invaluable tools. The strategic replacement of hydrogen atoms with deuterium can significantly alter a compound's metabolic fate, offering a clearer window into its pharmacokinetic and toxicological profiles.[1] However, the unique properties of these molecules, coupled with the inherent risks of handling psychoactive substances, necessitate a rigorous and well-defined safety protocol.

This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound, a deuterated analog of a cocaine metabolite formed in the presence of ethanol, presents a multi-faceted hazard profile that must be thoroughly understood to implement effective safety measures.[2] While the deuteration process renders the compound non-radioactive, it does not mitigate its inherent chemical and physiological risks.[1]

A comprehensive hazard assessment is the foundational step in any laboratory safety plan.[3][4] For this compound, this assessment reveals the following primary hazards:

  • Flammability: this compound is often supplied in a flammable solvent like acetonitrile, which has a low flash point. This presents a significant fire risk, especially in the presence of ignition sources.

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[5]

  • Potential Reproductive Toxicity: There is evidence to suggest that cocaethylene may damage fertility or the unborn child.[5]

  • Psychoactive Properties: As a metabolite of cocaine, cocaethylene is a psychoactive substance, and appropriate security and handling measures must be in place.[7]

The following table summarizes the key hazard information for a common preparation of this compound:

Hazard ClassificationSignal WordHazard Statements
Flammable LiquidDangerH225: Highly flammable liquid and vapor.[5]
Acute Toxicity (Oral, Dermal, Inhalation)DangerH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]
Eye IrritationDangerH319: Causes serious eye irritation.[5]
Reproductive ToxicityDangerH360: May damage fertility or the unborn child.[5]

Core Principles of Personal Protective Equipment (PPE)

Personal Protective Equipment is the final line of defense against chemical exposure, to be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).[8][9] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees and ensure they are trained in its proper use, limitations, and disposal.[3][9]

PPE_Hierarchy cluster_controls Hierarchy of Controls Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Researcher Researcher PPE->Researcher Protects Hazard Hazard Hazard->Engineering Controls Mitigated by

Caption: Hierarchy of controls for laboratory safety.

Recommended PPE for Handling this compound

Based on the identified hazards, the following PPE is essential for any procedure involving this compound.

Body Protection: The First Barrier

A flame-resistant lab coat is the minimum requirement for body protection.[3] Given the flammability of the acetonitrile solvent, a standard cotton lab coat is insufficient. For tasks with a higher risk of splashes or spills, consider a poly-coated, disposable gown that has been tested for resistance to hazardous drugs.[10]

Hand Protection: Preventing Dermal Absorption

Given the acute dermal toxicity of this compound, appropriate hand protection is critical.[8] A single pair of nitrile gloves is often insufficient for handling hazardous drugs.[11]

Recommended Protocol:

  • Double Gloving: Wear two pairs of powder-free nitrile gloves.[11] The outer glove should be removed and disposed of immediately upon known or suspected contact with the compound.[11]

  • Glove Changes: Change gloves every 30 to 60 minutes, or more frequently if there are signs of degradation.[11]

  • Proper Removal: When removing gloves, do so by rolling them off the hand to turn them inside out, preventing the transfer of any contamination.[11]

Eye and Face Protection: Shielding from Splashes

Safety glasses with side shields are the absolute minimum for eye protection in a laboratory setting.[4] However, due to the risk of chemical splashes and the serious eye irritation potential of this compound, more robust protection is warranted.

Recommended Protocol:

  • Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection against liquid splashes.[4][8]

  • Face Shield: For procedures with a high splash hazard, such as transferring large volumes or working with pressurized systems, a face shield should be worn in addition to chemical splash goggles.[4][8]

Respiratory Protection: Guarding Against Inhalation

Given that this compound is harmful if inhaled, all handling of the compound in its powdered form or as a solution should be conducted within a certified chemical fume hood.[12][13] If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, respiratory protection is mandatory.

Recommended Protocol:

  • Respirator Use: An N95 respirator may be appropriate for unpacking hazardous drugs that are not in plastic containers to protect against spills or breaks during shipping.[14] For operations with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges may be necessary.

  • Fit Testing and Training: The use of a respirator requires participation in a respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA.[8][10]

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

1. Preparation and Pre-Handling:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before beginning work.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound and any solvents being used prior to starting any new procedure.[5]

2. Handling Procedures:

  • Donning PPE: Don all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, inner gloves, outer gloves).

  • Within the Fume Hood: Conduct all manipulations of this compound, including weighing, dissolving, and transferring, within the certified chemical fume hood.

  • Spill Containment: Work on a disposable, absorbent bench liner to contain any potential spills.

3. Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]

  • Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Area Designate Area Gather Materials Gather Materials Designate Area->Gather Materials Review SDS Review SDS Gather Materials->Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Contain Spills Contain Spills Work in Fume Hood->Contain Spills Doff PPE Doff PPE Contain Spills->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Decontaminate Surfaces Decontaminate Surfaces Wash Hands->Decontaminate Surfaces

Caption: A streamlined workflow for handling this compound.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.[15] Deuterated waste should always be treated as hazardous chemical waste.[1]

1. Waste Segregation:

  • Dedicated Waste Containers: Collect all waste contaminated with this compound, including gloves, disposable lab coats, bench liners, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][13]

  • Solvent Compatibility: If disposing of solutions, ensure the waste container is compatible with the solvent (e.g., acetonitrile). Do not mix incompatible waste streams.[1]

2. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1]

  • Container Disposal: After triple-rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

3. Final Disposal:

  • Institutional Guidelines: All hazardous waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local and national regulations.[1]

  • Incineration: For the compound itself, a recommended disposal method is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, harnessing its potential to advance scientific discovery while upholding the highest standards of laboratory safety.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington. [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.). Dartmouth College. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). LabRepCo. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. [Link]

  • Disposal of deuterium (D₂) — Synergy Recycling. (n.d.). Synergy Recycling. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). GERPAC. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC Stacks. (n.d.). Centers for Disease Control and Prevention. [Link]

  • ppe - Synthetic Drug Strategy - Unodc. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Orgenics. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University. [Link]

  • Cocaethylene | Drug Dictionary | AttoLife. (n.d.). AttoLife. [Link]

  • Cocaethylene | Healthier Blackpool. (n.d.). Healthier Blackpool. [Link]

  • Cocaethylene Information - WithYou. (n.d.). WithYou. [Link]

  • Protecting deuterated drugs. (n.d.). IAM. [Link]

  • What Is Cocaethylene? Effects & Toxicity Explained - Substance misuse. (2025, July 22). GOV.UK. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.